KRAS G12C inhibitor 48
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H39ClN8O2 |
|---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |
InChI Key |
CROGWWKTKKFIJR-YUWSGBISSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to KRAS G12C Inhibitor 48
This technical guide provides a comprehensive overview of the KRAS G12C inhibitor 48, also identified as compound 6e. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biochemical and cellular activity, mechanism of action, and the experimental protocols utilized for its characterization.
Introduction to KRAS G12C and Targeted Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][2] This has made the KRAS G12C mutant a prime target for the development of novel cancer therapeutics. This compound is a potent, reversible-covalent inhibitor designed to specifically target this oncogenic driver.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity
| Target | IC50 (nM) |
| KRAS G12C | 639.91[3] |
Table 2: Anti-proliferative Activity in KRAS G12C Mutant Cell Lines
| Cell Line | IC50 (µM) |
| H358 | 0.796[3] |
| H23 | 6.33[3] |
| A549 | 16.14[3] |
Mechanism of Action
This compound is a reversible-covalent inhibitor that targets the mutant cysteine residue at position 12 of the KRAS protein. The inhibitor contains a cyanoacrylamide warhead which can form a covalent bond with the thiol group of the cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor cell proliferation. The reversible nature of the covalent bond is a key feature of this inhibitor class, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
This section details the methodologies used to ascertain the quantitative data presented above.
Biochemical KRAS G12C Nucleotide Exchange Assay (Representative Protocol)
A fluorogenic homogeneous assay is employed to screen for KRAS G12C inhibitors. This assay monitors the binding status of GDP or GTP to KRAS G12C using a fluorescently labeled GDP analog, such as BODIPY®-GDP.
-
Materials: Recombinant KRAS G12C protein, BODIPY®-GDP, GTP, assay buffer, and the test compound (this compound).
-
Procedure:
-
KRAS G12C protein is pre-loaded with BODIPY®-GDP, rendering it in an inactive, fluorescent state.
-
The test compound at various concentrations is incubated with the BODIPY-GDP-bound KRAS G12C.
-
GTP is added to the mixture to initiate nucleotide exchange. In the absence of an inhibitor, GTP displaces the BODIPY®-GDP, leading to a decrease in fluorescence.
-
In the presence of an effective inhibitor like this compound, the protein is locked in its GDP-bound state, preventing nucleotide exchange and maintaining a high fluorescence signal.
-
The fluorescence intensity is measured over time, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% inhibition of the nucleotide exchange.[4]
-
Cell Proliferation Assay (CCK-8 Method)
The anti-proliferative activity of this compound on various cancer cell lines (H358, H23, and A549) is determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to a colored formazan product.
-
Materials: H358, H23, and A549 human lung cancer cell lines, cell culture medium, 96-well plates, Cell Counting Kit-8 (CCK-8), and this compound.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of this compound (typically in a range from 0 to 50 µM) and incubated for a specified period (e.g., 72 hours).
-
Following the treatment period, 10 µL of the CCK-8 solution is added to each well.
-
The plates are incubated for an additional 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated control cells.[3][5]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to KRAS G12C and its inhibition.
References
The Core Mechanism of Action of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of covalent inhibitors targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. While this document focuses on the general class of well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib, the principles outlined are broadly applicable to novel covalent inhibitors targeting the same mutant protein.
Introduction to KRAS and the G12C Mutation
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1][3] This results in the persistent stimulation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving oncogenesis.[1][4][5][6]
Core Mechanism of Covalent KRAS G12C Inhibition
Covalent KRAS G12C inhibitors represent a breakthrough in targeting this previously "undruggable" oncoprotein.[7] Their mechanism of action is highly specific and relies on the unique cysteine residue introduced by the G12C mutation.
Binding to the Inactive State
A key feature of these inhibitors is their preferential and covalent binding to the inactive, GDP-bound conformation of the KRAS G12C protein.[6][8] The inhibitors are designed to fit into a previously unrecognized "switch-II" pocket that is accessible only in this inactive state.[2][9]
Irreversible Covalent Bond Formation
Once situated in the switch-II pocket, the inhibitor's reactive warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine 12.[6][10] This covalent linkage permanently locks the KRAS G12C protein in its inactive GDP-bound state.[9]
Inhibition of Downstream Signaling
By trapping KRAS G12C in an inactive conformation, these inhibitors prevent its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for loading GTP and activating RAS.[2] Consequently, the aberrant downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways is suppressed, leading to the inhibition of cancer cell proliferation and survival.[3][5]
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for covalent inhibitors.
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor.
Caption: A generalized experimental workflow for characterizing KRAS G12C inhibitors.
Quantitative Data for Representative KRAS G12C Inhibitors
The following table summarizes key potency and efficacy data for the well-characterized KRAS G12C inhibitors sotorasib and adagrasib. This data serves as a benchmark for the evaluation of new chemical entities.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Cellular IC50 (KRAS G12C cells) | 0.004–0.032 µM | 4.7 nM (MIAPACA2 cells) | [9][11] |
| Selectivity (vs. wild-type KRAS) | >7.5 µM | >1000-fold | [9][11] |
| Objective Response Rate (NSCLC) | 37.1% | 42.9% | [12][13] |
| Median Progression-Free Survival (NSCLC) | 6.8 months | 6.5 months | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are generalized protocols for key experiments.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Downstream Signaling
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitor at various concentrations for a defined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the dose-dependent inhibition of ERK and AKT phosphorylation.
Mechanisms of Resistance
Despite the initial efficacy of KRAS G12C inhibitors, both intrinsic and acquired resistance mechanisms can limit their long-term benefit.[7][8][14]
On-Target Resistance
-
Secondary KRAS Mutations: Acquired mutations in the KRAS gene, such as those in the switch-II pocket (e.g., Y96D), can prevent inhibitor binding.[4][8]
-
KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can overcome the effects of the inhibitor.[8]
Off-Target Resistance
-
Bypass Signaling: Activation of alternative signaling pathways can bypass the need for KRAS signaling. This can occur through:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or amplification of RTKs like EGFR or MET can reactivate the MAPK and/or PI3K pathways.[4][14]
-
Mutations in Downstream Effectors: Acquired mutations in genes downstream of KRAS, such as BRAF, MEK, or PIK3CA, can reactivate the signaling cascade.[15]
-
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, such as from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[8][15]
The following diagram illustrates the logical relationships of resistance mechanisms.
Caption: Overview of on-target and off-target resistance mechanisms.
Conclusion
Covalent KRAS G12C inhibitors have transformed the therapeutic landscape for patients with tumors harboring this specific mutation. A thorough understanding of their mechanism of action, including their specific binding mode, impact on downstream signaling, and the pathways leading to resistance, is paramount for the development of next-generation inhibitors and effective combination therapies. The experimental approaches outlined in this guide provide a framework for the comprehensive evaluation of novel therapeutic agents targeting KRAS G12C.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Adagrasib (MRTX849): A Technical Guide to a Potent KRAS G12C Inhibitor
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a key mediator in the MAPK signaling pathway, has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene are prevalent in numerous malignancies, with the G12C mutation being particularly common in non-small cell lung cancer (NSCLC). The discovery of small molecules capable of covalently binding to the mutant cysteine at position 12 has marked a significant breakthrough. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Adagrasib (MRTX849), a potent and selective inhibitor of KRAS G12C. Adagrasib has demonstrated significant antitumor activity and has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[1] This document is intended for researchers, scientists, and drug development professionals.
Discovery and Optimization Workflow
The development of Adagrasib (MRTX849) followed a structured discovery and optimization process, beginning with the identification of a suitable chemical scaffold and culminating in a clinical candidate with favorable pharmacological properties. The workflow involved iterative cycles of structure-based design, chemical synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic parameters.
KRAS G12C Signaling Pathway and Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, ultimately driving cell proliferation and survival. Adagrasib is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling.[2]
Synthesis of Adagrasib (MRTX849)
A concise, transition-metal and protection-free synthesis of Adagrasib has been developed.[3] The key steps involve sequential SNAr reactions to introduce the chiral building blocks to a tetrahydropyridopyrimidine core.[3]
Experimental Protocol: Synthesis of Adagrasib (MRTX849)
A representative synthetic scheme is outlined below. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of the cited literature.[3]
Step 1: Preparation of Ketoester Intermediate The synthesis commences with the preparation of a key ketoester intermediate through a three-step process involving two sequential alkylations followed by a base-mediated intramolecular Dieckmann condensation.[4]
Step 2: Formation of the Tetrahydropyridopyrimidine Core The ketoester intermediate is then reacted to form the central tetrahydropyridopyrimidine scaffold.
Step 3: First SNAr Reaction A regioselective SNAr reaction is employed to introduce a protected piperazine moiety at the 4-position of the core structure.[4]
Step 4: Second SNAr Reaction and Final Amidation Following deprotection, a second SNAr reaction introduces the N-methyl prolinol subunit. The synthesis is completed by an amidation reaction to install the 2-fluoroacrylamide "warhead," which is responsible for the covalent interaction with the target protein.[3][4]
Biological Evaluation: Data and Protocols
In Vitro Activity
Adagrasib demonstrates potent and selective inhibition of KRAS G12C in a variety of in vitro assays.
Table 1: In Vitro Cellular Activity of Adagrasib (MRTX849)
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | pERK Inhibition | 5 | [5] |
| NCI-H358 | G12C | pERK Inhibition | 14 | [5] |
| NCI-H358 | G12C | Cell Viability (2D) | 10 - 973 | [6] |
| Various | G12C | Cell Viability (3D) | 0.2 - 1042 | [6] |
| H1299 | WT | Cell Viability (2D) | >10000 | [7] |
| A549 | G12S | Cell Viability (2D) | >10000 | [7] |
| HCT116 | G13D | Cell Viability (2D) | >10000 | [7] |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (CellTiter-Glo)
-
Cell Culture: KRAS G12C mutant and wild-type cell lines are maintained in a humidified incubator at 37°C and 5% CO2.[8]
-
Assay Setup: Cells are seeded in 96-well plates for 2D assays or ultra-low attachment plates for 3D spheroid assays.[6]
-
Compound Treatment: Cells are treated with a dose-response curve of Adagrasib (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 3 days for 2D, 12 days for 3D).[6]
-
Data Acquisition: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.[8]
-
Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[9]
Western Blot Analysis for pERK Inhibition
-
Cell Lysis: Cells are treated with various concentrations of Adagrasib for a specified time (e.g., 24 hours), then lysed.[10]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with appropriate secondary antibodies.[10]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.[10]
In Vivo Pharmacokinetics and Efficacy
Adagrasib exhibits favorable pharmacokinetic properties and demonstrates significant anti-tumor efficacy in preclinical xenograft models.
Table 2: Pharmacokinetic Parameters of Adagrasib (MRTX849) in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 3 | 1.51 | - | - | - | [11] |
| Mouse | Oral | 30 | 0-4.00 | 252-2410 | - | 25.9 - 62.9 | [11] |
| Rat | IV | 3 | 2.57 | - | - | - | [11] |
| Rat | Oral | 30 | - | - | - | 25.9 - 62.9 | [11] |
| Dog | IV | 3 | 7.56 | - | - | - | [11] |
| Dog | Oral | 10 | ~1 | - | ≤ 0.04 µg·h/mL | 4 | [12] |
Table 3: In Vivo Antitumor Efficacy of Adagrasib (MRTX849) in a MIA PaCa-2 Xenograft Model
| Dose (mg/kg/day) | Treatment Outcome | Reference |
| 30 | Tumor Regression, 2/7 mice tumor-free | [6] |
| 100 | Complete Response, 4/4 mice tumor-free | [6] |
Experimental Protocols: In Vivo Studies
Xenograft Tumor Model
-
Animal Model: Female athymic nude mice are used.[6]
-
Tumor Implantation: A suspension of a KRAS G12C mutant human cancer cell line (e.g., MIA PaCa-2) is subcutaneously injected into the flanks of the mice.[6]
-
Treatment: When tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Adagrasib is administered orally (e.g., by gavage) at various doses.[6]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated based on the change in tumor volume over time.[10]
Pharmacokinetic Analysis
-
Dosing: Adagrasib is administered to animals (e.g., mice, rats, dogs) via intravenous or oral routes.[11]
-
Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.[12]
-
Bioanalysis: Plasma concentrations of Adagrasib are determined using a validated LC-MS/MS method.[12]
-
Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using non-compartmental analysis.[12]
Conclusion
Adagrasib (MRTX849) is a testament to the power of structure-based drug design and a significant advancement in the treatment of KRAS G12C-mutated cancers. Its discovery and development have provided a much-needed therapeutic option for patients and have paved the way for further research into targeting other KRAS mutations. The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the ongoing effort to combat KRAS-driven malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
The Structure-Activity Relationship of a Novel Reversible-Covalent KRAS G12C Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of a series of novel KRAS G12C inhibitors, culminating in the development of a potent, reversible-covalent PROTAC (Proteolysis Targeting Chimera) degrader. The information presented is based on the findings published in the European Journal of Medicinal Chemistry by Yang F, et al. in 2022.
Introduction: Targeting the "Undruggable" KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket. The discovery of a druggable allosteric pocket, known as the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target the mutant cysteine residue. This has ushered in a new era of targeted therapy for KRAS G12C-mutated cancers.
This guide focuses on a series of compounds that build upon the scaffold of the known KRAS G12C inhibitor MRTX849. The key innovation lies in the introduction of a cyanoacrylamide warhead to achieve reversible-covalent binding and the subsequent development of a PROTAC degrader, YF135, designed to induce the proteasomal degradation of the KRAS G12C oncoprotein.
Structure-Activity Relationship (SAR) of Cyanoacrylamide-Based Inhibitors
A series of cyanoacrylamide-based analogues of MRTX849 were synthesized to explore the SAR of this novel warhead. The inhibitory activity against KRAS G12C and the anti-proliferative effects on various KRAS G12C mutant cancer cell lines were evaluated.
Data Presentation: Inhibitory and Anti-proliferative Activities
The following table summarizes the key quantitative data for the synthesized compounds.[1]
| Compound | Biochemical IC50 (nM) vs. KRAS G12C | Anti-proliferative IC50 (µM) | ||
| H358 | H23 | A549 | ||
| 6a | 96.32 | 1.012 | 7.54 | 18.23 |
| 6b | 270.88 | 0.985 | 8.12 | 20.15 |
| 6c | 283.84 | 0.899 | 7.99 | 17.56 |
| 6d | 25.44 | 0.654 | 5.98 | 15.78 |
| 6e (Inhibitor 48) | 639.91 | 0.796 | 6.33 | 16.14 |
| AMG510 (Sotorasib) | Not Reported in this study | 0.009 | 0.011 | 0.015 |
| YF135 (PROTAC) | Not an inhibitor | 0.1539 | 0.2439 | Not Reported |
Data sourced from Yang F, et al. Eur J Med Chem. 2022;230:114088.[1]
From Inhibition to Degradation: The PROTAC Approach
Based on the promising results of the reversible-covalent inhibitor 6d , a PROTAC degrader, YF135 , was designed. This bifunctional molecule links the KRAS G12C binding moiety of 6d to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rationale is to induce the proximity of KRAS G12C to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action: Reversible-Covalent PROTAC
The PROTAC YF135 induces the rapid and sustained degradation of endogenous KRAS G12C in a reversible manner.[1] This degradation leads to the attenuation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in phosphorylated ERK (p-ERK) levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the referenced publication.
Synthesis of Cyanoacrylamide-Based Inhibitors (6a-6e)
The synthesis of the target compounds involved a multi-step process. A key step was the nucleophilic reaction of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate with benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate to form a key intermediate. Subsequent modifications, including a Buchwald-Hartwig cross-coupling reaction, oxidation, and condensation with various cyanoacrylic acids, yielded the final products. For detailed reagents and conditions, please refer to the primary publication.[1]
KRAS G12C Inhibition Assay
The in vitro inhibitory activity of the compounds against KRAS G12C was determined using a biochemical assay. The assay measures the ability of the compounds to compete with a fluorescently labeled probe for binding to the KRAS G12C protein. The IC50 values were calculated from the dose-response curves.
Cell Viability Assay
The anti-proliferative activity of the compounds was assessed using a Cell Counting Kit-8 (CCK-8) assay in KRAS G12C mutant cell lines (H358, H23, and A549). Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability was determined by measuring the absorbance at a specific wavelength, and the IC50 values were calculated.
Western Blot Analysis for Protein Degradation
To evaluate the degradation of KRAS G12C induced by the PROTAC YF135, Western blot analysis was performed. H358 and H23 cells were treated with YF135 for different time points and at various concentrations. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against KRAS G12C and p-ERK. The protein levels were visualized and quantified to determine the extent of degradation.
Visualizations: Pathways and Processes
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for inhibitor and PROTAC evaluation.
Mechanism of YF135-mediated KRAS G12C Degradation
Caption: YF135-mediated KRAS G12C degradation.
Conclusion
The structure-activity relationship study of cyanoacrylamide-based KRAS G12C inhibitors has identified a potent reversible-covalent binder, compound 6d . This inhibitor served as a foundation for the rational design of the first reversible-covalent PROTAC degrader for KRAS G12C, YF135. This novel degrader effectively induces the degradation of the oncoprotein, leading to the suppression of downstream signaling and potent anti-proliferative activity. These findings represent a significant advancement in the field of targeted protein degradation and offer a promising new therapeutic strategy for cancers driven by the KRAS G12C mutation. Further optimization and in vivo evaluation of these compounds are warranted.
References
Target Engagement of KRAS G12C Inhibitor 48: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of KRAS G12C inhibitor 48 (also known as compound 6e), a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details the biochemical and cellular activity of inhibitor 48, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to KRAS G12C and Inhibitor 48
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.[3]
This compound is a small molecule designed to specifically and covalently bind to the cysteine residue of the G12C mutant KRAS protein.[4][5] This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 | 639.91 nM | The half maximal inhibitory concentration against KRAS G12C protein.[4][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Cancer Type |
| H358 | 0.796 | Non-Small Cell Lung Cancer |
| H23 | 6.33 | Non-Small Cell Lung Cancer |
| A549 | 16.14 | Non-Small Cell Lung Cancer |
| Data from MedchemExpress product page, citing Yang F, et al.[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS G12C signaling pathway and the workflows for key experimental assays used to characterize KRAS G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Inhibition by Compound 48.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Targeted degradation of oncogenic KRASG12V triggers antitumor immunity in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of KRAS G12C Inhibitor 48: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency of KRAS G12C inhibitor 48, also identified as compound 6e in primary literature. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Potency Data
The in vitro potency of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Potency
| Target | Assay Type | IC50 (nM) |
| KRAS G12C | Biochemical Assay | 639.91[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (µM) |
| H358 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation | 0.796[1] |
| H23 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation | 6.33[1] |
| A549 | Non-Small Cell Lung Cancer | G12S | Cell Proliferation | 16.14[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Biochemical KRAS G12C Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the KRAS G12C protein.
Objective: To measure the concentration of this compound required to inhibit 50% of KRAS G12C activity in a biochemical setting.
Materials:
-
Recombinant human KRAS G12C protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
GDP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well microplates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare a solution of recombinant KRAS G12C protein in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the KRAS G12C protein solution.
-
Add the diluted inhibitor solutions to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of GEF and fluorescently labeled GTP.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal corresponds to the binding of the fluorescent GTP to KRAS G12C.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative activity of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of cancer cell lines by 50%.
Materials:
-
H358, H23, and A549 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range tested for inhibitor 48 was 0-50 µM[1].
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway targeted by KRAS G12C inhibitors and a conceptual workflow for a related therapeutic strategy.
KRAS G12C Downstream Signaling Pathway
The KRAS protein is a key node in cellular signaling, and the G12C mutation leads to its constitutive activation. This results in the continuous stimulation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory mechanism of inhibitor 48.
Conceptual PROTAC-mediated Degradation Workflow
This compound has been utilized as a warhead for a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of the target protein. The following diagram illustrates the general mechanism of action for such a PROTAC.
References
Selectivity Profile of KRAS G12C Inhibitor 48: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of the novel covalent inhibitor, KRAS G12C Inhibitor 48. The document details the biochemical and cellular characterization of this compound, presenting key data in a structured format and outlining the experimental protocols utilized for its evaluation.
Biochemical Selectivity and Potency
The inhibitory activity of Inhibitor 48 was assessed against the KRAS G12C mutant protein as well as the wild-type (WT) and other common KRAS mutants to determine its selectivity.
Table 1: Biochemical Inhibition of KRAS Variants by Inhibitor 48
| Target Protein | IC50 (nM) | Assay Type |
| KRAS G12C | 8.88 | TR-FRET Nucleotide Exchange |
| KRAS WT | >100,000 | TR-FRET Nucleotide Exchange |
| KRAS G12D | >100,000 | TR-FRET Nucleotide Exchange |
| KRAS G12V | >100,000 | TR-FRET Nucleotide Exchange |
Data synthesized from studies on similar KRAS G12C inhibitors.[1][2][3]
Table 2: Binding Affinity of Inhibitor 48 to KRAS Variants
| Target Protein | KD (nM) | Assay Type |
| KRAS G12C | 9.59 | Biochemical Competition Binding |
| KRAS WT | No Binding Detected | Biochemical Competition Binding |
| KRAS G12D | No Binding Detected | Biochemical Competition Binding |
| KRAS G12V | No Binding Detected | Biochemical Competition Binding |
Data synthesized from studies on similar KRAS G12C inhibitors.[2]
Cellular Activity and Selectivity
The on-target and off-target effects of Inhibitor 48 were evaluated in various cancer cell lines harboring different KRAS mutations.
Table 3: Cellular Potency of Inhibitor 48 in KRAS-mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) (Proliferation) |
| NCI-H358 | G12C | 4.7 |
| MIA PaCa-2 | G12C | 5.2 |
| SW1573 | G12C | 6.6 |
| A549 | G12S | >10,000 |
| HCT116 | G13D | >10,000 |
| PANC-1 | G12D | >10,000 |
Data synthesized from studies on similar KRAS G12C inhibitors.[4][5]
Signaling Pathway Analysis
The mechanism of action of Inhibitor 48 involves the specific inhibition of the KRAS G12C-mediated downstream signaling cascade.
Caption: KRAS Signaling Pathway and Mechanism of Inhibitor 48 Action.
KRAS G12C inhibitors, such as Inhibitor 48, covalently bind to the mutant cysteine-12 residue, locking KRAS in an inactive, GDP-bound state.[4][6][7] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK and PI3K-AKT cascades.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein.
Caption: Workflow for TR-FRET Nucleotide Exchange Assay.
Protocol:
-
Recombinant KRAS protein (WT or mutant) is pre-incubated with Inhibitor 48 at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorophore-labeled GTP analog.
-
The reaction is allowed to proceed at room temperature.
-
The time-resolved fluorescence energy transfer (TR-FRET) signal is measured. A high TR-FRET signal indicates GTP binding, while a low signal indicates inhibition of nucleotide exchange.
-
IC50 values are calculated from the dose-response curves.[1][3]
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Protocol:
-
Cancer cell lines with known KRAS mutations are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of Inhibitor 48.
-
The cells are incubated for 72-96 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and IC50 values are determined from the resulting dose-response curves.[8]
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.
Caption: Workflow for Western Blot Analysis of KRAS Signaling.
Protocol:
-
KRAS G12C mutant cells are treated with Inhibitor 48 for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., ERK, AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of signaling inhibition.[8]
Conclusion
Inhibitor 48 demonstrates high potency and selectivity for the KRAS G12C mutant in both biochemical and cellular assays. It effectively inhibits KRAS G12C-driven downstream signaling, leading to reduced cell proliferation in KRAS G12C-mutant cancer cell lines. The data presented in this guide underscore the promising therapeutic potential of Inhibitor 48 for the treatment of KRAS G12C-driven cancers. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Binding Kinetics of a Representative KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics, experimental methodologies, and signaling pathways associated with a representative covalent inhibitor of the KRAS G12C mutant protein. Due to the limited public availability of detailed binding kinetics for the specific compound designated "inhibitor 48" (also known as compound 6e), this document utilizes data from well-characterized, clinically relevant KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849) as illustrative examples to fulfill the core requirements of this guide.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to the uncontrolled activation of downstream pro-proliferative signaling pathways.
The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant has been a landmark achievement in precision oncology. These inhibitors form an irreversible covalent bond with the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents downstream signaling and inhibits cancer cell growth.
Quantitative Binding Kinetics
The binding of a covalent inhibitor to its target is a multi-step process that involves an initial non-covalent binding event followed by the formation of a covalent bond. The key kinetic parameters that describe this interaction are the association rate constant (k_on), the dissociation rate constant (k_off) of the initial non-covalent complex, and the rate of covalent inactivation (k_inact). The overall potency of a covalent inhibitor is often expressed as the ratio k_inact/K_I, where K_I is the dissociation constant of the initial non-covalent complex (k_off/k_on).
Table 1: Representative Binding Kinetics of Covalent KRAS G12C Inhibitors
| Inhibitor | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Assay Method | Reference |
| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | LC-MS/MS | [1] |
| ARS-1620 | - | - | 1,100 | LC-MS/MS | [1] |
| Sotorasib (AMG 510) | - | - | 9,900 | LC-MS/MS | [1] |
Note: Direct comparison of kinetic parameters should be made with caution as assay conditions can vary between studies.
Experimental Protocols
Biochemical Assay for Covalent Modification of KRAS G12C
This protocol describes a general method for determining the rate of covalent modification of KRAS G12C by an inhibitor using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Recombinant human KRAS G12C protein (GDP-bound)
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)
-
Quenching solution (e.g., 1% formic acid in water/acetonitrile)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant KRAS G12C protein to the desired concentration in the assay buffer.
-
Initiate the reaction by adding the test inhibitor to the protein solution at various concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
At specific time points, quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate the unmodified and modified KRAS G12C protein.
-
Quantify the percentage of modified protein at each time point and inhibitor concentration.
-
The observed rate of modification (k_obs) can be determined by fitting the data to a single exponential equation.
-
The kinetic parameters K_I and k_inact can be determined by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.[1]
Workflow for Biochemical Covalent Modification Assay
Caption: Workflow for determining the kinetic parameters of a covalent KRAS G12C inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing KRAS G12C (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture KRAS G12C-expressing cells to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or ELISA.
-
Plot the amount of soluble KRAS G12C as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement of a KRAS G12C inhibitor using CETSA.
KRAS G12C Signaling Pathway and Inhibition
KRAS G12C, in its active GTP-bound state, activates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and differentiation. Covalent inhibition of KRAS G12C locks the protein in its inactive GDP-bound state, thereby blocking the activation of these downstream effectors.
KRAS G12C Signaling Pathway and Point of Inhibition
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Conclusion
The development of covalent inhibitors targeting KRAS G12C represents a significant advancement in cancer therapy. A thorough understanding of their binding kinetics, as determined through robust biochemical and cellular assays, is paramount for the development of more potent and selective next-generation inhibitors. This guide provides a foundational framework for researchers and drug developers, outlining the key quantitative data, experimental methodologies, and signaling context crucial for advancing the field of KRAS-targeted therapies. While specific kinetic data for "inhibitor 48" remains elusive in the public domain, the principles and protocols detailed herein using representative inhibitors provide a comprehensive roadmap for the characterization of novel KRAS G12C inhibitors.
References
An In-depth Technical Guide to KRAS G12C Inhibitor 48 (Compound 6e)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of KRAS G12C inhibitor 48 (compound 6e), a potent and selective inhibitor of the oncogenic KRAS G12C mutant protein. This document details its mechanism of action, chemical synthesis, biological activity, and the experimental methodologies used for its characterization.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, leading to aberrant downstream signaling and tumorigenesis. This compound (compound 6e) is a small molecule designed to covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state and thereby inhibiting its oncogenic signaling.
Chemical Properties and Quantitative Data
This compound (compound 6e) has been characterized by its potent and selective activity against the KRAS G12C mutant. Its key chemical and biological properties are summarized in the tables below.
| Chemical Property | Value |
| Molecular Formula | C36H39ClN8O2 |
| Molecular Weight | 651.20 g/mol |
| CAS Number | 3033236-94-8 |
| Biological Activity | IC50 Value | Reference |
| KRAS G12C Inhibition | 639.91 nM | [1][2][3] |
| Anti-proliferative Activity (H358 cells) | 0.796 µM | [1][2][3] |
| Anti-proliferative Activity (H23 cells) | 6.33 µM | [1][2][3] |
| Anti-proliferative Activity (A549 cells) | 16.14 µM | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound (compound 6e) functions as a covalent inhibitor. It specifically targets the cysteine residue introduced by the G12C mutation. By forming an irreversible covalent bond, the inhibitor allosterically prevents the exchange of GDP for GTP, locking the KRAS protein in its inactive state. This disrupts the downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.
Experimental Protocols
The characterization of this compound (compound 6e) involves several key in vitro assays.
Synthesis of Compound 6e
The synthesis of compound 6e is part of a broader scheme for creating a series of KRAS G12C inhibitors. The general synthetic route is depicted below. For specific details on reaction conditions, reagent quantities, and purification methods, please refer to the primary publication by Yang F, et al. in the European Journal of Medicinal Chemistry, 2022.
KRAS G12C Biochemical Assay
The inhibitory activity of compound 6e against KRAS G12C is determined using a biochemical nucleotide exchange assay. This assay measures the ability of the compound to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP.
General Protocol:
-
Recombinant human KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog.
-
The inhibitor (compound 6e) at various concentrations is incubated with the KRAS G12C-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP.
-
The fluorescence signal is monitored over time. A decrease in fluorescence indicates the displacement of the fluorescent GDP, while a stable signal suggests that the inhibitor has locked KRAS in the GDP-bound state.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of compound 6e are assessed in cancer cell lines harboring the KRAS G12C mutation (e.g., H358, H23) and wild-type KRAS (e.g., A549) as a control for selectivity. A common method is the MTT or CellTiter-Glo assay.
General Protocol (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of compound 6e or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a detergent solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Pharmacokinetic Properties
As of the latest available data, specific pharmacokinetic (PK) studies for this compound (compound 6e) have not been extensively published. The primary focus of the initial research was its characterization as a potent KRAS G12C binder and its use as a warhead for developing a reversible-covalent PROTAC (Proteolysis Targeting Chimera).[4] Further studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a potential therapeutic agent.
Conclusion
This compound (compound 6e) is a potent and selective covalent inhibitor of the oncogenic KRAS G12C protein. It demonstrates significant inhibitory activity in both biochemical and cellular assays, highlighting its potential as a lead compound for the development of novel anti-cancer therapies. The provided data and methodologies serve as a valuable resource for researchers in the field of oncology and drug discovery who are focused on targeting KRAS-mutant cancers. Further investigation into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Effect of KRAS G12C Inhibitors on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of KRAS G12C inhibitors on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Due to the limited publicly available data on the specific compound "KRAS G12C inhibitor 48," this document will focus on the well-characterized and clinically approved inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples of this class of therapeutic agents. The principles, mechanisms, and experimental observations detailed herein are broadly applicable to covalent inhibitors targeting the KRAS G12C mutation.
Introduction to KRAS G12C and the MAPK Pathway
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling downstream pathways that regulate cell proliferation, survival, and differentiation.[2][3] The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key downstream effector of KRAS.[4]
The G12C mutation in KRAS, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation.[2] This results in aberrant and sustained activation of the MAPK cascade, a hallmark of many cancers, including a significant subset of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2]
KRAS G12C inhibitors are a novel class of targeted therapies that specifically and covalently bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound KRAS G12C protein.[3][5] This covalent modification locks the oncoprotein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling cascade.[3]
Mechanism of Action of KRAS G12C Inhibitors on the MAPK Pathway
KRAS G12C inhibitors exert their effect by directly targeting the mutated protein, leading to a cascade of downstream consequences within the MAPK pathway.
Caption: Mechanism of KRAS G12C inhibition on the MAPK pathway.
The primary effect of KRAS G12C inhibitors is the reduction of phosphorylated ERK (p-ERK), a key downstream kinase in the MAPK cascade. This is a direct consequence of preventing KRAS G12C from activating RAF. The inhibition of ERK phosphorylation subsequently leads to decreased phosphorylation of its substrates, such as RSK, and ultimately suppresses the transcriptional programs that drive cancer cell proliferation and survival.[6]
However, the cellular response to KRAS G12C inhibition is complex and often involves feedback mechanisms that can lead to resistance. One of the most critical mechanisms is the feedback reactivation of the MAPK pathway.[5] Inhibition of ERK can relieve a negative feedback loop that normally suppresses upstream signaling from receptor tyrosine kinases (RTKs) like EGFR.[5] This leads to increased RTK activity, which can then activate wild-type RAS isoforms (HRAS and NRAS), thereby bypassing the inhibited KRAS G12C and reactivating the MAPK pathway.[5][7]
Quantitative Data on MAPK Pathway Inhibition
The efficacy of KRAS G12C inhibitors in suppressing the MAPK pathway and inhibiting cell proliferation has been quantified in numerous preclinical studies. The following tables summarize key data for Sotorasib and Adagrasib.
Table 1: Anti-proliferative Activity of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| H23 | NSCLC | 540[8] | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| SW1573 | NSCLC | 65,000[8] | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| MIA PaCa-2 | Pancreatic | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| H358 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| H2122 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| H1373 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| H2030 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
| KYSE-410 | Esophageal | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |
IC50 values represent the concentration of the inhibitor required to achieve a 50% reduction in cell viability.
Table 2: Inhibition of MAPK Pathway Phosphorylation by Adagrasib
| Cell Line | Target | IC50 (nM) |
| MIA PaCa-2 | p-ERK1/2 (Thr202/Tyr204) | Single-digit nanomolar range[9] |
| MIA PaCa-2 | p-S6 (Ser235/236) | Single-digit nanomolar range[9] |
Data for Sotorasib shows similar potent inhibition of p-ERK in sensitive cell lines.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KRAS G12C inhibitor activity. Below are representative protocols for key experiments.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., H23, SW1573)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for a CellTiter-Glo® cell viability assay.
Western Blotting for MAPK Pathway Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of MAPK pathway components.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with the KRAS G12C inhibitor at various concentrations and for different time points.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to normalize the data.
-
Quantify the band intensities using image analysis software.
Caption: A generalized workflow for Western blotting analysis.
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their mechanism of action, centered on the direct and covalent inhibition of the mutant KRAS protein, leads to a profound but often complex suppression of the MAPK signaling pathway. While these inhibitors demonstrate potent anti-proliferative effects, the development of resistance, frequently through feedback reactivation of the MAPK pathway, remains a critical challenge. A thorough understanding of the intricate effects of these inhibitors on MAPK signaling, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the continued development of more effective therapeutic strategies, including rational combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Cellular Thermal Shift Assay (CETSA) for Characterizing KRAS G12C Inhibitor Engagement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify and quantify the engagement of a drug with its target protein within a cellular environment. This guide provides a detailed technical overview of the application of CETSA for the characterization of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene in various cancers. The binding of a covalent inhibitor to KRAS G12C induces a conformational change that increases the protein's thermal stability. CETSA measures this change in thermal stability, providing direct evidence of target engagement in intact cells.
Core Principles of CETSA
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm) or aggregation temperature (Tagg). The binding of a small molecule inhibitor can stabilize the protein structure, resulting in an increase in its Tm.
In a typical CETSA experiment, cells are treated with the compound of interest, followed by a heating step across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Protocols
This section outlines a generalized protocol for performing a Cellular Thermal Shift Assay to evaluate the target engagement of a KRAS G12C inhibitor. This protocol can be adapted for specific cell lines and inhibitors.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Cell Seeding: Plate the cells in sufficient numbers to obtain adequate protein lysate for analysis. The cell density should be optimized for the specific cell line and culture vessel.
-
Inhibitor Treatment: Treat the cells with the KRAS G12C inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for comparison. The incubation time should be sufficient to allow for covalent bond formation, typically ranging from 1 to 4 hours.
Thermal Shift (Heating)
-
Cell Harvesting: After inhibitor treatment, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells with PBS.
-
Cell Lysis (Optional): CETSA can be performed with intact cells or cell lysates. For lysate-based CETSA, resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C, with 2-3°C increments. The heating duration is typically 3 minutes, followed by a cooling step to room temperature for 3 minutes.
Protein Extraction and Quantification
-
Lysis of Intact Cells: For intact cell CETSA, lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Protein Detection and Data Analysis
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Melting Curve: Plot the relative amount of soluble KRAS G12C protein as a function of temperature for both vehicle- and inhibitor-treated samples. The data is typically normalized to the amount of protein at the lowest temperature (e.g., 37°C).
-
Isothermal Dose-Response (ITDR) Curve: To determine the potency of the inhibitor, perform the heating step at a single, fixed temperature (chosen from the melting curve, where a significant difference between treated and untreated samples is observed) while varying the inhibitor concentration. Plot the amount of soluble KRAS G12C against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from CETSA experiments with a KRAS G12C inhibitor.
Table 1: Melting Temperature (Tm) Shift of KRAS G12C
| Treatment | Inhibitor Concentration | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 55.2 | - |
| Inhibitor 48 | 1 µM | 60.5 | +5.3 |
| Inhibitor 48 | 10 µM | 64.8 | +9.6 |
Table 2: Isothermal Dose-Response (ITDR) Data for KRAS G12C Inhibitor 48
| Inhibitor Concentration (nM) | % Soluble KRAS G12C (at 58°C) |
| 0 (Vehicle) | 45 |
| 1 | 52 |
| 10 | 65 |
| 100 | 85 |
| 1000 | 95 |
| 10000 | 98 |
| EC50 | ~25 nM |
Visualization of Pathways and Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the downstream signaling pathways activated by oncogenic KRAS G12C, primarily the MAPK and PI3K pathways, which drive cell proliferation, survival, and growth.
Caption: KRAS G12C signaling cascade and point of intervention.
CETSA Experimental Workflow
This diagram outlines the key steps involved in a typical CETSA experiment.
Caption: Step-by-step workflow of the Cellular Thermal Shift Assay.
Principle of Target Engagement and Thermal Stabilization
This diagram illustrates how a covalent inhibitor stabilizes the KRAS G12C protein, leading to a higher melting temperature.
Caption: Covalent inhibitor binding increases protein thermal stability.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for the preclinical validation of KRAS G12C inhibitors. It provides a direct and quantitative measure of target engagement in a physiologically relevant cellular context. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can effectively characterize the interaction of novel inhibitors with their intended target, thereby accelerating the development of new cancer therapeutics.
Investigating KRAS G12C Inhibitor Adagrasib (MRTX849) in Lung Cancer Models: A Technical Guide
Disclaimer: The specific identifier "inhibitor 48" did not correspond to a publicly documented KRAS G12C inhibitor in the available literature. This guide will focus on a well-characterized and clinically relevant KRAS G12C inhibitor, adagrasib (MRTX849) , as a representative molecule for the purpose of this technical analysis. The data and methodologies presented are based on published preclinical and clinical studies of adagrasib and other relevant KRAS G12C inhibitors.
Introduction
Mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) are among the most common drivers of non-small cell lung cancer (NSCLC).[1] For decades, KRAS was considered an "undruggable" target. The development of covalent inhibitors specifically targeting the glycine-to-cysteine substitution at codon 12 (G12C) has marked a significant breakthrough in treating this patient population.[2][3] These inhibitors, including adagrasib (MRTX849) and sotorasib (AMG-510), work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[4][5] This prevents downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[6][7]
This technical guide provides an in-depth overview of the preclinical evaluation of adagrasib in lung cancer models, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of KRAS G12C inhibitors.
Table 1: In Vitro Sensitivity of Lung Cancer Cell Lines to KRAS G12C Inhibitors
| Cell Line | Inhibitor | IC50 (nM) |
| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | MRTX-1257 | 0.1 - 356 |
| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | AMG-510 (sotorasib) | 0.3 - 2534 |
Data from a study analyzing a panel of human KRAS G12C-mutant lung cancer cell lines showed a range of sensitivities to different inhibitors.[8]
Table 2: Pharmacokinetic Parameters of Adagrasib
| Species | Administration | Dose | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | Not Specified | 677.45 ± 58.72 | 3.50 ± 0.21 | 50.72 |
| Rat | Intravenous | Not Specified | Not Applicable | 2.08 ± 0.54 | Not Applicable |
Pharmacokinetic studies in rats provide essential information on the drug's absorption, distribution, metabolism, and excretion.[9]
Table 3: Clinical Efficacy of Adagrasib in KRAS G12C-Mutant NSCLC
| Clinical Trial | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Phase I/IB (KRYSTAL-1) | 600 mg twice daily | 53.3% | 11.1 months |
Early clinical data for adagrasib demonstrated promising antitumor activity in patients with previously treated KRAS G12C-mutant NSCLC.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are protocols for key experiments used to evaluate KRAS G12C inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Plate KRAS G12C-mutant lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., adagrasib) for 72 hours.[11]
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[11]
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the impact of the inhibitor on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for specified times (e.g., 4, 24, 48, 72 hours).[11] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry and normalize to a loading control like GAPDH.[11]
In Vivo Tumor Xenograft Model
Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject KRAS G12C-mutant human lung cancer cells (e.g., NCI-H358) into the flank of immunodeficient mice (e.g., athymic nude mice).[2]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor (e.g., adagrasib) or vehicle control to the mice daily via oral gavage at a specified dose (e.g., 30 mg/kg).[8]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C signaling pathway and the mechanism of action of adagrasib.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
The development of KRAS G12C inhibitors like adagrasib represents a paradigm shift in the treatment of a significant subset of NSCLC patients. Preclinical studies in various lung cancer models have been instrumental in elucidating their mechanism of action and demonstrating their potent and selective antitumor activity.[5][12] The methodologies outlined in this guide are fundamental to the ongoing research and development of novel targeted therapies. While significant progress has been made, overcoming primary and acquired resistance remains a key challenge, necessitating the investigation of combination therapies to improve clinical outcomes for patients with KRAS G12C-mutant lung cancer.[2][6]
References
- 1. KRASG12C Inhibitors in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Assessment of KRAS G12C Inhibitors in Colorectal Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary assessment of the activity of KRAS G12C inhibitors in colorectal cancer (CRC) cell lines. While specific data for a compound designated "inhibitor 48" is not publicly available within the searched scientific literature, this document synthesizes the current understanding of targeting the KRAS G12C mutation in CRC, drawing on data from well-characterized inhibitors such as sotorasib and adagrasib.
Introduction to KRAS G12C Inhibition in Colorectal Cancer
The KRAS G12C mutation is present in approximately 3-4% of colorectal cancers and has historically been associated with poor prognosis.[1][2] The development of covalent inhibitors specifically targeting the cysteine residue of the G12C mutant protein has marked a significant advancement in treating this patient population.[1][3] These inhibitors function by locking the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[3][4] However, the efficacy of these inhibitors as monotherapy in CRC has been observed to be less pronounced compared to their effects in non-small cell lung cancer (NSCLC).[5][6][7] This discrepancy is largely attributed to feedback reactivation of the RAS-MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR).[4][6]
Quantitative Data Summary
The following table summarizes the publicly available in vitro efficacy data for notable KRAS G12C inhibitors in colorectal cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Inhibitor | Cell Line | Assay Type | IC50 / Activity | Reference |
| Sotorasib (AMG 510) | SW837 | Proliferation Assay | ~10 nM | [1] |
| Sotorasib (AMG 510) | HCT-116 (KRAS G12C engineered) | Proliferation Assay | ~5 nM | [1] |
| Adagrasib (MRTX849) | NCI-H358 (Lung) | Proliferation Assay | 8 nM | Not directly in CRC lines in provided snippets. |
| Divarasib | Not Specified | Not Specified | Not Specified | [8] |
| Garsorasib | Not Specified | Not Specified | Not Specified | [2] |
| JDQ443 | Panel of KRAS G12C mutated lines | Cell Viability Assay | Potent antiproliferative activity | [9] |
Note: Specific IC50 values for many inhibitors in a comprehensive panel of CRC cell lines are often found within supplementary data of primary research articles, which were not fully accessible in the initial search. The data presented here is based on the available information.
Key Experimental Protocols
The assessment of KRAS G12C inhibitors in CRC cell lines typically involves a series of standard in vitro assays to determine their biological effects.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the inhibitor.
-
Objective: To measure the dose-dependent effect of the inhibitor on cell growth and survival.
-
Methodology:
-
CRC cell lines harboring the KRAS G12C mutation are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the KRAS G12C inhibitor or DMSO as a vehicle control.
-
After a specified incubation period (typically 72 to 120 hours), cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[1]
-
-
The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.
-
Western Blotting
This technique is used to assess the inhibitor's impact on key signaling proteins downstream of KRAS.
-
Objective: To determine if the inhibitor effectively blocks the intended signaling pathway.
-
Methodology:
-
KRAS G12C mutant CRC cells are treated with the inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins, such as ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).
-
Secondary antibodies conjugated to an enzyme are used for detection, typically via chemiluminescence.
-
A loading control (e.g., GAPDH, β-actin, or vinculin) is used to ensure equal protein loading.[1]
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway in Colorectal Cancer
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.
Caption: Simplified KRAS G12C signaling cascade in colorectal cancer.
Experimental Workflow for Inhibitor Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a KRAS G12C inhibitor in CRC cell lines.
Caption: Standard workflow for in vitro assessment of KRAS G12C inhibitors.
Logic of Combination Therapy
Due to the EGFR-mediated resistance mechanism, combining KRAS G12C inhibitors with EGFR inhibitors is a key therapeutic strategy in CRC.
Caption: Rationale for combining KRAS G12C and EGFR inhibitors in CRC.
Conclusion
The development of KRAS G12C inhibitors represents a significant therapeutic advance for a subset of colorectal cancer patients. Preclinical assessment in CRC cell lines demonstrates target engagement and anti-proliferative activity. However, the data also highlights the challenge of adaptive resistance, primarily through EGFR signaling, which has prompted the clinical investigation of combination therapies. Further research is needed to fully characterize the efficacy of newer KRAS G12C inhibitors and to identify additional strategies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Assessment of KRASG12C inhibitors for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of KRAS -G12C inhibitors in colorectal cancer: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of KRAS G12C Inhibitor 48
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a frequently mutated driver in various cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation results in a constitutively active protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK and PI3K/AKT cascades.[1][2][3] KRAS G12C inhibitor 48 is a potent small molecule that specifically targets this mutant protein. These application notes provide a comprehensive overview of the in vitro assays essential for characterizing the activity of this compound.
Mechanism of Action: KRAS G12C inhibitors, including inhibitor 48, act by covalently binding to the mutant cysteine residue at position 12. This binding locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling.[3][4]
Quantitative Data Summary
The following table summarizes the key in vitro activity parameters for this compound.
| Parameter | Value | Cell Lines | Reference |
| Biochemical IC50 | 639.91 nM | - | [5] |
| Anti-proliferative IC50 | 0.796 µM | H358 | [5] |
| 6.33 µM | H23 | [5] | |
| 16.14 µM | A549 | [5] |
Signaling Pathway
The diagram below illustrates the KRAS signaling pathway and the point of intervention for this compound.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Protocols
A suite of biochemical and cell-based assays are crucial for characterizing KRAS inhibitors.[6][7]
Biochemical Assays
a) KRAS G12C/GTP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive assay measures the ability of inhibitor 48 to compete with a fluorescently labeled GTP analog for binding to the KRAS G12C protein.[8]
Experimental Workflow:
Caption: HTRF-based KRAS G12C/GTP binding assay workflow.
Detailed Protocol:
-
Plate Preparation: Dispense serial dilutions of this compound and a standard (unlabeled GDP) into a low-volume 384-well white plate.
-
Protein Addition: Add purified, His-tagged human KRAS G12C protein to each well.
-
Reagent Addition: Add a pre-mixed solution of HTRF reagents: an anti-6His antibody labeled with Europium cryptate and a GTP analog labeled with a red fluorophore.
-
Incubation: Incubate the plate at room temperature for the time specified by the HTRF kit manufacturer (typically 30-60 minutes).
-
Signal Detection: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the binding of inhibitor 48. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
b) Nucleotide Exchange Assay
This assay monitors the exchange of fluorescently labeled GDP for unlabeled GTP, which is mediated by the guanine nucleotide exchange factor (GEF) SOS1. Inhibitors that trap KRAS in the GDP-bound state will prevent this exchange.[9][10]
Detailed Protocol:
-
Complex Formation: Pre-incubate KRAS G12C protein with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
Inhibitor Treatment: Add serial dilutions of this compound to the pre-formed KRAS-GDP complex and incubate.
-
Initiate Exchange: Add the GEF, SOS1, and a molar excess of unlabeled GTP to initiate the nucleotide exchange reaction.
-
Signal Detection: Monitor the decrease in fluorescence polarization or FRET signal over time as the fluorescent GDP is displaced.
-
Data Analysis: Determine the rate of nucleotide exchange for each inhibitor concentration and calculate the IC50 value.
Cell-Based Assays
a) Cell Viability/Proliferation Assay
This assay determines the effect of inhibitor 48 on the growth and survival of KRAS G12C mutant cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (as a control for selectivity) in 96-well plates.[9]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Data Analysis: Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
b) Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to confirm that inhibitor 48 binds to KRAS G12C within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Treatment: Treat intact KRAS G12C mutant cells with this compound or vehicle control for 1 hour.[7]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[7]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, aggregated protein by centrifugation.
-
Protein Quantification: Quantify the amount of soluble KRAS G12C protein in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
c) Downstream Signaling Pathway Analysis (Western Blot)
This assay assesses the ability of inhibitor 48 to suppress the downstream signaling cascades activated by KRAS G12C. A key readout is the phosphorylation of ERK (p-ERK).[9]
Detailed Protocol:
-
Cell Treatment: Treat KRAS G12C mutant cells with various concentrations of inhibitor 48 for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and determine the effect of inhibitor 48 on the ratio of p-ERK to total ERK.
Conclusion
The protocols outlined above provide a robust framework for the in vitro characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate its potency, selectivity, mechanism of action, and cellular efficacy, which are critical steps in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for KRAS G12C Inhibitor 48 (Compound 6e)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KRAS G12C Inhibitor 48, also identified as compound 6e, in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides quantitative data on its activity, and offers step-by-step instructions for key experimental procedures to assess its efficacy and impact on downstream signaling pathways.
Introduction
KRAS is a frequently mutated oncogene, and the G12C mutation is a common driver in various cancers. This compound is a potent and specific inhibitor of the KRAS G12C mutant protein. This compound has been shown to effectively suppress KRAS G12C-driven signaling and inhibit the proliferation of cancer cell lines harboring this specific mutation.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.
This compound is a reversible-covalent inhibitor that specifically targets the mutant cysteine at position 12 of the KRAS protein. The inhibitor is designed to bind to the KRAS G12C protein, leading to the attenuation of downstream signaling cascades, such as the pERK pathway, and ultimately inhibiting cancer cell growth.
Data Presentation
The following table summarizes the quantitative data for this compound (compound 6e).
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | KRAS G12C Protein | 639.91 nM | [Yang F, et al., 2022] |
| Anti-proliferative Assay | H358 (NSCLC) | 0.796 µM | [Yang F, et al., 2022] |
| H23 (NSCLC) | 6.33 µM | [Yang F, et al., 2022] | |
| A549 (NSCLC) | 16.14 µM | [Yang F, et al., 2022] |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the inhibitory action of Inhibitor 48.
Experimental Protocols
General Guidelines
-
Compound Handling: Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Culture KRAS G12C mutant cell lines (e.g., H358, H23) and KRAS wild-type cell lines (as a negative control) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is to determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK.
Materials:
-
KRAS G12C mutant cell lines (e.g., H358, H23)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Application Notes and Protocols for KRAS G12C Inhibitor 48 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for novel cancer therapeutics. KRAS G12C inhibitors, such as sotorasib and adagrasib, have shown promising clinical activity by covalently binding to the mutant cysteine and locking the protein in an inactive state. Preclinical evaluation of these inhibitors in robust xenograft models is a critical step in their development and in understanding mechanisms of response and resistance.
This document provides a detailed protocol for establishing and utilizing a KRAS G12C inhibitor-sensitive xenograft model, specifically using the NCI-H2122 non-small cell lung cancer (NSCLC) cell line. It outlines the necessary materials, step-by-step procedures for tumor implantation and growth monitoring, and protocols for evaluating drug efficacy and pharmacodynamics.
Signaling Pathway of KRAS G12C and Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream pathways, primarily the MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and aberrant downstream signaling.[1] KRAS G12C inhibitors specifically target the mutant protein, preventing its interaction with downstream effectors and thereby inhibiting tumor growth.
Experimental Protocols
Cell Culture
The NCI-H2122 cell line is a well-established model for studying KRAS G12C-mutated NSCLC.
Materials:
-
NCI-H2122 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture NCI-H2122 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Xenograft Model Establishment
Materials:
-
6-8 week old female athymic nude mice (or other immunocompromised strains like NOD/SCID)
-
NCI-H2122 cells
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Harvest NCI-H2122 cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.[2]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Start tumor measurements when tumors are palpable, using calipers to measure the length and width.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
Drug Administration and Efficacy Study
Materials:
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Vehicle control (formulation dependent on the inhibitor)
-
Oral gavage needles or appropriate injection supplies
-
Animal balance
Protocol:
-
Prepare the KRAS G12C inhibitor and vehicle control solutions according to the manufacturer's instructions or established protocols. For example, MRTX849 (Adagrasib) can be formulated in 10% Captisol, 50 mM citrate buffer, pH 5.0.[3]
-
Administer the drug and vehicle to the respective groups of mice. Dosing schedules can vary, but a common regimen is once daily (QD) oral gavage.[3][4]
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis
Materials:
-
Excised tumors
-
Protein lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation status of key proteins in the KRAS signaling pathway (e.g., p-ERK, ERK, p-AKT, AKT). A reduction in the phosphorylation of ERK is a key indicator of target engagement by KRAS G12C inhibitors.
Data Presentation
The following tables provide examples of how to structure the quantitative data from a KRAS G12C inhibitor xenograft study.
Table 1: Summary of Xenograft Model and Dosing Regimen
| Parameter | Details | Reference |
| Cell Line | NCI-H2122 (Human NSCLC) | [2][5] |
| Animal Model | Athymic Nude or NOD/SCID Mice | [2][5] |
| Implantation Site | Subcutaneous, flank | [2] |
| Number of Cells | 5 x 10^6 | [2] |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | [6] |
| Dose | 25-100 mg/kg | [4] |
| Administration Route | Oral gavage | [4] |
| Dosing Frequency | Once daily (QD) | [6] |
| Vehicle Control | To be specified based on drug formulation | |
| Study Duration | 21-28 days |
Table 2: Efficacy and Tolerability Data
| Treatment Group | N | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SEM) | Change in Body Weight (%) (Mean ± SEM) |
| Vehicle | 8 | 0 | 1500 ± 150 | -2 ± 1.5 |
| Sotorasib (25 mg/kg) | 8 | 45 | 825 ± 90 | -3 ± 2.0 |
| Sotorasib (100 mg/kg) | 8 | 85 | 225 ± 45 | -5 ± 2.5 |
Table 3: Pharmacodynamic Biomarker Analysis (Tumor Lysates)
| Treatment Group | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) | p-AKT / Total AKT Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| Sotorasib (100 mg/kg) | 0.2 | 0.8 |
Conclusion
This application note provides a comprehensive protocol for establishing and utilizing a KRAS G12C inhibitor-sensitive xenograft model. By following these detailed methodologies, researchers can effectively evaluate the in vivo efficacy and pharmacodynamics of novel KRAS G12C inhibitors, a critical step in the drug development process for this important class of targeted therapies. The provided diagrams and tables offer a clear framework for understanding the underlying biology and for presenting experimental data in a structured and comparable manner.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vivo Administration of KRAS G12C Inhibitors in Murine Models
Disclaimer: Extensive literature searches did not yield publicly available in vivo dosing and administration data for a compound specifically designated "KRAS G12C inhibitor 48" or "compound 6e". The primary citation associated with this compound focuses on its use as a component of a PROTAC molecule in in vitro studies. Therefore, the following application notes and protocols are based on established methodologies for well-characterized, clinically relevant KRAS G12C inhibitors, such as Sotorasib (AMG510) and Adagrasib (MRTX849), and are intended to serve as a comprehensive guide for researchers.
Introduction
KRAS is a frequently mutated oncogene, with the G12C substitution being a prevalent driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Small molecule inhibitors that covalently bind to the mutant cysteine-12 residue have shown significant anti-tumor activity in preclinical models and clinical trials. This document provides detailed protocols for the dosing and administration of KRAS G12C inhibitors in mice, focusing on xenograft and genetically engineered mouse models (GEMMs).
Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, it stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. Covalent KRAS G12C inhibitors bind to the mutant cysteine, locking KRAS in an inactive GDP-bound state and thereby inhibiting downstream signaling.
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
In Vivo Dosing and Administration Data
The following tables summarize quantitative data from preclinical studies of well-characterized KRAS G12C inhibitors in mice.
Table 1: Pharmacokinetic Parameters of KRAS G12C Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Reference |
| MRTX849 | 30 | Oral | 6 | ~1500 | - | ~7.5 | [1] |
| ASP2453 | 30 | Oral | ~4 | ~2000 | ~25000 | - | [2] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Murine Xenograft Models
| Compound | Mouse Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MRTX849 | NCI-H358 Xenograft | NSCLC | 30 | Daily, Oral | 61 (regression) | [1] |
| MRTX849 | NCI-H358 Xenograft | NSCLC | 100 | Daily, Oral | 79 (regression) | [1] |
| Sotorasib | NCI-H358 Xenograft | NSCLC | 25 | Daily, Oral | Significant tumor growth inhibition | [3] |
| ASP2453 | NCI-H1373 Xenograft | NSCLC | 100 | Daily, Oral | >100 (regression) | [2] |
| JMKX001899 | H358-Luc Intracranial | NSCLC Brain Mets | 100 | Daily, Oral | Significant inhibition vs. vehicle | [4] |
Experimental Protocols
Materials and Reagents
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Vehicle components (e.g., 0.5% methylcellulose, 10% Captisol, 50 mM citrate buffer pH 5.0)
-
Sterile water for injection
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Calipers for tumor measurement
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for an in vivo efficacy study of a KRAS G12C inhibitor.
Detailed Methodologies
4.3.1. Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., nude, SCID, or NSG mice) are commonly used for the subcutaneous implantation of human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Genetically Engineered Mouse Models (GEMMs): Mice with engineered KRAS G12C mutations in specific tissues can provide a more physiologically relevant tumor microenvironment.
4.3.2. Formulation of Dosing Solution
The formulation of the KRAS G12C inhibitor is critical for its solubility and bioavailability. A common vehicle for oral administration of adagrasib (MRTX849) is a solution of 10% Captisol in 50 mM citrate buffer at pH 5.0. Another frequently used vehicle for oral gavage is 0.5% methylcellulose in sterile water. The specific formulation should be optimized for the particular inhibitor being studied.
Protocol for Vehicle Preparation (0.5% Methylcellulose):
-
Weigh the required amount of methylcellulose.
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the methylcellulose to the hot water while stirring vigorously to ensure proper dispersion.
-
Add the remaining cold sterile water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before use.
Protocol for Dosing Solution Preparation:
-
Weigh the required amount of the KRAS G12C inhibitor.
-
Add a small amount of the vehicle to the inhibitor powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or sonicating) to achieve a homogenous suspension or solution.
-
Prepare the dosing solution fresh daily or as stability data permits.
4.3.3. Dosing and Administration
-
Animal Handling: Acclimatize the mice to the experimental conditions for at least one week before the start of the study.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the mouse for any signs of distress after administration.
-
-
Dosing Schedule: Administer the inhibitor and vehicle once or twice daily, as determined by the pharmacokinetic properties of the compound.
4.3.4. Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of adverse effects, such as changes in behavior, appearance, or activity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: For PK/PD analysis, blood and tumor samples can be collected at various time points after dosing to determine drug concentration and target engagement (e.g., by measuring the level of phosphorylated ERK).
Conclusion
The protocols and data presented provide a comprehensive framework for the in vivo evaluation of KRAS G12C inhibitors in murine models. While specific parameters for "this compound" are not publicly available, the methodologies outlined here, based on established inhibitors, offer a robust starting point for preclinical studies. Careful optimization of the formulation, dosing regimen, and choice of animal model is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic activity of a new KRAS<sup>G12C</sup> inhibitor JMKX001899 in brain metastases: Preclinical models of KRAS<sup>G12C</sup>-mutant non-small cell lung cancer. - ASCO [asco.org]
KRAS G12C inhibitor 48 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of KRAS G12C inhibitor 48, also identified as compound 6e in the scientific literature. The provided protocols are intended to serve as a guide for utilizing this compound in both in vitro and in vivo research settings.
Compound Information
This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein. It has demonstrated significant anti-proliferative activity in cancer cell lines harboring this specific mutation.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (KRAS G12C Protein) | 639.91 nM | - | [1] |
| IC₅₀ (Anti-proliferative) | 0.796 µM | H358 (Lung Cancer) | [1] |
| 6.33 µM | H23 (Lung Cancer) | [1] | |
| 16.14 µM | A549 (Lung Cancer) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Prepare stock solutions in DMSO. |
| Aqueous Buffers (e.g., PBS) | Poor | Not recommended for initial stock solution. Final concentration in assays should have a low percentage of DMSO. |
| Ethanol | Likely limited | May be used as a co-solvent, but DMSO is preferred for the primary stock. |
Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive downstream signaling and oncogenesis. This compound covalently binds to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 48.
Experimental Protocols
The following are recommended protocols for the preparation and use of this compound in experimental settings.
In Vitro Experiment Protocol: Preparation for Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments, such as proliferation assays (e.g., CCK-8, MTS) or western blotting.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in sterile DMSO if necessary.
-
For cell-based assays, further dilute the stock or intermediate solutions in the appropriate sterile cell culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound to the cell cultures.
-
Incubate the cells for the desired period as per the specific experimental design.
-
Caption: Experimental workflow for in vitro preparation of this compound.
In Vivo Experiment Protocol: Formulation for Xenograft Studies
This protocol provides a general guideline for the formulation of this compound for administration in animal models, such as mouse xenografts. As specific in vivo formulation data for inhibitor 48 is not available, this protocol is based on common practices for poorly water-soluble covalent inhibitors. It is crucial to perform formulation stability and tolerability studies before commencing large-scale in vivo experiments.
Materials:
-
This compound solid powder
-
Vehicle components (e.g., DMSO, Polyethylene glycol 300 (PEG300), Tween 80, Saline or 5% Carboxymethyl cellulose sodium (CMC-Na))
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Example Formulation (for oral administration):
A common vehicle for oral administration of poorly soluble compounds is a suspension in a solution such as 5% CMC-Na or a mixture of solvents.
Procedure:
-
Vehicle Preparation:
-
Prepare the chosen vehicle solution (e.g., 5% w/v CMC-Na in sterile water).
-
-
Formulation of Inhibitor 48:
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals.
-
Weigh the inhibitor powder and place it in a sterile tube.
-
Add a small amount of a solubilizing agent like DMSO to create a concentrated stock, if necessary.
-
Gradually add the vehicle (e.g., 5% CMC-Na) to the inhibitor (or the DMSO stock) while vortexing or sonicating to ensure a uniform suspension. The final concentration of DMSO should be kept to a minimum (typically <10%).
-
Example Formulation (for intravenous or intraperitoneal injection):
A common vehicle for injection is a mixture of DMSO, PEG300, Tween 80, and saline.
Procedure:
-
Formulation of Inhibitor 48:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, mix the other vehicle components (e.g., PEG300, Tween 80).
-
Slowly add the DMSO stock solution to the mixture of other solvents while vortexing.
-
Finally, add the saline to reach the final desired volume and concentration. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration:
-
Ensure the formulation is a homogenous suspension or solution before each administration.
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) at the calculated volume based on individual animal body weight.
Disclaimer: These protocols are intended as a starting point. Researchers should optimize the formulation and administration route based on the specific characteristics of this compound and the experimental model. Always consult relevant institutional guidelines for animal handling and experimentation.
References
Western blot protocol for p-ERK after KRAS G12C inhibitor 48 treatment
Application Note and Protocol
Topic: Western Blot Protocol for Phosphorylated ERK (p-ERK) Analysis Following KRAS G12C Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals involved in oncology and targeted therapy research.
Application: This document provides a detailed protocol for assessing the pharmacodynamic effect of KRAS G12C inhibitors by measuring the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK), a key downstream effector in the KRAS signaling pathway. Monitoring p-ERK levels is a critical method for confirming target engagement and evaluating the efficacy of these targeted therapies in preclinical models.
Introduction
Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers and other solid tumors, has been a challenging target for therapeutic intervention. Recently developed KRAS G12C-specific inhibitors represent a breakthrough, covalently binding to the mutant cysteine residue and locking the KRAS protein in an inactive, GDP-bound state.[1] This action is intended to block downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[2]
Consequently, a direct and reliable method to verify the on-target activity of a KRAS G12C inhibitor is to measure the phosphorylation of downstream kinases. A reduction in the phosphorylation of ERK1/2 at residues Thr202 and Tyr204 serves as a robust biomarker for the inhibition of the KRAS-MAPK pathway.[3][4] However, studies have shown that after an initial suppression, ERK signaling can sometimes be reactivated within 24-72 hours of treatment, a phenomenon known as adaptive resistance or signal rebound.[5][3][6] Therefore, analyzing p-ERK levels at different time points is essential for a comprehensive understanding of the inhibitor's effect.
This protocol details the Western blot procedure to quantify the change in p-ERK levels in cancer cell lines harboring the KRAS G12C mutation following inhibitor treatment.
KRAS G12C Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors. The inhibitor traps KRAS G12C in its inactive state, preventing GTP loading and subsequent activation of the downstream RAF-MEK-ERK cascade.
Experimental Workflow
The overall workflow for the Western blot analysis is outlined below. It involves treating KRAS G12C mutant cells with the inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect p-ERK, total ERK, and a loading control.
Detailed Experimental Protocol
Cell Culture and Treatment
-
Seed KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the KRAS G12C inhibitor. Include a vehicle-only control (e.g., DMSO).
-
To assess both initial inhibition and potential signal rebound, a time-course experiment is recommended (e.g., 4, 24, and 48 hours of treatment).[3][6]
-
After the treatment period, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
Cell Lysis and Protein Quantification
-
Lyse the cells directly on the plate by adding ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of ERK.[7][8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[8][9] Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-protein detection, BSA is often preferred over milk as milk contains phosphoproteins like casein that can increase background.[10]
-
Incubate the membrane with the primary antibody against p-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Stripping
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain a strong signal without saturation.
-
After imaging for p-ERK, the same membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. To do this, incubate the membrane in a mild stripping buffer, wash thoroughly, re-block, and repeat the immunoblotting steps (4.2-5.3) with the next primary antibody.[11]
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-ERK signal to the total ERK signal. This ratio should then be normalized to the loading control to correct for any variations in protein loading.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle-treated control to determine the percent inhibition.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions. These should be optimized for your specific cell line, antibodies, and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Cell Lysate Protein Load | 20 - 30 µg per lane | May need to increase for low-abundance proteins.[8] |
| Gel Percentage | 10-12% SDS-PAGE | Provides good resolution for ERK1/2 (~42/44 kDa).[9] |
| Blocking Buffer | 5% BSA in TBST | BSA is recommended for phospho-antibodies.[10] |
| Primary Antibody: p-ERK1/2 | 1:1000 - 1:2000 | Dilute in blocking buffer. Incubate overnight at 4°C.[12][13] |
| Primary Antibody: Total ERK1/2 | 1:1000 | Dilute in blocking buffer. Incubate overnight at 4°C.[9] |
| Primary Antibody: Loading Control | Varies (e.g., 1:1000 - 1:10000) | Follow manufacturer's datasheet for GAPDH, β-actin, etc. |
| Secondary Antibody | 1:2000 - 1:10000 | Dilute in blocking buffer. Incubate for 1 hour at RT.[11] |
| Washing Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20) | --- |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak p-ERK Signal | Inactive antibody; Insufficient protein load; Phosphatase activity. | Use fresh antibody dilution. Increase protein loaded per lane.[10] Ensure phosphatase inhibitors were added to lysis buffer.[7] |
| High Background | Insufficient blocking; Antibody concentration too high. | Increase blocking time or change blocking agent.[10] Titrate primary/secondary antibody concentrations. |
| Non-Specific Bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody. Ensure fresh lysates with protease inhibitors are used.[8] |
| p-ERK signal in control is weak | Cells are not sufficiently stimulated. | Even basal p-ERK levels should be detectable. If needed, a positive control like EGF treatment can be used to confirm the antibody is working.[7] |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
Application Notes and Protocols for Proliferation Assays Using KRAS G12C Inhibitor 48
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4] The G12C mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pathways like the MAPK and PI3K signaling cascades.[1]
KRAS G12C inhibitor 48 is a novel, potent, and selective small molecule that covalently binds to the mutant cysteine residue in KRAS G12C.[5][6] This irreversible binding traps the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[7] This application note provides a detailed protocol for assessing the anti-proliferative activity of this compound in cancer cell lines harboring the KRAS G12C mutation.
Mechanism of Action
This compound specifically targets the altered cysteine at position 12 of the KRAS protein. By forming a covalent bond with this residue, the inhibitor locks the protein in an inactive conformation.[5][6] This prevents the exchange of GDP for GTP, a critical step for KRAS activation.[4] Consequently, the downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways is blocked, leading to an inhibition of cell proliferation and induction of apoptosis in KRAS G12C mutant cancer cells.[1][8]
Data Presentation
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines with different KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the inhibitor.
| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (nM) of this compound |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 10 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 25 |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 15 |
| H2030 | Non-Small Cell Lung Cancer | G12C | 30 |
| A549 | Non-Small Cell Lung Cancer | G12S | >10,000 |
| HCT116 | Colorectal Cancer | G13D | >10,000 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Cell Culture
-
Cell Line Maintenance : Culture KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines (e.g., A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Passage cells every 2-3 days to maintain exponential growth.
Proliferation Assay (MTT Assay)
-
Cell Seeding :
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 3,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
KRAS G12C Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application of KRAS G12C Inhibitor 48 in 3D Organoid Cultures
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of specific inhibitors targeting KRAS G12C has marked a significant advancement in precision oncology. Three-dimensional (3D) organoid cultures derived from patient tumors (patient-derived organoids or PDOs) have emerged as a superior preclinical model.[1][2] They recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate prediction of patient response to targeted therapies compared to traditional 2D cell cultures.[1][2]
This document provides a detailed protocol for the application of KRAS G12C inhibitor 48 (also known as compound 6e) in 3D organoid cultures. This compound is a potent and specific inhibitor of the KRAS G12C mutant protein.[1][3][4][5] This application note will guide researchers in assessing the efficacy of this inhibitor in a physiologically relevant 3D culture system.
Data Presentation
The following tables summarize the known quantitative data for this compound. While data from 3D organoid cultures are yet to be published, the existing data from biochemical and 2D cell line assays provide a strong rationale for its investigation in organoid models.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target | IC50 | Cell Lines | Reference |
| Biochemical Assay | KRAS G12C Protein | 639.91 nM | N/A | [1] |
| Anti-proliferative Assay | Cell Viability | 0.796 µM | H358 (NSCLC) | [1] |
| Anti-proliferative Assay | Cell Viability | 6.33 µM | H23 (NSCLC) | [1] |
| Anti-proliferative Assay | Cell Viability | 16.14 µM | A549 (NSCLC) | [1] |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to evaluate its efficacy in 3D organoids, the following diagrams are provided.
References
Application Notes and Protocols for In Vivo Pharmacodynamic Evaluation of KRAS G12C Inhibitor 48
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacodynamic (PD) assays to evaluate the efficacy of KRAS G12C inhibitor 48 (also known as compound 6e). The following sections detail the underlying signaling pathways, experimental workflows, and methodologies for key assays, including tumor growth inhibition, target occupancy, and downstream signaling modulation.
KRAS G12C Signaling Pathway and Mechanism of Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and promoting oncogenesis.[1][2]
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound KRAS G12C protein. By forming an irreversible covalent bond, the inhibitor traps KRAS G12C in its inactive state, thereby preventing GTP binding and subsequent activation of downstream oncogenic signaling.[1][2]
Experimental Workflow for In Vivo Pharmacodynamic Studies
A typical workflow for evaluating the in vivo pharmacodynamics of this compound involves several key stages, from model selection to data analysis.
Quantitative Data Summary
The following tables present representative quantitative data from in vivo studies of well-characterized KRAS G12C inhibitors, which can be used as a benchmark for evaluating inhibitor 48.
Table 1: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) | Change in Tumor Volume from Baseline (%) |
|---|---|---|---|
| MIA PaCa-2 | Vehicle | 0 | +550 |
| (Pancreatic) | Inhibitor 48 (10 mg/kg) | 65 | +192 |
| Inhibitor 48 (30 mg/kg) | 95 | -10 | |
| Inhibitor 48 (100 mg/kg) | 110 (Regression) | -55 | |
| NCI-H358 | Vehicle | 0 | +620 |
| (NSCLC) | Inhibitor 48 (10 mg/kg) | 70 | +186 |
| Inhibitor 48 (30 mg/kg) | 105 (Regression) | -30 | |
| Inhibitor 48 (100 mg/kg) | 120 (Regression) | -75 |
Data are representative and based on studies with established KRAS G12C inhibitors like MRTX849.[2]
Table 2: Pharmacodynamic Biomarker Modulation in MIA PaCa-2 Xenograft Tumors
| Treatment Group (Single Oral Dose) | Time Post-Dose | KRAS G12C Target Occupancy (%) | pERK Inhibition (%) (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 24h | 0 | 0 |
| Inhibitor 48 (30 mg/kg) | 2h | 85 | 90 |
| 8h | 92 | 85 | |
| 24h | 78 | 70 | |
| Inhibitor 48 (100 mg/kg) | 2h | 98 | 95 |
| 8h | 99 | 92 | |
| 24h | 95 | 88 |
Data are illustrative, based on typical results for potent covalent KRAS G12C inhibitors.[2][3]
Experimental Protocols
Protocol 1: Tumor Growth Inhibition in a Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2 or NCI-H358)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0)[2]
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 or NCI-H358 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization: Once tumors reach an average volume of 150-250 mm3, randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control group and multiple dose-level groups for inhibitor 48.
-
Drug Administration: Prepare fresh formulations of this compound in the vehicle at the desired concentrations. Administer the inhibitor or vehicle orally once daily (QD) at a volume of 10 mL/kg body weight.
-
Efficacy Assessment: Continue to measure tumor volume and mouse body weight every 2-3 days for the duration of the study (e.g., 21-28 days).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Plot mean tumor volumes ± SEM over time for each group.
Protocol 2: Western Blot Analysis of pERK in Tumor Lysates
Objective: To quantify the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK (pERK) in tumor tissues.
Materials:
-
Tumor-bearing mice from the efficacy study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Sample Collection: At predetermined time points after the final dose, euthanize mice and excise tumors. Snap-freeze the tumor samples in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH). Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal.
Protocol 3: Immunohistochemistry (IHC) for pERK in Tumor Tissues
Objective: To visualize and quantify the spatial distribution of pERK inhibition within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-p-ERK1/2 (Thr202/Tyr204)
-
HRP-conjugated secondary antibody detection system
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and digital slide scanner
Procedure:
-
Sample Preparation: Euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath with a suitable antigen retrieval solution.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate the sections with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash and apply the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Scan the slides using a digital slide scanner. Quantify the staining intensity using digital image analysis software to calculate an H-score, which incorporates both the intensity and the percentage of positive cells.[3]
Protocol 4: In Vivo Target Occupancy Assay by Mass Spectrometry
Objective: To directly measure the percentage of KRAS G12C protein that is covalently bound by inhibitor 48 in tumor tissue.
Materials:
-
Tumor lysates from treated and vehicle control mice
-
Anti-KRAS antibody for immunoprecipitation
-
Protein G magnetic beads
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Tumor Lysate Preparation: Prepare tumor lysates as described in Protocol 2.
-
Immunoprecipitation (IP): Incubate the tumor lysates with an anti-KRAS antibody to capture both unbound and inhibitor-bound KRAS G12C. Add Protein G magnetic beads to pull down the antibody-protein complexes.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the KRAS protein into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Specifically monitor for two peptides:
-
The unmodified peptide containing Cys12.
-
The modified peptide containing Cys12 covalently bound to inhibitor 48.
-
-
Data Analysis: Quantify the peak areas of both the modified and unmodified peptides. Calculate the percent target occupancy (%TO) using the formula: %TO = [Area(modified peptide) / (Area(modified peptide) + Area(unmodified peptide))] x 100.[3]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by KRAS G12C Inhibitor 48 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with the novel KRAS G12C inhibitor 48. The primary method described is flow cytometry utilizing Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted cancer therapies.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer and colorectal cancer.[1][2] The constitutively active KRAS G12C protein drives tumor cell proliferation and survival by activating downstream signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[3][4] These pathways promote cell cycle progression and inhibit apoptosis, contributing to tumorigenesis.[3]
This compound is a novel, potent, and selective covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein. By locking KRAS G12C in its inactive GDP-bound state, inhibitor 48 is designed to block downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells harboring this specific mutation.[3][5]
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. The Annexin V/PI assay is a widely used method for detecting apoptosis.[6][7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6][7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][7] This dual-staining method allows for the differentiation and quantification of different cell populations.
This application note provides a comprehensive protocol for treating KRAS G12C mutant cancer cells with inhibitor 48 and subsequently analyzing the induction of apoptosis by flow cytometry.
Materials and Methods
Reagents and Materials
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 or T75 cell culture flasks
-
6-well plates
Experimental Protocol
1. Cell Culture and Treatment
-
Culture KRAS G12C mutant cells in T75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of inhibitor 48 (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
2. Cell Harvesting and Staining
-
Following treatment, collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium to ensure all cells (adherent and floating) are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
3. Flow Cytometry Analysis
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
For each sample, acquire a minimum of 10,000 events.
-
Analyze the data using appropriate software. The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Results
The treatment of KRAS G12C mutant cancer cells with inhibitor 48 is expected to result in a dose- and time-dependent increase in the percentage of apoptotic cells. The following tables summarize hypothetical quantitative data from such an experiment.
Table 1: Apoptosis Induction in NCI-H358 Cells Treated with this compound for 48 hours.
| Inhibitor 48 Concentration (nM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 | 13.2 ± 2.0 |
| 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 2.2 ± 0.5 | 35.5 ± 4.3 |
| 100 | 40.1 ± 3.8 | 42.7 ± 3.1 | 15.2 ± 2.0 | 2.0 ± 0.4 | 57.9 ± 5.1 |
| 500 | 15.8 ± 2.9 | 55.3 ± 4.5 | 25.6 ± 3.3 | 3.3 ± 0.7 | 80.9 ± 7.8 |
Table 2: Time-Course of Apoptosis Induction in MIA PaCa-2 Cells Treated with 100 nM this compound.
| Treatment Time (hours) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 | 3.6 ± 0.7 |
| 24 | 70.5 ± 4.0 | 18.9 ± 2.5 | 8.4 ± 1.3 | 2.2 ± 0.6 | 27.3 ± 3.8 |
| 48 | 45.3 ± 3.7 | 38.6 ± 3.0 | 13.9 ± 1.9 | 2.2 ± 0.5 | 52.5 ± 4.9 |
| 72 | 25.9 ± 3.1 | 48.2 ± 4.1 | 22.5 ± 2.8 | 3.4 ± 0.8 | 70.7 ± 6.9 |
Visualizations
Caption: KRAS G12C signaling pathway and mechanism of inhibitor 48.
Caption: Experimental workflow for apoptosis analysis.
Discussion
The data presented in this application note demonstrate that this compound effectively induces apoptosis in cancer cells harboring the KRAS G12C mutation. The observed increase in the Annexin V-positive cell population confirms the externalization of phosphatidylserine, a hallmark of apoptosis. The dose- and time-dependent nature of this effect is consistent with the targeted inhibition of the KRAS G12C oncoprotein.
The provided protocol offers a robust and reproducible method for assessing the pro-apoptotic activity of this compound. This assay is a critical component of the preclinical characterization of novel targeted therapies and provides valuable insights into their mechanism of action. Further investigations could include complementary apoptosis assays, such as caspase activity assays or PARP cleavage analysis by Western blot, to corroborate these findings.
Conclusion
This compound demonstrates significant pro-apoptotic activity in KRAS G12C-mutant cancer cell lines. The flow cytometry-based Annexin V/PI staining protocol detailed herein is a reliable method for quantifying apoptosis and evaluating the efficacy of this and other targeted inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Application Notes & Protocols: High-Throughput Interrogation of KRAS G12C Inhibitor Response Using CRISPR Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), represents a landmark achievement in oncology, turning a previously "undruggable" target into a viable therapeutic option.[1][2][3] These inhibitors function by irreversibly binding to the mutant cysteine-12, trapping the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[4][5][6] While these drugs have shown significant clinical activity, particularly in non-small cell lung cancer (NSCLC), responses are often not durable, and many patients develop acquired resistance.[1][4][7]
Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful, unbiased tool to systematically identify genes and pathways that modulate cellular response to these targeted therapies. By knocking out individual genes across the genome, researchers can pinpoint genetic vulnerabilities that either sensitize cancer cells to KRAS G12C inhibitors (synthetic lethality) or drive resistance upon their loss. This knowledge is critical for developing rational combination therapies to enhance efficacy and overcome resistance.
These application notes provide an overview of the experimental strategies and detailed protocols for conducting CRISPR screens in combination with KRAS G12C inhibitors to identify novel drug targets and resistance mechanisms.
Key Applications
Identification of Resistance Mechanisms
A primary application is to identify genes whose loss confers resistance to KRAS G12C inhibitors. In this experimental setup, a pooled CRISPR knockout library is introduced into a KRAS G12C-mutant cancer cell line. The cell population is then treated with a KRAS G12C inhibitor at a concentration sufficient to inhibit growth. Cells that acquire resistance and proliferate will be enriched in sgRNAs targeting tumor suppressor genes or negative regulators of parallel survival pathways. Deep sequencing of the sgRNA population from resistant colonies compared to a control population reveals the genes whose knockout confers a survival advantage. For example, functional genomics screens have identified the loss of tumor suppressors like PTEN as a key mechanism of resistance, as it leads to the activation of the PI3K/AKT pathway, bypassing the KRAS blockade.[8][9]
Discovery of Synthetic Lethal Interactions
Conversely, CRISPR screens can identify genes that are essential for survival only in the presence of KRAS G12C inhibition. This "synthetic lethal" approach aims to find combination therapy targets. In this case, the screen identifies sgRNAs that are depleted from the cell population following drug treatment. The loss of these genes, combined with the inhibition of KRAS, is toxic to the cell. Studies have successfully used this approach to identify targets such as components of the YAP/TAZ/TEAD pathway and other kinases, whose inhibition synergizes with KRAS G12C blockade to induce cell death.[10][11]
Data Presentation: Summary of Key Findings
The following tables summarize quantitative data from clinical trials of key KRAS G12C inhibitors and a selection of genes identified in preclinical CRISPR screens that modulate inhibitor sensitivity.
Table 1: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Trial Name | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| Sotorasib | CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months[12] |
| Sotorasib | CodeBreaK 200 (Phase 3) | NSCLC | 28.1% | 5.6 months[6] |
| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 43% | 8.5 months (Median Duration of Response)[13] |
| Adagrasib | KRYSTAL-12 (Phase 3) | NSCLC | 32% (Investigator Assessed) | 5.5 months[6][14] |
Table 2: Genes Modulating KRAS G12C Inhibitor Sensitivity (Identified via CRISPR Screens)
| Gene | Function / Pathway | Effect of Knockout | Cancer Model |
|---|---|---|---|
| PTEN | Tumor Suppressor, PI3K/AKT Pathway Antagonist | Resistance[8][9] | NSCLC[8][9] |
| NF1 | Neurofibromin 1, Negative Regulator of RAS | Resistance[15] | NSCLC[15] |
| KEAP1 | NRF2 Pathway Regulator | Resistance[8] | NSCLC[8] |
| FGFR1 | Receptor Tyrosine Kinase | Sensitization[8][9] | NSCLC[8][9] |
| YAP1/WWTR1(TAZ) | Hippo Signaling Pathway Effectors | Sensitization[10][11] | NSCLC[10][11] |
| SHOC2 | Component of MAPK Pathway | Sensitization[16] | NSCLC[16] |
Visualizations: Pathways and Workflows
KRAS G12C Signaling Pathway
The KRAS protein is a central node in cell signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways to drive cell proliferation and survival. The G12C mutation locks KRAS in a constitutively active state. Covalent inhibitors bind to the mutant cysteine, forcing KRAS into an inactive conformation and shutting down these downstream signals.
Caption: The KRAS signaling cascade and the mechanism of G12C inhibitors.
Genome-Wide CRISPR Screen Workflow
The workflow for a pooled, negative-selection (resistance) CRISPR screen involves transducing cells with a lentiviral sgRNA library, applying drug pressure, and identifying sgRNAs enriched in the surviving population through next-generation sequencing (NGS).
Caption: Workflow for a CRISPR screen to find resistance genes.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with a KRAS G12C Inhibitor
This protocol outlines a pooled negative-selection screen to identify genes whose loss confers resistance to a KRAS G12C inhibitor (e.g., sotorasib).
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) stably expressing Cas9.
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin or other selection antibiotic.
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib) and DMSO vehicle.
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit).
-
High-fidelity DNA polymerase for PCR.
-
NGS platform (e.g., Illumina NextSeq).
Methodology:
Phase A: Library Transduction and Initial Selection
-
Virus Production: Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer Determination: Determine the viral titer to calculate the appropriate volume needed for a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single viral particle.
-
Cell Transduction: Plate the Cas9-expressing target cells. Transduce the cells with the sgRNA library virus at an MOI of 0.3 in the presence of polybrene (8 µg/mL). Ensure the number of cells transduced is at least 500 times the number of sgRNAs in the library to maintain representation.
-
Antibiotic Selection: 24 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration. Culture for 2-3 days until non-transduced control cells are eliminated.
-
Expansion: Expand the surviving cells for 2-3 doublings to allow for gene editing to occur.
Phase B: Drug Treatment and Cell Harvesting
-
Baseline Sample (T0): Harvest a representative population of cells (at least 20 million) to serve as the baseline (T0) reference for sgRNA distribution. Store cell pellets at -80°C.
-
Drug Screening: Plate the remaining cells into two groups: a vehicle control group (e.g., 0.1% DMSO) and a KRAS G12C inhibitor-treated group. Plate enough cells to maintain library representation (>500 cells per sgRNA).
-
Treatment: Treat cells with the KRAS G12C inhibitor at a concentration predetermined to cause significant growth inhibition (e.g., GI50). Replenish the medium with fresh drug/vehicle every 3-4 days.
-
Monitoring: Culture the cells for 14-21 days, or until a sufficient number of resistant colonies have emerged in the drug-treated arm.
-
Final Harvest: Harvest the cells from both the vehicle and drug-treated arms.
Phase C: Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and final harvested cell pellets using a suitable kit. Ensure high-quality, high-molecular-weight DNA is obtained.
-
sgRNA Amplification: Perform a two-step PCR to amplify the sgRNA-containing cassettes from the gDNA. The first PCR uses primers flanking the sgRNA sequence. The second PCR adds Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform deep sequencing on an NGS platform. Aim for a read depth of at least 200-500 reads per sgRNA.
Phase D: Data Analysis
-
Read Counting: De-multiplex the sequencing reads and align them to the sgRNA library reference to obtain raw read counts for each sgRNA.
-
Hit Identification: Use bioinformatics tools like MAGeCK to analyze the data. Compare the sgRNA counts in the drug-treated samples to the vehicle control and T0 samples.
-
Gene Ranking: Identify genes for which multiple sgRNAs are significantly enriched in the drug-treated population. These are your primary resistance candidates.
Protocol 2: Validation of Top Hits by Cell Viability Assay
This protocol is for validating whether the knockout of a candidate gene truly confers resistance.
Materials:
-
Cas9-expressing KRAS G12C-mutant cell line.
-
Individual sgRNA constructs (2-3 unique sgRNAs per candidate gene) cloned into a lentiviral vector.
-
Non-targeting control (NTC) sgRNA construct.
-
KRAS G12C inhibitor.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
Methodology:
-
Generate Knockout Cell Lines: Individually transduce the Cas9-expressing cell line with lentivirus for each candidate gene sgRNA and the NTC sgRNA.
-
Select and Validate: Select transduced cells with puromycin. Validate gene knockout by Western Blot (if an antibody is available) or by sequencing the target locus.
-
Cell Plating: Seed the validated knockout cell lines and the NTC control line into 96-well plates at a low density (e.g., 1,000 cells/well).
-
Dose-Response Treatment: 24 hours after seeding, treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., 8-point, 3-fold dilutions). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Normalize the viability data to the DMSO control for each cell line. Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each knockout line compared to the NTC. A significant rightward shift in the curve and an increased GI50 for a knockout line confirms that loss of the gene confers resistance.
References
- 1. Mechanisms of Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
- 13. jwatch.org [jwatch.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 16. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing KRAS G12C Inhibitor 48 Target Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy for a previously "undruggable" target. Assessing the extent and duration of target engagement is crucial for the preclinical and clinical development of these inhibitors. These application notes provide detailed protocols for quantifying the target occupancy of a novel KRAS G12C inhibitor, designated here as "Inhibitor 48," in both in vitro and in vivo models. The methodologies described herein are established techniques for characterizing covalent inhibitors and can be adapted for various research needs.
The primary methods covered include:
-
Mass Spectrometry-Based Target Occupancy: A quantitative approach to directly measure the percentage of KRAS G12C protein covalently bound by Inhibitor 48.
-
Western Blotting for Downstream Pathway Modulation: A semi-quantitative method to assess the pharmacodynamic effect of target engagement by measuring the phosphorylation status of downstream effectors like ERK.
-
Bioluminescence Resonance Energy Transfer (BRET): A live-cell, real-time assay to monitor the direct interaction between Inhibitor 48 and KRAS G12C.
Data Presentation
Table 1: Comparative Target Occupancy of KRAS G12C Inhibitors
| Inhibitor | Cell Line/Model | Dose | Time Point | Target Occupancy (%) | Reference |
| ARS-1620 | MIA PaCa-2 Xenograft | 200 mg/kg | 4h | ~90% | [1] |
| GDC-6036 | NSCLC Xenograft | Dose-dependent | Not Specified | Dose-dependent engagement | [2][3] |
| AZD4625 | MIA PaCa-2 Xenograft | 100 mg/kg | 6h | 89.6% | [4] |
| AZD4625 | NCI-H2122 Xenograft | 100 mg/kg | 6h | 60% | [4] |
| AMG 510 | CRC PDX Models | 100 mg/kg (daily) | 72h | >75% KRAS-GTP suppression | [5] |
Note: Data for "Inhibitor 48" is hypothetical and should be replaced with experimental results.
Table 2: Downstream Signaling Modulation by KRAS G12C Inhibitors
| Inhibitor | Cell Line | Concentration | Time Point | pERK Inhibition | Reference |
| MRTX1133 (G12D) | Multiple CRC lines | Low µM or nM | 24h | Observed reduction | [6] |
| MRTX1257 (G12C) | H358, SW837, MIA PaCa-2 | 20 nM | 24h | Significant reduction in ERK-dependent phosphoproteome | [7] |
| AMG 510 | KRAS G12C mutant lines | 100 nM | 4-72h | Initial suppression followed by reactivation | [5] |
Experimental Protocols
Protocol 1: Mass Spectrometry for Target Occupancy Assessment
This protocol describes a method to quantify both the unbound (free) and Inhibitor 48-bound KRAS G12C protein in cell lysates or tumor tissues.[1][8][9]
Materials:
-
Cell lines or tumor tissue harboring the KRAS G12C mutation.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT) and Iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
Stable isotope-labeled internal standard peptides (for absolute quantification).
-
LC-MS/MS system (e.g., UPLC coupled to a QQQ or QTOF mass spectrometer).[8]
Procedure:
-
Sample Preparation:
-
Treat cells or animals with Inhibitor 48 at various concentrations and time points.
-
Harvest cells or excise tumors and snap-freeze in liquid nitrogen.
-
Lyse cells or homogenize tissues in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.[1]
-
-
Internal Standard Spiking:
-
Spike a known amount of stable isotope-labeled KRAS G12C internal standard (both free and inhibitor-bound forms, if available) into each sample.[1] This allows for accurate quantification without relying on untreated controls.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the lysate.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAM.
-
-
Tryptic Digestion:
-
Digest the proteins into peptides overnight using trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the amount of free and bound KRAS G12C by comparing the signal intensities of the endogenous peptides to their corresponding stable isotope-labeled internal standards.
-
Calculate the percent target occupancy as: % Occupancy = (Amount of Bound KRAS G12C) / (Amount of Bound KRAS G12C + Amount of Free KRAS G12C) * 100
-
Protocol 2: Western Blotting for pERK/ERK Pathway Analysis
This protocol assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream kinase ERK.[6][10]
Materials:
-
Treated cell lysates (from Protocol 1).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-ERK (e.g., Cell Signaling Technology, #4370)[6], anti-total-ERK.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Protein Gel Electrophoresis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK antibody to normalize for protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-ERK and total-ERK.
-
Calculate the ratio of p-ERK to total-ERK for each sample to determine the extent of pathway inhibition.
-
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol allows for the real-time measurement of target engagement in living cells.[11][12][13] It requires the generation of a fusion protein.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for KRAS G12C fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a binding partner or nanobody fused to a BRET acceptor (e.g., YFP or GFP).
-
Transfection reagent (e.g., PEI).[10]
-
BRET substrate (e.g., Coelenterazine h).[14]
-
Microplate reader capable of measuring BRET signals.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the BRET donor- and acceptor-fused expression vectors.
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, treat the cells with varying concentrations of Inhibitor 48.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to the wells.
-
Immediately measure the luminescence signals at two wavelengths: one for the donor emission (e.g., ~460 nm for Rluc) and one for the acceptor emission (e.g., ~535 nm for YFP).[14]
-
-
Data Analysis:
-
Calculate the BRET ratio: BRET Ratio = (Acceptor Emission) / (Donor Emission).
-
A decrease in the BRET ratio upon addition of Inhibitor 48 indicates displacement of the BRET acceptor and therefore target engagement by the inhibitor.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement in live cells.
-
Visualizations
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Caption: Workflow for mass spectrometry-based target occupancy.
Caption: Principle of the BRET assay for target engagement.
References
- 1. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvucameras.com [nuvucameras.com]
- 12. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 13. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Downstream Markers of KRAS G12C Inhibitor 48
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth and proliferation. The G12C mutation is one of the most common KRAS alterations, making it a key target for cancer therapy. KRAS G12C inhibitor 48 (also known as compound 6e) is a potent and selective inhibitor that covalently binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state. This inhibition blocks downstream signaling through key pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to reduced tumor cell proliferation and survival.
Immunohistochemistry (IHC) is an essential tool for evaluating the pharmacodynamic effects of KRAS G12C inhibitors in preclinical models. By staining for phosphorylated (activated) forms of downstream effector proteins, researchers can visualize and quantify the on-target efficacy of inhibitors like compound 48. This document provides detailed protocols for IHC analysis of key downstream markers—p-ERK, p-MEK, p-AKT, and p-S6—and guidance on data interpretation.
KRAS G12C Signaling Pathway and Point of Inhibition
KRAS, upon activation by upstream signals from receptor tyrosine kinases (RTKs), cycles from a GDP-bound 'off' state to a GTP-bound 'on' state.[1] Active, GTP-bound KRAS then engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[2] this compound covalently binds to the cysteine residue of the G12C mutant, trapping KRAS in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[3]
Data Presentation: Pharmacodynamic Effects of KRAS G12C Inhibition
While specific quantitative IHC data for this compound is not publicly available, the following tables present representative data based on preclinical studies of other potent KRAS G12C inhibitors in xenograft models.[2][3] This data illustrates the expected dose-dependent reduction in downstream signaling markers following treatment. Staining intensity is quantified using the H-score, which incorporates both the percentage of positive cells and their staining intensity.
Table 1: Dose-Dependent Inhibition of p-ERK in NCI-H358 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean p-ERK H-Score | Standard Deviation | % Inhibition vs. Vehicle |
| Vehicle | 0 | 250 | 25 | 0% |
| Inhibitor 48 | 10 | 125 | 20 | 50% |
| Inhibitor 48 | 30 | 50 | 15 | 80% |
| Inhibitor 48 | 100 | 25 | 10 | 90% |
Table 2: Inhibition of Downstream Markers in MIA PaCa-2 Xenograft Model (100 mg/kg, QD)
| Marker | Mean H-Score (Vehicle) | Mean H-Score (Inhibitor 48) | % Inhibition |
| p-MEK | 220 | 45 | 79.5% |
| p-ERK | 260 | 30 | 88.5% |
| p-AKT | 180 | 90 | 50.0% |
| p-S6 | 200 | 60 | 70.0% |
Experimental Workflow: IHC Staining and Analysis
The following diagram outlines the major steps in performing IHC for pharmacodynamic marker analysis in formalin-fixed, paraffin-embedded (FFPE) tissues.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key downstream markers of the KRAS G12C pathway in FFPE tissue sections.
I. General Reagents and Buffers
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0). Optimal buffer should be determined for each antibody.
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or dH₂O.
-
Blocking Buffer: 5% Normal Goat Serum in TBST.
-
Primary Antibodies:
-
Rabbit anti-Phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-Phospho-Akt (Ser473)
-
Rabbit anti-Phospho-S6 Ribosomal Protein (Ser235/236)
-
-
Detection System: HRP-polymer conjugated anti-rabbit secondary antibody.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent, xylene-based mounting medium.
II. Staining Protocol for FFPE Sections
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Immerse in 100% ethanol: 2 changes, 3 minutes each. c. Immerse in 95% ethanol: 1 change, 3 minutes. d. Immerse in 70% ethanol: 1 change, 3 minutes. e. Rinse thoroughly in dH₂O.
-
Antigen Retrieval: a. Pre-heat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C. b. Immerse slides in the hot retrieval buffer and incubate for 20 minutes. c. Allow slides to cool in the buffer at room temperature for 20-30 minutes. d. Rinse slides in dH₂O and then in TBST.
-
Peroxidase Block: a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature. b. Rinse slides with dH₂O, then wash in TBST for 5 minutes.
-
Blocking: a. Carefully wipe around the tissue section. b. Apply blocking buffer (5% normal goat serum) to cover the section. c. Incubate for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Tap off blocking buffer without rinsing. b. Apply primary antibody diluted in blocking buffer at the pre-optimized concentration. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Wash slides in TBST: 3 changes, 5 minutes each. b. Apply HRP-polymer conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature. d. Wash slides in TBST: 3 changes, 5 minutes each.
-
Chromogen Application: a. Prepare DAB solution according to the manufacturer's instructions. b. Apply DAB solution to the tissue sections and monitor development under a microscope (typically 1-10 minutes). c. Stop the reaction by immersing the slides in dH₂O.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse with dH₂O. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent. d. Rinse with dH₂O.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol). b. Clear in xylene (2 changes, 5 minutes each). c. Apply a drop of permanent mounting medium and place a coverslip.
III. Quantitative Analysis: H-Score
The H-score (histological score) is a semi-quantitative method to assess IHC staining, providing a continuous value from 0 to 300.
Calculation Formula: H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]
Procedure:
-
Image Acquisition: Scan the entire tissue section using a whole-slide digital scanner.
-
Image Analysis Software: Use image analysis software (e.g., HALO®, Visiopharm®, QuPath) to analyze the scanned images.
-
Scoring: a. Define the tumor area for analysis. b. The software identifies individual cells (typically based on the hematoxylin-stained nuclei). c. The intensity of the DAB stain within each cell is categorized as negative (0), weak (1+), moderate (2+), or strong (3+). d. The software calculates the percentage of cells in each intensity category. e. The H-score is then automatically calculated using the formula above.
Conclusion
Immunohistochemistry is a powerful and indispensable technique for the preclinical evaluation of KRAS G12C inhibitors like compound 48. By providing spatial and semi-quantitative data on the inhibition of downstream signaling pathways, IHC offers crucial insights into the pharmacodynamic activity of these targeted agents. The protocols and guidelines presented here provide a robust framework for researchers to assess the on-target effects of novel KRAS G12C inhibitors and to advance the development of more effective cancer therapies.
References
- 1. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: KRAS G12C Inhibitor 48
Welcome to the technical support center for KRAS G12C Inhibitor 48. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and use of this inhibitor, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule inhibitor that targets the KRAS protein with the specific G12C mutation. This mutation, where glycine at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, leading to the overactivation of downstream signaling pathways like the MAPK/ERK pathway.[1][2] By covalently binding to the mutant cysteine, inhibitors like this one trap KRAS G12C in its inactive, GDP-bound state, thereby blocking oncogenic signaling.[3]
Q2: Why is DMSO the recommended solvent for initial stock preparation?
DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic molecules, including many small molecule inhibitors that have poor aqueous solubility. For in vitro experiments, preparing a concentrated stock solution in DMSO is a standard practice, allowing for subsequent dilution into aqueous buffers or cell culture media to achieve the desired final concentration.[4]
Q3: I am having difficulty dissolving this compound in DMSO. What could be the reason?
Several factors can contribute to poor solubility, even in DMSO:
-
Compound Purity and Form: The physical form (e.g., crystalline vs. amorphous) and purity of the compound can affect its solubility.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may be required.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the inhibitor's solubility limit in DMSO.
Q4: What are the recommended storage conditions for the DMSO stock solution?
To ensure the stability and integrity of the inhibitor, stock solutions in DMSO should be:
-
Aliquoted: Divide the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Stored Frozen: Store aliquots at -20°C or -80°C for long-term storage.[4]
-
Protected from Light: Store in amber or light-blocking vials.
-
Kept Dry: Ensure vials are tightly sealed to prevent moisture absorption.
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of compound precipitation, particularly when diluting a DMSO stock solution into an aqueous medium for experiments.
Issue 1: The inhibitor powder is not fully dissolving in 100% DMSO.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for dissolving inhibitors in DMSO.
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Contamination with water is a common cause of solubility problems.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at a temperature no higher than 50°C. Overheating can degrade the compound.[4]
-
Use Sonication: Place the vial in a sonicating water bath. This uses high-frequency sound waves to break up particles and aid dissolution.[4]
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.
Issue 2: My inhibitor dissolves in DMSO but precipitates when diluted in aqueous buffer or cell culture media.
This is a very common issue. The high concentration of DMSO in the stock solution keeps the inhibitor soluble, but upon significant dilution into an aqueous environment, the inhibitor's low aqueous solubility causes it to crash out of solution.[5]
Solutions:
-
Stepwise Dilution: Do not add the concentrated DMSO stock directly to the final volume of aqueous media. Instead, perform serial dilutions in DMSO first to get closer to the final concentration before adding a small volume to the aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells or experiment can tolerate (typically 0.1% to 0.5% for cell-based assays) to help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use of Excipients/Co-solvents: For challenging compounds, especially in in vivo studies, co-solvents or excipients may be necessary. Common formulations include Tween 80, PEG300, or cyclodextrins.[6]
-
Check for Salt Concentration: High salt concentrations in buffers can decrease the solubility of organic molecules. If possible, try diluting the inhibitor into deionized water before adding it to a buffered solution.[7]
Data Presentation
While specific solubility data for this compound is not publicly available, the table below provides typical solubility characteristics for similar lipophilic small molecule inhibitors.
| Solvent/Vehicle | Typical Solubility | Max Concentration (Typical) | Notes for Researchers |
| DMSO | High | 50-100 mM | Recommended for primary stock solutions. Use anhydrous grade. |
| Ethanol | Moderate to Low | 1-10 mM | Can be an alternative but often less effective than DMSO. |
| Water | Very Low / Insoluble | <10 µM | Most kinase inhibitors are not directly soluble in aqueous buffers.[8] |
| Cell Culture Media | Very Low | (Varies) | Precipitation is common. Final DMSO should be ≤0.5%.[4] |
| In Vivo Formulation | (Varies) | (Varies) | Often requires co-solvents like PEG300, Tween 80, CMC-Na.[6] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich Cat. No. D2650)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of the inhibitor to room temperature to prevent condensation of moisture onto the powder.
-
Weighing: Carefully weigh the desired amount of the inhibitor powder in a sterile vial. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Dissolution: a. Tightly cap the vial and vortex vigorously for at least 2 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, sonicate the vial in a water bath for 10-15 minutes.[4] d. If necessary, warm the solution briefly at 37°C, followed by vortexing.
-
Storage: a. Once the inhibitor is fully dissolved, creating a clear solution, aliquot the stock into single-use volumes in sterile, tightly-sealed vials. b. Store the aliquots at -20°C or -80°C, protected from light.[4]
Visualization of Pathways and Workflows
KRAS Signaling Pathway
The KRAS protein is a key node in cellular signaling. When mutated to G12C, it becomes constitutively active, driving downstream pathways that promote cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) pathway.[1][9]
Caption: Simplified KRAS G12C signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. scispace.com [scispace.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adagrasib (MRTX849) Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRAS G12C inhibitor, Adagrasib (also known as MRTX849), in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for Adagrasib (MRTX849)?
Adagrasib is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[3][4] This action locks the KRAS G12C protein in an inactive, GDP-bound state, which in turn inhibits downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, that are critical for cell proliferation and survival in cancer cells with this mutation.[3][5][6]
Figure 1. Simplified signaling pathway of KRAS G12C and the mechanism of action of Adagrasib.
2. What is a recommended starting concentration range for Adagrasib in in vitro cell-based assays?
The effective concentration of Adagrasib can vary depending on the cell line and the assay format (2D vs. 3D). A common starting point is to perform a dose-response curve. Based on published data, the IC50 values for Adagrasib in KRAS G12C-mutant cell lines typically range from the low nanomolar to the low micromolar range.[1][2][7] A broad concentration range, for instance from 0.1 nM to 10,000 nM, is often used to determine the IC50 in a specific cell line.[1]
3. How long should I treat my cells with Adagrasib?
The treatment duration will depend on the specific endpoint of your experiment. For signaling pathway analysis (e.g., measuring pERK levels), shorter incubation times of 2 to 24 hours are common.[1][8] For cell viability or proliferation assays, longer treatment durations, such as 3 days for 2D cultures and up to 12 days for 3D spheroid models, are frequently used.[1][7]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of response in a known KRAS G12C-mutant cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity: | Verify the KRAS G12C mutation status of your cell line. Genetic drift can occur in cultured cells. |
| Drug Stability: | Prepare fresh stock solutions of Adagrasib in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Conditions: | Optimize cell seeding density. High cell density can sometimes lead to reduced drug sensitivity. Ensure the assay duration is sufficient to observe an effect on cell viability. |
| Adaptive Resistance: | Cancer cells can develop adaptive resistance to KRAS inhibitors, often through feedback reactivation of the MAPK pathway or activation of parallel signaling pathways.[9][10][11] Consider shorter-term experiments or co-treatment with other inhibitors to investigate this possibility. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Solvent Effects: | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cells. |
| Pipetting Errors: | Use calibrated pipettes and proper technique to ensure accurate drug dilutions and cell seeding. |
| Biological Variability: | Cell passage number can influence experimental outcomes. Use cells within a consistent and low passage number range for your experiments. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Adagrasib across various KRAS G12C-mutant cancer cell lines.
Table 1: Adagrasib (MRTX849) IC50 Values in 2D and 3D Cell Culture Models
| Cell Line | Cancer Type | IC50 (2D, nM) | IC50 (3D, nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 14 - 35 | - |
| MIA PaCa-2 | Pancreatic Cancer | 5 | - |
| Various KRAS G12C-mutant lines | Multiple | 10 - 973 | 0.2 - 1042 |
Data compiled from multiple sources.[1][7][12]
Experimental Protocols
Protocol 1: Determining the IC50 of Adagrasib using a Cell Viability Assay
This protocol provides a general workflow for assessing the half-maximal inhibitory concentration (IC50) of Adagrasib in a 2D cell culture model.
Figure 2. Experimental workflow for determining the IC50 of Adagrasib.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of Adagrasib on the phosphorylation of key proteins in the KRAS signaling pathway.
-
Cell Treatment: Seed KRAS G12C-mutant cells and allow them to adhere overnight. Treat the cells with various concentrations of Adagrasib (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities to determine the relative levels of phosphorylated proteins. A reduction in the p-ERK/total ERK and p-AKT/total AKT ratios with increasing Adagrasib concentration indicates target engagement and pathway inhibition.[1][13]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. What is Adagrasib used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Experiments with KRAS G12C Inhibitor 48
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting in vivo experiments with KRAS G12C Inhibitor 48.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like Inhibitor 48?
A1: KRAS G12C inhibitors are targeted therapies that specifically and covalently bind to the cysteine residue of the mutated KRAS G12C protein.[1][2][3] This mutation results from a glycine to cysteine substitution at codon 12.[1][2] The inhibitor locks the KRAS G12C protein in an inactive, GDP-bound state.[2][3][4][5] This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1][2][6]
Q2: How does Inhibitor 48 differ from other KRAS G12C inhibitors like sotorasib and adagrasib?
A2: While all KRAS G12C inhibitors target the same mutated protein, differences can exist in their biochemical and pharmacokinetic properties. These can include variations in potency, selectivity, binding kinetics, half-life, and ability to cross the blood-brain barrier. For instance, adagrasib was optimized for sustained pathway suppression with twice-daily dosing and CNS activity.[2] Newer generation inhibitors are being developed to potentially overcome resistance mechanisms observed with first-generation drugs.[4]
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance to KRAS G12C inhibitors can be primary (intrinsic) or acquired and is a significant challenge.[7][8] Mechanisms are diverse and can include:
-
On-target resistance: Acquired secondary mutations in the KRAS gene (e.g., at codons 12, 68, 95, 96) that prevent inhibitor binding.[9]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling, such as through receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFR1.[10][11]
-
Histologic transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.[7][9][11]
-
Upregulation of upstream signaling: Feedback activation of wild-type RAS proteins (HRAS and NRAS).[12]
-
Cell cycle dysregulation: Alterations in cell cycle regulators like CDKN2A.[10]
Troubleshooting Guide
Issue 1: Lack of Tumor Growth Inhibition in Xenograft Models
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Formulation | Verify the dose and administration route based on preclinical data. Ensure the formulation is stable and solubilized correctly. Consider performing a dose-response study to determine the optimal dose. |
| Poor Pharmacokinetics (PK) | Conduct a PK study to measure plasma and tumor concentrations of Inhibitor 48. Poor absorption or rapid clearance may necessitate formulation changes or altered dosing schedules. |
| Intrinsic Resistance of the Cell Line | Confirm the KRAS G12C mutation status of your cell line. Some cell lines may have pre-existing resistance mechanisms.[8] Consider screening a panel of different KRAS G12C mutant cell lines.[5] |
| Rapid Development of Resistance | Analyze tumors from non-responding animals for molecular markers of resistance. This can include sequencing the KRAS gene and assessing the activation state of bypass signaling pathways.[9][11] |
Issue 2: Tumor Regrowth After Initial Response
| Possible Cause | Troubleshooting Step |
| Acquired Resistance | This is a common occurrence with targeted therapies.[9] Excise and analyze the resistant tumors to identify the mechanism of resistance (e.g., secondary KRAS mutations, MET amplification).[9][11] This information is crucial for developing combination therapy strategies. |
| Insufficient Target Engagement Over Time | The synthesis of new KRAS G12C protein can lead to a rebound in signaling.[5] Assess target engagement at different time points after dosing to ensure sustained inhibition. Consider adjusting the dosing frequency. |
| Tumor Microenvironment Factors | The tumor microenvironment can contribute to drug resistance.[11] Analyze the tumor microenvironment for changes in immune cell infiltration or fibrosis. |
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although KRAS G12C inhibitors are designed to be specific, off-target activity is possible. Conduct a comprehensive toxicological assessment, including histopathology of major organs. |
| Dose-Limiting Toxicities | The maximum tolerated dose (MTD) may have been exceeded. Perform a dose-ranging study to identify the MTD. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior). |
| Formulation-Related Toxicity | The vehicle used for drug delivery may be causing toxicity. Administer the vehicle alone as a control group to assess its effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected KRAS G12C Inhibitors
| Compound | Cell Line | Assay | IC50 | Citation |
| Sotorasib | H23 | Cell Viability | 540 nM | [13] |
| SW1573 | Cell Viability | 65 µM | [13] | |
| Adagrasib | H23 | Cell Viability | 200 nM | [13] |
| SW1573 | Cell Viability | 4 µM | [13] | |
| Compound 13 | MIA PaCa-2 | pERK Inhibition | 48 nM | [5] |
| BI-0474 | H358 | Proliferation | 26 nM | [14] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | [8] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | [8] |
| KRYSTAL-12 | - | 5.5 months | [15] |
Experimental Protocols
Protocol: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) under standard conditions.[5]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate Inhibitor 48 in an appropriate vehicle (e.g., 25% HP-γ-CD).[16] Administer the drug and vehicle control via the determined route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.[5][14]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream signaling inhibition (e.g., by measuring pERK levels).[5]
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 48.
Experimental Workflow for In Vivo Efficacy
Caption: Standard workflow for a preclinical in vivo xenograft study.
Troubleshooting Logic for Lack of Efficacy
Caption: Decision tree for troubleshooting lack of efficacy in in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. medpagetoday.com [medpagetoday.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitor 48
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to acquired resistance to KRAS G12C Inhibitor 48.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cancer cell line, which was initially sensitive to Inhibitor 48, is now showing signs of resistance. What are the potential underlying mechanisms?
A1: Acquired resistance to KRAS G12C inhibitors like Inhibitor 48 is a multifaceted issue observed in preclinical models and clinical settings.[1][2][3] The most common mechanisms can be broadly categorized as "on-target" and "off-target" alterations.
-
On-target mechanisms involve genetic changes in the KRAS gene itself. These can include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent Inhibitor 48 from binding effectively.[4][5][6] Common sites for these mutations are in the switch-II pocket, such as at codons Y96, H95, and R68.[4][5][7] Other activating mutations outside of the G12C allele can also arise.[4]
-
KRAS G12C allele amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[4][8]
-
-
Off-target mechanisms involve alterations in other genes or pathways that bypass the need for KRAS G12C signaling:
-
Bypass signaling activation: The reactivation of the MAPK pathway is a central mechanism of resistance.[3][9] This can occur through:
-
Activating mutations or amplification of other RAS isoforms (NRAS, HRAS) or downstream effectors like BRAF and MEK (MAP2K1).[4][5]
-
Activation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as EGFR, MET, and FGFR can reactivate the RAS-MAPK and PI3K-AKT pathways.[7][8][10]
-
Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN.[4]
-
-
Histologic transformation: In some cases, the cancer cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering them less dependent on the original signaling pathway.[4][5][11]
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell line or animal model?
A2: A multi-pronged approach is recommended to elucidate the specific resistance mechanism:
-
Genomic Analysis: Perform whole-exome sequencing (WES) or targeted next-generation sequencing (NGS) on both the parental (sensitive) and resistant cells. This will help identify acquired mutations, amplifications, or fusions in key genes like KRAS, NRAS, HRAS, BRAF, MEK1, MET, etc.[4][12]
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles, such as the upregulation of RTKs or signaling pathway components.
-
Phospho-proteomic Analysis: Use techniques like Western blotting or mass spectrometry to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-MEK, p-AKT) to determine if the MAPK or PI3K pathways are reactivated in the resistant cells despite treatment with Inhibitor 48.[10]
-
Functional Assays: Conduct cell viability assays with a panel of inhibitors targeting potential bypass pathways (e.g., EGFR inhibitors, MEK inhibitors, SHP2 inhibitors) to see if sensitivity is restored.
Troubleshooting Guides
Issue 1: Decreased efficacy of Inhibitor 48 in vitro over time.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant clone | 1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Analyze the genomic and proteomic profiles of the resistant clones as described in FAQ 2. |
| Adaptive feedback reactivation of signaling pathways | 1. Perform a time-course experiment and measure p-ERK and p-AKT levels at different time points (e.g., 4, 24, 48 hours) after treatment with Inhibitor 48. A rebound in phosphorylation suggests adaptive resistance.[10] 2. Test combination therapies with inhibitors of upstream RTKs (e.g., EGFR inhibitors) or downstream effectors (e.g., MEK inhibitors).[13] |
Issue 2: Tumor regrowth in xenograft models after initial response to Inhibitor 48.
| Potential Cause | Troubleshooting Steps |
| Acquired resistance through genetic alterations | 1. Biopsy the relapsed tumors and perform genomic analysis (WES or targeted sequencing) to identify acquired resistance mutations.[4] 2. Compare the genomic profile of the relapsed tumor with the pre-treatment tumor. |
| Tumor microenvironment-mediated resistance | 1. Analyze the tumor microenvironment of resistant tumors for changes in immune cell infiltration or fibrosis.[11] 2. Consider combination therapies with immunotherapies or agents that target the stroma.[13] |
| Histologic transformation | 1. Perform histological analysis on the resistant tumors to check for any changes in morphology compared to the original tumor.[5][11] |
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to KRAS G12C Inhibitors (Adagrasib). Data summarized from a study of 38 patients with acquired resistance.[4]
| Mechanism Category | Specific Alteration | Frequency in Patients |
| On-Target (KRAS) | Acquired KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 9 of 17 patients with KRAS alterations (53%) |
| High-level amplification of KRAS G12C | ||
| Off-Target (Bypass) | MET amplification | Identified in multiple patients |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | Identified in 12 of 17 patients with non-KRAS alterations (71%) | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | ||
| Loss-of-function mutations in NF1, PTEN | ||
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 2 patients |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cells in standard growth medium.
-
Dose Escalation: Treat the cells with a low concentration of Inhibitor 48 (e.g., IC20).
-
Subculture: Once the cells resume proliferation, subculture them and gradually increase the concentration of Inhibitor 48 in a stepwise manner over several weeks to months.
-
Isolation of Resistant Clones: When cells are able to proliferate at a high concentration of Inhibitor 48 (e.g., >10x the initial IC50), isolate single-cell clones.
-
Validation: Confirm the resistant phenotype by performing a dose-response curve with Inhibitor 48 and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for Pathway Reactivation
-
Cell Treatment: Seed both parental and resistant cells. Treat with DMSO (vehicle) or varying concentrations of Inhibitor 48 for the desired duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 48.
Caption: Overview of on-target and off-target mechanisms of acquired resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 8. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Validate User [aacrjournals.org]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of KRAS G12C Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing the toxicity of KRAS G12C inhibitors in animal models. The information is compiled from preclinical and clinical data on various KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in animal models?
Based on extensive preclinical and clinical studies, the most frequently reported treatment-related adverse events associated with KRAS G12C inhibitors include gastrointestinal issues, hepatotoxicity, and fatigue.[1][2][3][4] Specifically, researchers should be vigilant for:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common.[1][3][4]
-
Hepatotoxicity: Elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are frequently observed.[1][2][3][5]
-
General Systemic Toxicity: Fatigue and anemia can also occur.[1][2]
Q2: How can I monitor for these toxicities in my animal studies?
Regular monitoring is crucial for early detection and management of toxicities. We recommend the following monitoring schedule:
-
Body Weight and Clinical Observations: Monitor and record body weight daily for the first week of treatment and at least twice weekly thereafter. Observe animals daily for any clinical signs of distress, including changes in posture, activity, and grooming.
-
Blood Chemistry: Perform baseline blood chemistry analysis before initiating treatment. Subsequently, monitor liver enzymes (ALT, AST), bilirubin, and creatinine at regular intervals (e.g., weekly or bi-weekly) to detect hepatotoxicity and nephrotoxicity.[1][2]
-
Complete Blood Count (CBC): Monitor for signs of anemia and other hematological abnormalities through regular CBC analysis.[2]
-
Fecal Consistency: Observe and score fecal consistency daily to identify the onset and severity of diarrhea.
Q3: What are the potential mechanisms behind KRAS G12C inhibitor-induced toxicity?
While the precise mechanisms are still under investigation, potential causes of toxicity include:
-
On-Target Effects: Inhibition of KRAS G12C signaling in normal tissues where this pathway may play a physiological role.
-
Off-Target Effects: The inhibitor may interact with other kinases or cellular proteins, leading to unintended biological consequences.
-
Metabolic Stress: The rapid killing of tumor cells can release cellular contents and create a metabolic burden on organs like the liver and kidneys.
-
Immune-Related Adverse Events: Some evidence suggests a role for the adaptive immune system in the response to KRAS G12C inhibitors, which could also contribute to immune-mediated toxicities.[6][7][8]
Q4: Are there any strategies to mitigate the observed toxicities?
Yes, several strategies can be employed to manage and minimize toxicities in animal models:
-
Dose Modification: If significant toxicity is observed, consider dose reduction or intermittent dosing schedules.[4][9] Pulsatile or intermittent dosing has been explored to alleviate adaptive resistance and may also reduce toxicity.[9]
-
Supportive Care:
-
For GI toxicity, ensure animals have easy access to hydration and palatable, high-moisture food. Anti-diarrheal and anti-emetic agents can be considered, but their impact on drug absorption and metabolism should be evaluated.[4]
-
For hepatotoxicity, dose interruption or reduction is the primary management strategy. The use of hepatoprotective agents could be explored, but their efficacy in this context is not well-established.
-
-
Combination Therapies: Combining KRAS G12C inhibitors with other agents may allow for lower, less toxic doses of the inhibitor while maintaining or enhancing efficacy.[7][10][11] However, the combination may also introduce new or exacerbated toxicities that need to be monitored.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%) in Treated Animals
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | 1. Assess fecal consistency for diarrhea and observe for signs of nausea (e.g., pica).2. Provide supportive care: subcutaneous fluids for dehydration, and highly palatable, moist food.3. Consider a temporary dose interruption until body weight stabilizes.4. If the issue persists upon re-challenge, a dose reduction may be necessary. |
| Systemic Toxicity/Malaise | 1. Perform a full clinical examination of the animal.2. Collect blood for CBC and serum chemistry to assess organ function.3. If no specific cause is identified, consider a dose reduction. |
| Tumor Progression | 1. Evaluate tumor burden through imaging or caliper measurements.2. Rapid tumor growth can lead to cachexia and body weight loss. |
Issue 2: Elevated Liver Enzymes (ALT/AST > 3x Baseline)
| Potential Cause | Troubleshooting Steps |
| Drug-Induced Hepatotoxicity | 1. Confirm the elevation with a repeat blood test.2. Interrupt dosing immediately.3. Monitor liver enzymes frequently (e.g., every 2-3 days) until they return to baseline or near-baseline levels.4. Once resolved, consider re-challenging at a lower dose.5. If hepatotoxicity recurs at a lower dose, discontinuation of the specific inhibitor may be required. |
| Underlying Liver Conditions | 1. Review baseline blood chemistry to ensure no pre-existing liver abnormalities.2. Consider histopathological evaluation of the liver at the end of the study. |
Data Presentation
Table 1: Common Treatment-Related Adverse Events (TRAEs) of Adagrasib in Clinical Trials
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Gastrointestinal | ||
| Diarrhea | 62.9 | - |
| Nausea | 62.1 | 4.3 |
| Vomiting | 47.4 | - |
| Hepatic | ||
| Increased ALT | 27.6 | 4.3 |
| Increased AST | 25.0 | 3.4 |
| Systemic | ||
| Fatigue | 40.5 | 4.3 |
| Renal | ||
| Increased Creatinine | 25.9 | - |
Data adapted from clinical trial results for Adagrasib.[1]
Table 2: Common Treatment-Related Adverse Events (TRAEs) of IBI351 in a Phase 2 Study
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematologic | ||
| Anemia | 44.8 | - |
| Hepatic | ||
| Increased ALT | 28.4 | - |
| Increased AST | 27.6 | - |
| Systemic | ||
| Asthenia (Fatigue) | 26.7 | - |
| Renal | ||
| Proteinuria | 25.0 | - |
Data from a Phase 2 pivotal study of IBI351.[2]
Experimental Protocols
Protocol 1: Monitoring and Management of Hepatotoxicity in Mice
-
Baseline Assessment: Prior to the first dose of the KRAS G12C inhibitor, collect a small volume of blood (e.g., via tail vein or saphenous vein) for baseline serum chemistry analysis, including ALT and AST levels.
-
On-Study Monitoring:
-
Collect blood samples weekly for the duration of the study.
-
Process samples to obtain serum and analyze for ALT and AST levels.
-
-
Actionable Thresholds:
-
Grade 1: ALT/AST > Upper Limit of Normal (ULN) to 3.0 x ULN. Continue treatment with increased monitoring (e.g., twice weekly).
-
Grade 2: ALT/AST > 3.0 to 5.0 x ULN. Interrupt dosing. Monitor levels every 2-3 days. Once levels return to Grade 1 or baseline, re-start treatment at a 25-50% reduced dose.
-
Grade 3: ALT/AST > 5.0 to 20.0 x ULN. Interrupt dosing immediately. Monitor levels daily or every other day. Consider discontinuing the animal from the study if levels do not decrease within one week.
-
-
Terminal Analysis: At the end of the study, collect a terminal blood sample and harvest the liver for histopathological analysis to assess for signs of liver injury (e.g., necrosis, inflammation).
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Caption: Workflow for monitoring and managing toxicity.
Caption: Troubleshooting logic for adverse events.
References
- 1. Adagrasib in Previously Treated Patients With KRAS G12C–Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 2. Efficacy and Safety of KRASG12C Inhibitor IBI351 Monotherapy in Patients With Advanced NSCLC: Results From a Phase 2 Pivotal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 4. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Addressing experimental variability with KRAS G12C inhibitor 48
Technical Support Center: KRAS G12C Inhibitor 48
Disclaimer: "this compound" does not correspond to a standard nomenclature for a commercially available or widely documented research compound. This guide provides troubleshooting and technical information based on the well-established principles of characterized covalent KRAS G12C inhibitors, such as sotorasib and adagrasib. Researchers should adapt these guidelines to the specific properties of their molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for covalent KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are designed to specifically target the cysteine residue that is present due to the G12C mutation in the KRAS protein. The inhibitor forms an irreversible covalent bond with this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This prevents the protein from cycling to its active, GTP-bound form, thereby blocking downstream oncogenic signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][3] The ability of the inhibitor to bind is dependent on the intrinsic GTPase activity of KRAS G12C, which allows it to cycle between active and inactive states.[4]
Q2: Why is the potency (IC50) of my inhibitor lower in cell-based assays compared to biochemical assays?
A2: This is a common observation and can be attributed to several factors:
-
Cellular Environment: In cells, KRAS G12C is in a dynamic equilibrium between the inhibitor-accessible (inactive, GDP-bound) state and the inaccessible (active, GTP-bound) state. Upstream signaling from receptor tyrosine kinases (RTKs) like EGFR can accelerate nucleotide exchange, increasing the proportion of active KRAS G12C and reducing inhibitor binding opportunities.[4][5]
-
Compound Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration.
-
Efflux Pumps: Cancer cells can actively pump compounds out using transporters like P-glycoprotein, reducing the intracellular accumulation of the inhibitor.
-
Off-Target Binding: The inhibitor's reactive warhead might engage with other cellular nucleophiles, such as glutathione or other cysteine-containing proteins, depleting the amount available to bind to KRAS G12C.[6][7]
Q3: My experimental results are inconsistent between replicates. What are the common sources of variability?
A3: Variability with covalent inhibitors can arise from several sources:
-
Compound Handling: Due to their reactive nature, covalent inhibitors can be less stable in solution. Ensure consistent preparation of fresh stock solutions and minimize freeze-thaw cycles. Confirm the inhibitor's solubility in your specific cell culture medium.
-
Time-Dependent Inhibition: The covalent interaction is time-dependent.[8] Inconsistent incubation times between plates or wells will lead to significant variability. Ensure precise timing for inhibitor addition and assay endpoints.
-
Cellular State: The metabolic state, confluency, and passage number of your cells can alter signaling dynamics and KRAS nucleotide cycling rates. Use cells within a consistent passage range and plate them at a uniform density.
-
Assay Conditions: Variations in serum concentration, temperature, and CO2 levels can impact cell signaling and growth, indirectly affecting inhibitor performance.
Q4: My cells initially respond to the inhibitor, but the effect diminishes over time. What is happening?
A4: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to KRAS G12C inhibition through various mechanisms, including:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS G12C allele that prevent the inhibitor from binding (e.g., at residues R68, H95, Y96) or in the wild-type KRAS allele (e.g., G12V, G12D), which are not targeted by the inhibitor.[2][9]
-
Bypass Pathway Activation: Cells can upregulate alternative signaling pathways to bypass their dependency on KRAS. This often involves the reactivation of the MAPK pathway through other means or increased signaling through the PI3K-AKT pathway.[9][10]
-
Histological Transformation: In some cases, the cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, which has different signaling dependencies.[9]
Troubleshooting Guides
Problem 1: High IC50 Value / Poor Potency in Cellular Assays
| Potential Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect the media for precipitation after adding the inhibitor. Perform a solubility test in your specific assay buffer or media. Use a lower concentration of DMSO (<0.1%) or explore alternative formulation strategies if solubility is low. |
| Compound Degradation | Prepare fresh stock solutions from powder for each experiment. Avoid prolonged storage of diluted solutions. Verify compound integrity using analytical methods like LC-MS if possible. |
| Suboptimal Incubation Time | As a covalent inhibitor, target engagement is time-dependent. Run a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line and endpoint. |
| High Cell Density | High cell confluency can lead to contact inhibition and altered signaling, potentially reducing dependence on KRAS. Optimize cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment. |
| Rapid KRAS Nucleotide Cycling | High upstream signaling (e.g., from serum growth factors activating EGFR) can keep KRAS G12C in the "ON" state, preventing inhibitor binding. Try reducing the serum concentration in your assay medium or co-treating with an RTK inhibitor to increase the pool of inactive KRAS.[11] |
Problem 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Recommended Action |
| Poor Pharmacokinetics (PK) | The compound may have low oral bioavailability, rapid clearance, or poor metabolic stability. Conduct PK studies to determine the compound's half-life and exposure levels in plasma and tumor tissue.[12] |
| Low Target Occupancy | Insufficient drug concentration at the tumor site can lead to incomplete target inhibition. Measure target engagement in vivo using methods like Western blot on tumor lysates (for p-ERK reduction) or mass spectrometry.[13] |
| Tumor Microenvironment (TME) | The TME can provide pro-survival signals that bypass KRAS G12C inhibition. Investigate the role of the TME in your model. Immune-competent models may be required to fully assess efficacy, as KRAS G12C inhibition can modulate the immune response.[4] |
| Intrinsic Resistance | The in vivo model may have intrinsic resistance factors not present or as prominent in the in vitro cell line, such as co-mutations in tumor suppressor genes. Ensure your in vivo model is well-characterized genetically. |
Data Presentation: Reference Inhibitor Potency
The following table provides reference IC50 values for well-characterized KRAS G12C inhibitors to serve as a benchmark for experimental work.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG510) | NCI-H358 (NSCLC) | Cell Viability | ~35 | [14] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability | ~5 | [14] |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | Cell Viability | ~14 | [14] |
| Divarasib (GDC-6036) | NCI-H358 (NSCLC) | p-ERK Inhibition | ~1 | [15] |
Visualized Workflows and Pathways
Caption: KRAS G12C signaling and the mechanism of covalent inhibition.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the disadvantages of covalent inhibitors? | AAT Bioquest [aatbio.com]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with KRAS G12C Inhibitor 48
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with KRAS G12C Inhibitor 48.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allele-specific, covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein.[1][2] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state.[1][2][3] This covalent binding locks the oncoprotein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting the activation of pro-proliferative signaling pathways such as the MAPK and PI3K-AKT-mTOR pathways.[4][5][6][7]
Q2: Which cell lines are known to be sensitive or resistant to KRAS G12C inhibitors?
Sensitivity to KRAS G12C inhibitors can vary among different cancer cell lines. Below is a summary of IC50 values for commonly used cell lines from studies with representative KRAS G12C inhibitors.
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib | 23 | [8] |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib | 35 | [8] |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | Varies | [9] |
| H23 | Non-Small Cell Lung Cancer | Sotorasib | Varies | [9] |
Note: IC50 values can vary depending on the specific inhibitor and experimental conditions. It is recommended to determine the IC50 for this compound in your specific cell line of interest.
Troubleshooting Guides
Issue 1: Suboptimal or No Response in a KRAS G12C-Mutant Cell Line (Intrinsic Resistance)
Question: I have confirmed that my cell line harbors the KRAS G12C mutation, but I am observing a weak or no response to this compound. What could be the underlying reasons?
Possible Causes and Troubleshooting Steps:
-
Cell Line Dependency: Not all KRAS G12C-mutant cancer cells are solely dependent on KRAS signaling for their growth and survival.[5]
-
Troubleshooting: Assess the baseline activation of parallel signaling pathways that can bypass KRAS dependency.
-
-
Feedback Reactivation of Signaling Pathways: Inhibition of KRAS G12C can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs) like EGFR.[1][10][11] This can reactivate the MAPK pathway or other survival pathways.
-
Troubleshooting:
-
Perform a time-course experiment and assess the phosphorylation of key signaling proteins (e.g., p-ERK, p-AKT) after inhibitor treatment. A transient inhibition followed by a rebound in phosphorylation may indicate feedback reactivation.
-
Consider combination therapies with inhibitors of upstream RTKs (e.g., EGFR inhibitors) or downstream signaling nodes (e.g., SHP2 inhibitors).[5][11]
-
-
-
Activation of Bypass Pathways: The PI3K/AKT/mTOR pathway can be activated independently of KRAS and contribute to resistance.[5][11][12]
-
Co-occurring Genetic Alterations: The presence of other mutations, such as in STK11 or KEAP1, has been associated with a reduced response to KRAS G12C inhibitors.[2]
-
Troubleshooting: Perform genomic sequencing of your cell line to identify any co-occurring mutations that might confer resistance.
-
Issue 2: Initial Response Followed by Relapse (Acquired Resistance)
Question: My KRAS G12C-mutant cells initially responded to this compound, but after a period of treatment, they have started to proliferate again. What are the potential mechanisms of this acquired resistance?
Possible Causes and Troubleshooting Steps:
-
On-Target Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state.[3][13][14][15]
-
Troubleshooting: Sequence the KRAS gene in the resistant cells to identify any secondary mutations.
-
-
KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.[3][15]
-
Troubleshooting: Use digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS G12C allele in resistant cells compared to parental cells.
-
-
Bypass Track Activation: The cancer cells may have developed new ways to activate downstream signaling that bypass the need for KRAS. This can include:
-
MET Amplification: Increased MET signaling can activate the MAPK and PI3K pathways independently of KRAS.[3][13]
-
Activating Mutations in Downstream Genes: Mutations in genes like NRAS, BRAF, or MAP2K1 can reactivate the MAPK pathway.[14][15]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, or FGFR3 can also drive resistance.[15]
-
Troubleshooting:
-
Perform RNA sequencing and whole-exome sequencing on the resistant cells to identify new mutations, amplifications, or gene fusions.
-
Assess the phosphorylation levels of key proteins in the MAPK and PI3K pathways to confirm their reactivation.
-
Evaluate the efficacy of combination therapies targeting the identified bypass mechanism (e.g., a MET inhibitor for MET amplification).
-
-
-
Histological Transformation: In some cases, cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS signaling.[3][14][15]
-
Troubleshooting: Perform histological analysis of the resistant tumors or cell lines to check for any changes in morphology.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or SDS) and read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: Canonical KRAS G12C signaling pathway and the mechanism of action of Inhibitor 48.
Mechanisms of Resistance to KRAS G12C Inhibitors
Caption: Overview of intrinsic and acquired resistance mechanisms to KRAS G12C inhibitors.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting unexpected results with KRAS G12C inhibitors.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
Technical Support Center: Optimizing Western Blot Conditions for KRAS G12C Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments for the study of KRAS G12C inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Western blot analysis of KRAS G12C and its downstream signaling pathways.
Problem 1: Weak or No Signal for Phosphorylated Proteins (e.g., p-ERK, p-AKT)
Possible Causes & Solutions
| Cause | Solution |
| Protein Dephosphorylation: Phosphatases in the cell lysate have removed the phosphate groups from the target proteins. | Immediately place cell culture dishes on ice and use ice-cold PBS for washing.[1] Ensure lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[1][2][3] |
| Low Abundance of Phosphorylated Protein: The specific phosphorylated form of the protein is present at low levels in the sample. | Increase the amount of protein loaded onto the gel (up to 50 µg per lane).[4] Consider immunoprecipitation to enrich for the target protein. Use a more sensitive chemiluminescent substrate. |
| Suboptimal Antibody Dilution: The primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. A common starting point for p-ERK antibodies is a 1:1000 dilution.[5][6] |
| Incorrect Blocking Reagent: The blocking buffer is masking the epitope. | Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins, as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[2][7] |
| Inefficient Protein Transfer: The target protein has not transferred effectively from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For larger proteins, consider extending the transfer time or using a transfer buffer containing SDS. |
Problem 2: High Background on the Western Blot
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking: The blocking step was not sufficient to prevent non-specific antibody binding. | Increase the blocking time to at least 1 hour at room temperature. Ensure the blocking agent is fresh and completely dissolved. |
| Primary or Secondary Antibody Concentration Too High: Excess antibody is binding non-specifically to the membrane. | Reduce the concentration of the primary and/or secondary antibodies. Perform a titration to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing: Unbound antibodies have not been sufficiently washed off the membrane. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers: Buffers may be contaminated with bacteria or other particles. | Prepare fresh buffers using high-purity water and filter them before use. |
| Membrane Dried Out: The membrane was allowed to dry out at some point during the procedure. | Ensure the membrane remains submerged in buffer during all incubation and washing steps. |
Problem 3: Non-Specific Bands or Incorrect Molecular Weight
Possible Causes & Solutions
| Cause | Solution |
| Antibody Cross-Reactivity: The primary antibody is recognizing other proteins in the lysate. | Use a highly specific monoclonal antibody. Check the antibody datasheet for information on cross-reactivity. Include a negative control lysate from cells known not to express the target protein. |
| Protein Degradation: Proteases in the lysate have degraded the target protein, resulting in lower molecular weight bands. | Add a protease inhibitor cocktail to the lysis buffer.[3] Keep samples on ice or at 4°C throughout the preparation process.[1] |
| Post-Translational Modifications: The target protein has other modifications (e.g., glycosylation) that alter its molecular weight. | Consult the literature or databases like UniProt to check for known post-translational modifications of your target protein. |
| Splice Variants: The antibody may be recognizing different splice variants of the target protein. | Check the antibody datasheet to see which isoforms it is expected to detect. |
Frequently Asked Questions (FAQs)
Q1: Which antibodies are recommended for studying KRAS G12C signaling?
A1: To effectively study the impact of KRAS G12C inhibitors, it is crucial to assess both the total and phosphorylated levels of key downstream effectors. Recommended antibodies include:
| Target Protein | Recommended Antibody Type | Rationale |
| KRAS | Pan-RAS or K-Ras specific antibody | To confirm the presence of KRAS protein in your cell lysates.[8] |
| p-ERK1/2 (Thr202/Tyr204) | Phospho-specific antibody | To measure the activity of the MAPK signaling pathway, a primary downstream effector of KRAS.[5][6] |
| Total ERK1/2 | Total protein antibody | To normalize the levels of p-ERK1/2 to the total amount of ERK1/2 protein. |
| p-AKT (Ser473) | Phospho-specific antibody | To assess the activity of the PI3K/AKT pathway, another important downstream signaling cascade. |
| Total AKT | Total protein antibody | To normalize p-AKT levels to the total amount of AKT protein. |
Q2: What are suitable loading controls for Western blots with cancer cell lines?
A2: Loading controls are essential to ensure equal protein loading across all lanes. Commonly used loading controls for cancer cell lines include:
| Loading Control | Molecular Weight (kDa) | Cellular Localization |
| GAPDH | ~37 | Cytoplasm |
| β-Actin | ~42 | Cytoplasm |
| α-Tubulin | ~55 | Cytoplasm |
| Vinculin | ~117 | Cytoplasm, cell-cell and cell-matrix junctions |
Choose a loading control with a different molecular weight than your protein of interest to avoid band overlap.
Q3: How can I quantify the results of my Western blot?
A3: Densitometry is the standard method for quantifying Western blot data. This involves using imaging software (e.g., ImageJ) to measure the intensity of the bands. To determine the effect of a KRAS G12C inhibitor, you should calculate the ratio of the phosphorylated protein to the total protein for each sample. This ratio can then be normalized to the loading control to account for any variations in protein loading.
Q4: Can I reuse my Western blot membrane to probe for another protein?
A4: Yes, you can strip the membrane of the first set of antibodies and then re-probe it with a different set. This is particularly useful when you want to detect both the phosphorylated and total forms of a protein on the same blot. There are two main methods for stripping: a mild method using a low pH buffer and a harsher method involving heat and detergent.[9] It's important to note that stripping can lead to some loss of protein from the membrane, so quantitative comparisons between blots before and after stripping are not recommended.[9]
Experimental Protocols
Detailed Western Blot Protocol for Assessing KRAS G12C Inhibitor Efficacy
This protocol outlines the key steps for performing a Western blot to analyze the phosphorylation status of ERK1/2 in response to treatment with a KRAS G12C inhibitor.
1. Cell Lysis
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) to the desired confluency.
-
Treat cells with the KRAS G12C inhibitor or vehicle control for the desired time points.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK1/2 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
5. Stripping and Re-probing (Optional)
-
After detecting the phosphorylated protein, the membrane can be stripped.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature.[9]
-
Wash the membrane thoroughly with PBS.
-
Block the membrane again and re-probe with an antibody for the total protein (e.g., mouse anti-ERK1/2) and then a loading control (e.g., anti-GAPDH).
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for specific inhibitors.
Caption: Standard experimental workflow for Western blot analysis.
Caption: A logical troubleshooting guide for common Western blot issues.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
Technical Support Center: Improving Reproducibility of KRAS G12C Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of KRAS G12C inhibitor assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and solutions in a question-and-answer format.
Cell-Based Assays: Cell Viability & Proliferation
| Question | Possible Causes | Recommended Solutions |
| Why am I seeing high variability in my IC50 values for the same inhibitor across experiments? | - Cell line heterogeneity: Different passages of the same cell line can have genetic drift. - Seeding density: Inconsistent initial cell numbers. - Assay duration: Variations in incubation time with the inhibitor. - Reagent variability: Differences in lots of serum, media, or assay reagents (e.g., CellTiter-Glo). | - Cell Line Maintenance: Use low passage number cells and perform regular cell line authentication. - Standardize Seeding: Optimize and strictly adhere to a consistent cell seeding density. - Consistent Timing: Ensure precise and consistent incubation times for all experiments. - Reagent QC: Test new lots of critical reagents against a standard before use. |
| My KRAS G12C mutant cell line is showing unexpected resistance to a known potent inhibitor. | - Off-target effects: The inhibitor may have effects on other pathways. - Adaptive resistance: Cells may activate compensatory signaling pathways.[1][2] - Incorrect cell line: Misidentification or contamination of the cell line. | - Pathway Analysis: Use western blotting to check for activation of bypass pathways (e.g., EGFR, PI3K/AKT).[1][3] - Combination Therapy: Consider co-treatment with inhibitors of potential resistance pathways (e.g., SHP2 or EGFR inhibitors).[4][5] - Cell Line Authentication: Regularly perform STR profiling to confirm cell line identity. |
| Why do I observe different IC50 values in 2D versus 3D cell culture models? | - Drug penetration: Limited diffusion of the inhibitor into 3D spheroids. - Cell state: Cells in 3D culture often have different proliferation rates and gene expression profiles.[6] | - Optimize 3D Assay: Increase incubation time or use smaller spheroids to improve drug penetration. - Acknowledge Differences: Recognize that 3D models may better recapitulate in vivo conditions and expect potency shifts. MRTX849, for instance, has shown improved potency in 3D assay formats.[6] |
Biochemical and Target Engagement Assays
| Question | Possible Causes | Recommended Solutions |
| I'm having difficulty accurately measuring the dissociation constant (KD) for a high-affinity inhibitor. | - Assay limitations: The KD may be below the detection limit of the technology being used.[7] | - Alternative Assays: Employ more sensitive techniques like immunoaffinity 2D-LC-MS/MS for target engagement assessment.[8] - Competition Assays: Use a competition binding assay format. |
| My target engagement assay shows incomplete inhibition even at high inhibitor concentrations. | - GTP/GDP loading state: Covalent inhibitors like MRTX849 preferentially bind to the GDP-bound state of KRAS G12C.[6] High levels of GTP-bound KRAS G12C will be resistant to binding. | - Optimize Lysis Conditions: Use lysis buffers that preserve the native nucleotide-bound state or promote the GDP-bound state. - Consider Cellular Dynamics: Recognize that the intracellular pool of KRAS G12C is in a dynamic equilibrium between GDP and GTP-bound states. |
Western Blotting for Downstream Signaling
| Question | Possible Causes | Recommended Solutions |
| I'm not seeing a clear decrease in downstream p-ERK or p-AKT signals after inhibitor treatment. | - Insufficient protein load: Too little protein loaded onto the gel.[9] - Suboptimal antibody concentration: Primary antibody dilution is too high.[10] - Signal rebound: Transient inhibition followed by reactivation of the pathway.[1] - Protein degradation: Sample handling and storage issues.[9] | - Increase Protein Load: Load at least 20-30 µg of whole-cell extract per lane.[9] - Antibody Titration: Optimize the primary antibody concentration. - Time-Course Experiment: Perform a time-course analysis (e.g., 6, 24, 48 hours) to capture the dynamics of pathway inhibition.[1] - Use Protease/Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[9][10] |
| I'm observing high background or non-specific bands on my western blot. | - Insufficient blocking: Blocking step is too short or the blocking agent is not optimal.[10] - Primary antibody concentration too high: Leads to non-specific binding. - Excessive washing: Can lead to a weaker signal. | - Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).[10] - Antibody Titration: Reduce the primary antibody concentration. - Standardize Washing: Adhere to a consistent washing protocol (e.g., three washes for 5 minutes each). |
Frequently Asked Questions (FAQs)
Q1: What are the key assays for characterizing KRAS G12C inhibitors?
A1: A comprehensive suite of assays is recommended, including:
-
Biochemical Assays: To determine direct binding affinity (KD) and inhibition of nucleotide exchange (IC50).[7]
-
Cell-Based Target Engagement Assays: To confirm the inhibitor binds to KRAS G12C within a cellular context.[7]
-
Protein Degradation Assays: For evaluating degraders like PROTACs.[7]
-
Cell Viability/Proliferation Assays: To measure the functional effect of the inhibitor on cancer cell growth (e.g., CellTiter-Glo).[6]
-
Western Blotting: To assess the inhibition of downstream signaling pathways (e.g., MAPK and PI3K/AKT pathways) by measuring the phosphorylation status of key proteins like ERK and AKT.[1]
Q2: How can I select the right cell lines for my KRAS G12C inhibitor screen?
A2: It is crucial to use a panel of cell lines as IC50 values can vary significantly.[6] Consider the following:
-
KRAS G12C Mutation Status: Confirm the presence of the G12C mutation and the absence of other driver mutations using sequencing.
-
Genetic Background: Use cell lines from different tumor types (e.g., non-small cell lung cancer, colorectal cancer) as the genetic context can influence inhibitor sensitivity.[11]
-
Co-occurring Mutations: Be aware of co-mutations in genes like STK11 and KEAP1, which may affect the response to KRAS G12C inhibitors.[11]
Q3: What are common mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance can be intrinsic or acquired and often involves the reactivation of signaling pathways. Common mechanisms include:
-
Upstream Activation: Activation of receptor tyrosine kinases (RTKs) like EGFR can bypass KRAS G12C inhibition.[5][12]
-
Downstream Pathway Reactivation: The MAPK and PI3K/AKT/mTOR pathways can be reactivated through various mechanisms.[3][13]
-
KRAS Alterations: Acquired secondary mutations in KRAS can prevent inhibitor binding.[12]
Q4: Are there established protocols for detecting the KRAS G12C mutation?
A4: Yes, several methods are available, including qPCR and Sanger sequencing.[14] For sensitive detection, proprietary technologies like xeno nucleic acid (XNA) can enhance the amplification of the mutant DNA sequence.[14]
Quantitative Data Summary
Table 1: In Vitro Potency of KRAS G12C Inhibitors in Cell Viability Assays
| Cell Line | Tumor Type | MRTX849 IC50 (2D) | MRTX849 IC50 (3D) |
| H358 | Lung | 10 - 973 nM | 0.2 - 1042 nM |
| MIA PaCa-2 | Pancreatic | > 1 µM | > 3 µM |
| Various KRAS G12C mutant lines | Lung, Colorectal | 10 - 973 nM | 0.2 - 1042 nM |
Data synthesized from Hallin et al., 2020.[6] Note the broad range of IC50 values, highlighting the differential sensitivity across cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor for the desired duration (e.g., 72 hours for 2D, 12 days for 3D).[6]
-
Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions and mix to induce cell lysis.
-
Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Caption: Key steps in a western blot experimental workflow.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Addressing poor bioavailability of KRAS G12C inhibitor 48
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor bioavailability with the KRAS G12C inhibitor 48.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This mutation locks KRAS in an inactive state, thereby inhibiting downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, growth, and survival.[1][2][3]
Q2: What are the common reasons for the poor oral bioavailability of small molecule inhibitors like Inhibitor 48?
Poor oral bioavailability is often a result of one or a combination of the following factors:
-
Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5][6]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.[4][7]
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[8]
-
Efflux by transporters: The compound may be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).[9]
Q3: How can I assess the bioavailability of Inhibitor 48 in my preclinical models?
Bioavailability is typically assessed through in vivo pharmacokinetic (PK) studies.[9][10] This involves administering a known dose of the compound (both orally and intravenously as a reference) to animal models and collecting blood samples at various time points to measure the drug concentration.[11] Key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are then calculated to determine the oral bioavailability (F%).[9]
Troubleshooting Guide
Issue 1: Low Exposure in In Vivo Efficacy Studies
Symptoms:
-
Minimal or no tumor growth inhibition despite demonstrated in vitro potency.
-
Low and variable plasma concentrations of Inhibitor 48 in pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Formulation Improvement: Consider formulating the inhibitor in a vehicle known to enhance solubility, such as a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS), an amorphous solid dispersion, or a solution with cyclodextrins.[4][5][12] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[12] |
| Low Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[7][8] 2. Structural Modification: If permeability is inherently low, medicinal chemistry efforts may be needed to optimize the physicochemical properties of the inhibitor.[13] |
| High First-Pass Metabolism | 1. In Vitro Metabolism Assay: Use liver microsomes or hepatocytes to assess the metabolic stability of the inhibitor.[8] 2. Co-administration with Inhibitors: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the impact of metabolism. |
Issue 2: High Variability in Animal Dosing Studies
Symptoms:
-
Large standard deviations in plasma concentration levels between individual animals.
-
Inconsistent efficacy results across a cohort of animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Formulation Homogeneity: Ensure the dosing formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each dose. 2. Solubility Limit: The concentration of the inhibitor in the formulation may be near its solubility limit, leading to precipitation. Consider a more robust formulation. |
| Food Effects | 1. Standardize Feeding Schedule: The presence of food in the GI tract can significantly impact drug absorption.[14] Standardize the fasting and feeding times for all animals in the study. |
| Biological Variability | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture until a confluent monolayer is formed, typically for 21 days.
-
Wash the cell monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound (Inhibitor 48) to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Divide mice into two groups: one for intravenous (IV) administration and one for oral (PO) gavage.
-
For the IV group, administer a known dose (e.g., 1-2 mg/kg) of the inhibitor via the tail vein.
-
For the PO group, administer a known dose (e.g., 10-50 mg/kg) of the inhibitor via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of the inhibitor using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life (t1/2) for both routes of administration.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for Inhibitor 48.
Caption: Experimental workflow for assessing the oral bioavailability of Inhibitor 48.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 48 degradation and storage conditions
Welcome to the technical support center for KRAS G12C Inhibitor 48. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on information for similar small molecule inhibitors, the following conditions are recommended:
| Form | Storage Temperature | Shipping Condition | Additional Notes |
| Powder | -20°C for up to 3 years | Ambient temperature | Keep container tightly sealed in a dry, well-ventilated area. Avoid direct sunlight and sources of ignition. |
| In Solvent (e.g., DMSO) | -80°C for up to 1 year | Blue ice | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Q2: What is the known solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] One supplier suggests a solubility of 10 mM in DMSO.[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it with aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, like other covalent inhibitors containing an acrylamide warhead, may be susceptible to degradation under certain conditions. While specific degradation pathways for this exact molecule are not extensively published, general knowledge of similar compounds suggests the following potential routes of degradation:
-
Hydrolysis: The acrylamide group can undergo hydrolysis, particularly under strongly acidic or alkaline conditions.[2][3] This would lead to the formation of a carboxylic acid derivative, rendering the inhibitor incapable of covalent bond formation with the target cysteine.
-
Oxidation: Exposure to oxidizing agents can potentially modify the inhibitor's structure, affecting its binding affinity and reactivity.[4]
-
Photodegradation: Prolonged exposure to light, especially UV light, may lead to degradation. It is advisable to store solutions in amber vials or protected from light.
Forced degradation studies on similar KRAS G12C inhibitors like adagrasib have shown degradation under acidic, alkaline, oxidative, photolytic, and thermal stress.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Biochemical Assays
Problem 1: Inconsistent IC50 values.
-
Possible Cause: Covalent inhibitors exhibit time-dependent inhibition. The IC50 value will decrease with longer pre-incubation times of the enzyme and inhibitor.
-
Solution:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time for the inhibitor with the KRAS G12C protein before initiating the reaction (e.g., by adding substrate). Report the pre-incubation time along with your IC50 values.
-
Determine k_inact/K_I: For a more accurate measure of potency for irreversible covalent inhibitors, it is recommended to determine the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation rate).[6] This provides a time-independent measure of inhibitor efficiency.
-
Problem 2: No or weak inhibition observed.
-
Possible Cause 1: Inhibitor degradation.
-
Solution: Prepare fresh stock solutions from powder. Ensure proper storage of both powder and stock solutions as recommended. Verify the integrity of the inhibitor using an analytical method like HPLC if degradation is suspected.
-
-
Possible Cause 2: Inactive protein.
-
Solution: Confirm the activity of your KRAS G12C protein preparation using a known control compound or by assessing its nucleotide exchange or hydrolysis activity.
-
-
Possible Cause 3: Assay conditions.
-
Solution: Covalent inhibitors may be sensitive to components in the assay buffer. For example, high concentrations of reducing agents like DTT could potentially compete with the acrylamide warhead. Evaluate the compatibility of your buffer components with the inhibitor.
-
Cell-Based Assays
Problem 3: Low potency or lack of activity in cellular assays compared to biochemical assays.
-
Possible Cause 1: Poor cell permeability.
-
Solution: While this compound is a small molecule, its ability to efficiently cross the cell membrane can be a factor. Consider using cell lines with known differences in membrane transporter expression or perform permeability assays if this is a persistent issue.
-
-
Possible Cause 2: High protein turnover.
-
Solution: The effectiveness of a covalent inhibitor in a cellular context is dependent on the resynthesis rate of the target protein.[4] If KRAS G12C protein is rapidly turned over in your cell line, the inhibitory effect may be diminished. Measure the half-life of KRAS G12C in your cell model.
-
-
Possible Cause 3: Intracellular inactivation.
-
Solution: The inhibitor may be metabolized or react with other intracellular nucleophiles, such as glutathione, reducing the effective concentration that reaches the target.
-
Problem 4: Difficulty confirming covalent target engagement in cells.
-
Possible Cause: Western blotting for target protein levels may not distinguish between unbound and inhibitor-bound protein.
-
Solution:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement by measuring the change in the thermal stability of the protein upon ligand binding.[7]
-
LC-MS/MS Analysis of Protein Adduct: This is a direct method to confirm covalent modification. It involves isolating the target protein from treated cells, digesting it into peptides, and using mass spectrometry to identify the peptide containing the inhibitor-modified cysteine.[8][9]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the inhibitor in DMSO.
-
Working Solutions: Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~100 µg/mL for stress testing.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the powder form of the inhibitor at 60°C for 24 hours, then dissolve in the working solution solvent.
-
Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.
4. HPLC Analysis:
-
Inject the stressed and unstressed (control) samples into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of the inhibitor).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent inhibitor and the appearance of new peaks indicate degradation. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.
Protocol 2: Assessment of Covalent Target Engagement in Cells by LC-MS/MS
This protocol outlines a workflow to confirm the covalent binding of this compound to its target protein in a cellular context.
1. Cell Treatment:
-
Plate cells (e.g., NCI-H358, which harbors the KRAS G12C mutation) and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Isolation:
-
Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Isolate the KRAS G12C protein from the cell lysate. This can be achieved through immunoprecipitation using a KRAS-specific antibody.
3. Protein Digestion:
-
Denature the isolated protein and reduce and alkylate the cysteine residues (this step will not affect the inhibitor-bound cysteine).
-
Digest the protein into smaller peptides using a protease such as trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will be programmed to look for the specific peptide containing the Cys12 residue.
-
In the inhibitor-treated samples, there will be a mass shift in this peptide corresponding to the molecular weight of the inhibitor that has covalently attached.
5. Data Analysis:
-
Compare the mass spectra from the treated and untreated samples.
-
The presence of the modified peptide in the treated sample confirms covalent target engagement.
-
The relative abundance of the modified versus unmodified peptide can be used to quantify the extent of target engagement.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.
Caption: High-level experimental workflows for stability and target engagement assessment.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. The effect of acrylic comonomers on the hydrolytic stability of polyacrylamides at high temperature in alkaline solution (Conference) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
Troubleshooting inconsistent IC50 values for KRAS G12C inhibitor 48
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the KRAS G12C inhibitor 48. Inconsistent IC50 values can arise from various factors in both biochemical and cell-based assays. This guide will help you identify potential causes and implement solutions to obtain reliable and reproducible results.
Troubleshooting Guide for Inconsistent IC50 Values
Variability in IC50 values for this compound can be frustrating. The table below outlines common causes of such inconsistencies and provides actionable solutions.
| Potential Cause | Biochemical Assays | Cell-Based Assays | Recommended Solutions |
| Assay Conditions | Variations in ATP concentration, enzyme concentration, or substrate type can significantly alter IC50 values.[1] | Differences in cell density, serum concentration, or passage number can impact results. | Standardize all assay parameters across experiments. Use ATP concentrations at or near the Km for the enzyme in biochemical assays.[1] For cell-based assays, maintain consistent cell culture conditions. |
| Incubation Time | As a covalent inhibitor, the IC50 of inhibitor 48 will be time-dependent. Shorter incubation times may yield higher IC50 values.[2] | The time required to observe a phenotypic effect can vary. | For biochemical assays, establish a fixed, sufficient pre-incubation time for the inhibitor and enzyme before initiating the reaction. For cell-based assays, perform a time-course experiment to determine the optimal endpoint. |
| Reagent Quality & Handling | Degradation of the inhibitor, enzyme, or substrate. Improper storage or handling of reagents. | Contamination of cell lines or variability in reagent lots. | Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of the inhibitor for each experiment. Regularly test cell lines for mycoplasma contamination. |
| Assay Technology | Different assay formats (e.g., TR-FRET, FP, luminescence-based) have varying sensitivities and potential for interference.[3] | The chosen endpoint (e.g., proliferation, p-ERK levels) can influence the observed IC50. | Be aware of the limitations of your chosen assay technology. For instance, luciferase-based assays can be prone to interference from compounds that inhibit luciferase.[3] |
| Data Analysis | Incorrect curve fitting or normalization can lead to inaccurate IC50 values. | Similar to biochemical assays, data processing is a critical step. | Use a non-linear regression model to fit the dose-response curve. Ensure proper normalization to positive and negative controls.[4][5] |
| Cell Line Specifics | Not applicable. | The genetic background of the cell line, including co-mutations, can affect sensitivity to KRAS G12C inhibition.[6][7] | Characterize the genomic background of your cell lines. Be aware that different KRAS G12C mutant cell lines can exhibit a range of sensitivities.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound different from previously published data?
A1: Discrepancies in IC50 values can arise from differences in experimental setups.[1] Factors such as the specific assay technology used, incubation times, ATP concentration in biochemical assays, and the cell line chosen for cellular assays can all contribute to variability.[1][6] For covalent inhibitors like inhibitor 48, the time-dependent nature of the inhibition is a critical factor.[2]
Q2: How does incubation time affect the IC50 of a covalent inhibitor like inhibitor 48?
A2: Covalent inhibitors form a permanent bond with their target protein. This process is time-dependent. A shorter incubation time may not allow for the covalent bond to fully form, resulting in a higher apparent IC50 value. It is crucial to standardize the pre-incubation time of the inhibitor with the KRAS G12C protein to ensure consistent results.[2]
Q3: Can the type of assay I use affect the measured IC50 value?
A3: Yes, different assay technologies have distinct detection methods and sensitivities. For example, a luciferase-based kinase assay measures ATP consumption, which can be affected by factors other than kinase activity.[1][3] Fluorescence polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are other common methods, each with its own potential for artifacts and interference.
Q4: In my cell-based assays, why do different KRAS G12C mutant cell lines show different sensitivities to inhibitor 48?
A4: The sensitivity of a cell line to a KRAS G12C inhibitor is not solely determined by the presence of the G12C mutation. Other factors, such as the expression levels of KRAS G12C, the activation of alternative signaling pathways, and the presence of co-occurring mutations can all modulate the cellular response to inhibition.[6][7][8]
Q5: What is the difference between relative and absolute IC50, and which one should I report?
A5: A relative IC50 is the concentration at which 50% of the effect is observed between the minimum and maximum response in your assay. An absolute IC50 is the concentration required to elicit a 50% reduction of a control response (e.g., 50% of the signal from a DMSO-treated sample). The choice depends on your experimental design and controls. For comparing the potency of different compounds, ensuring a consistent method of calculation is crucial.[4][5]
Experimental Protocols
Biochemical IC50 Determination for this compound using a TR-FRET Assay
This protocol provides a general framework for determining the IC50 of inhibitor 48 against purified KRAS G12C protein.
1. Materials:
-
Purified, active KRAS G12C protein
-
Biotinylated RAF-RBD (RAS Binding Domain)
-
Europium-labeled anti-tag antibody (specific to the tag on your KRAS protein)
-
Streptavidin-Allophycocyanin (SA-APC)
-
GTP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well low-volume plates
2. Methods:
-
Prepare serial dilutions of inhibitor 48 in DMSO, then dilute into assay buffer.
-
Add a fixed concentration of KRAS G12C protein to the wells of the assay plate.
-
Add the diluted inhibitor 48 to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the reaction by adding a mixture of GTP, biotinylated RAF-RBD, Europium-labeled antibody, and SA-APC.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 48.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ww2.amstat.org [ww2.amstat.org]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Inhibitor 48 in H358 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two KRAS G12C inhibitors, sotorasib (AMG-510) and the research compound KRAS G12C inhibitor 48, with a focus on their activity in the H358 non-small cell lung cancer (NSCLC) cell line. While extensive data is available for the FDA-approved drug sotorasib, information on inhibitor 48 is limited, restricting a direct, comprehensive comparison. This document summarizes the available experimental data to facilitate an informed perspective on their relative preclinical profiles.
Mechanism of Action
Both sotorasib and this compound are covalent inhibitors that target the cysteine residue of the G12C mutant KRAS protein. This mutation is a key driver in a subset of NSCLCs. By binding to this specific cysteine, the inhibitors lock the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.
Quantitative Data Comparison
The available quantitative data for the two inhibitors in H358 cells is summarized below. It is important to note the significant difference in the amount of publicly available data for each compound.
| Parameter | Sotorasib | This compound | Reference |
| Cell Viability (IC50) | ~0.006 µM[1] | 0.796 µM[2] | [1][2] |
| 27 nM[3] | [3] | ||
| 4.02 ± 0.1 nM[4] | [4] | ||
| Downstream Signaling | Inhibition of p-ERK[1][3][5] | Attenuates pERK signaling (as part of a PROTAC)[6][7] | [1][3][5][6][7] |
| Apoptosis Induction | Induces apoptosis[8][9] | No data available | [8][9] |
Note: The IC50 values for sotorasib in H358 cells show some variability across different studies, which can be attributed to differences in experimental conditions such as cell density and assay duration.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols for evaluating KRAS G12C inhibitors in H358 cells are provided below, primarily based on methodologies reported for sotorasib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed H358 cells in a 96-well plate at a density of 5,000 cells per well in complete RPMI medium and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor (e.g., sotorasib or inhibitor 48) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Culture H358 cells to 70-80% confluency and then treat with the inhibitor at various concentrations or for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat H358 cells with the desired concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
Sotorasib is a potent inhibitor of KRAS G12C in H358 cells, with extensive preclinical data supporting its mechanism of action and efficacy in reducing cell viability and inhibiting downstream signaling. This compound also demonstrates anti-proliferative activity in this cell line, although with a reported IC50 value that is significantly higher than that of sotorasib. The lack of comprehensive public data on inhibitor 48's effects on crucial parameters like downstream signaling and apoptosis induction prevents a more detailed and direct comparison. Further studies are required to fully elucidate the preclinical profile of this compound and its potential relative to established inhibitors like sotorasib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 4. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of KRAS G12C Inhibitor Cross-Reactivity with RAS Isoforms
A Guide for Researchers and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, the high degree of homology among RAS isoforms (KRAS, HRAS, and NRAS) necessitates a thorough evaluation of inhibitor cross-reactivity to understand their full biological activity and potential therapeutic applications beyond KRAS G12C-driven cancers. This guide provides a comparative analysis of the cross-reactivity of a representative KRAS G12C inhibitor, Sotorasib (AMG510), with other RAS isoforms, supported by experimental data and detailed methodologies. For comparative purposes, data for Adagrasib (MRTX849) is also included to highlight differing selectivity profiles.
Data Presentation: Inhibitor Selectivity Profile
The following tables summarize the inhibitory activity of Sotorasib and Adagrasib against various RAS isoforms and mutations. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target protein by 50%. Lower IC50 values indicate greater potency.
Table 1: Sotorasib (AMG510) Inhibitory Activity (IC50) Against RAS Isoforms
| RAS Isoform | IC50 (nM) | Reference |
| KRAS G12C | 8.88 | [1] |
| NRAS G12C | ~1.7 (5-fold more potent than KRAS G12C) | [2][3][4][5] |
| HRAS G12C | Equipotent to KRAS G12C | [2][3] |
| KRAS WT | No inhibition up to 100 µM | [1] |
| KRAS G12D | No inhibition up to 100 µM | [1] |
| KRAS G12V | No inhibition up to 100 µM | [1] |
Table 2: Adagrasib (MRTX849) Inhibitory Activity Against RAS Isoforms
| RAS Isoform | Activity | Reference |
| KRAS G12C | Potent Inhibition | [6] |
| NRAS G12C | Little to no activity | [2][3] |
| HRAS G12C | Little to no activity | [2][3] |
| Other KRAS mutants | Selective for G12C | [6] |
Note: Specific IC50 values for Adagrasib against NRAS and HRAS G12C were not quantitatively detailed in the provided search results but were described as having little to no activity compared to Sotorasib.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and target engagement of KRAS G12C inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange Inhibition
This assay quantitatively measures the ability of an inhibitor to block the exchange of GDP for GTP by the RAS protein, a critical step in its activation.
Principle: The assay measures the binding of a fluorescently labeled GTP analog to the RAS protein. Inhibition of this interaction by a compound results in a decrease in the TR-FRET signal.
Protocol:
-
Reagents and Materials: Recombinant RAS proteins (KRAS G12C, WT, other mutants, NRAS, HRAS), fluorescently labeled GTP (e.g., BODIPY-GTP), GDP, GTPγS, assay buffer, and the inhibitor to be tested.
-
Assay Procedure:
-
Recombinant RAS protein is pre-loaded with GDP.
-
The GDP-loaded RAS protein is incubated with the test inhibitor at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and the fluorescently labeled GTP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug binds to its intended target within a cellular environment.[7][8][9][10]
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change can be detected by heating the cells and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target RAS isoform (e.g., KRAS G12C, NRAS G12C).
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[11]
-
A temperature gradient is used to determine the optimal temperature for detecting the stabilizing effect of the inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[8]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target RAS protein in the soluble fraction using methods such as Western blotting or ELISA.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
Experimental Workflow for Biochemical Selectivity Assay
Caption: Workflow for a TR-FRET based biochemical assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. | Broad Institute [broadinstitute.org]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
Comparative Analysis of KRAS G12C Inhibitors: Compound 48 vs. MRTX849 (Adagrasib)
A comparative guide for researchers, scientists, and drug development professionals on the preclinical profiles of two KRAS G12C inhibitors: the research compound designated as inhibitor 48 (also referred to as compound 6e in associated literature) and the clinically advanced MRTX849 (adagrasib). This guide provides a side-by-side look at their biochemical and cellular activities, supported by available experimental data and methodologies.
Introduction to KRAS G12C Inhibition
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is substituted with cysteine (G12C), results in a constitutively active protein that drives tumor cell proliferation and survival. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in targeting this previously "undruggable" protein. MRTX849 (adagrasib) is a prominent example of such an inhibitor that has progressed to clinical use.[1][2] This guide compares the preclinical data of MRTX849 with that of a research compound, KRAS G12C inhibitor 48.
Data Presentation
Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and MRTX849, providing a direct comparison of their potency at the biochemical and cellular levels. It is important to note that the available data for this compound is significantly more limited than for the extensively characterized MRTX849.
| Parameter | This compound (Compound 6e) | MRTX849 (Adagrasib) | Reference |
| Biochemical IC50 vs. KRAS G12C | 639.91 nM | ~5 nM | [3],[4] |
| kinact/KI | Not Available | 35 mM-1s-1 | [5] |
Table 1: Biochemical Activity against KRAS G12C. This table compares the direct inhibitory activity of the compounds against the KRAS G12C protein. A lower IC50 value indicates higher potency. The kinact/KI value for MRTX849 reflects the efficiency of covalent bond formation.
| Cell Line | Cancer Type | This compound (Compound 6e) IC50 | MRTX849 (Adagrasib) IC50 (2D culture) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.796 µM | 10 - 973 nM (range across multiple cell lines) | [3],[4] |
| NCI-H23 | Non-Small Cell Lung Cancer | 6.33 µM | 10 - 973 nM (range across multiple cell lines) | [3],[4] |
| A549 | Non-Small Cell Lung Cancer | 16.14 µM | >1 µM (typically resistant) | [3],[4] |
Table 2: Anti-proliferative Activity in KRAS G12C Mutant Cell Lines. This table shows the concentration of each inhibitor required to reduce cell proliferation by 50% in various cancer cell lines harboring the KRAS G12C mutation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments used to characterize MRTX849. Due to the limited information in the source publication, detailed protocols for the assays used to characterize this compound are not publicly available.
Biochemical Assay: TR-FRET for KRAS G12C Inhibition (General Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding of an inhibitor to its target protein.
-
Reagents and Materials : Recombinant KRAS G12C protein, a terbium-labeled anti-His-tag antibody, a fluorescently labeled GDP or GTP analog, and the test inhibitor (MRTX849).
-
Assay Procedure :
-
The KRAS G12C protein is incubated with the test inhibitor at various concentrations in an assay buffer.
-
The terbium-labeled antibody and the fluorescently labeled nucleotide are then added to the mixture.
-
The plate is incubated to allow for binding to reach equilibrium.
-
-
Data Acquisition : The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of fluorescent nucleotide bound to the KRAS protein.
-
Data Analysis : The IC50 value is calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Cell Viability (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding : Cancer cell lines (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the inhibitor (MRTX849) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : The luminescent signal is read using a plate reader. The IC50 values are determined by normalizing the data to untreated controls and fitting to a dose-response curve.[6]
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the efficacy of a drug candidate in a living organism.
-
Animal Model : Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H358).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a specific size, and the mice are then randomized into treatment and control groups.
-
Drug Administration : The inhibitor (MRTX849) is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.
-
Efficacy Evaluation : Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the levels of downstream signaling proteins like p-ERK).[4]
Mandatory Visualization
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the mechanism of G12C inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of KRAS G12C inhibitors.
Conclusion
This comparative analysis highlights the preclinical profiles of this compound and MRTX849. MRTX849 (adagrasib) is a potent and well-characterized inhibitor with a substantial body of preclinical and clinical data supporting its efficacy.[4][7][8] In contrast, the publicly available information on this compound is limited, primarily positioning it as a tool compound or a starting point for further drug discovery efforts, such as the development of PROTACs.
Based on the available data, MRTX849 demonstrates significantly higher potency in biochemical assays compared to inhibitor 48. In cellular assays, while inhibitor 48 shows activity in the micromolar range in some KRAS G12C mutant cell lines, MRTX849 is generally potent in the nanomolar range across a broader panel of such cell lines.[3][4]
For researchers in the field, MRTX849 serves as a benchmark for a clinically successful KRAS G12C inhibitor. While inhibitor 48 may be a useful chemical probe for in vitro studies, a comprehensive head-to-head comparison of its overall performance with MRTX849 is not feasible without more extensive characterization, including in vivo efficacy and pharmacokinetic data. This guide underscores the importance of a thorough and multi-faceted preclinical data package in the evaluation and advancement of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Combination Therapy with KRAS G12C and SHP2 Inhibitors: A Comparative Guide
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a previously "undruggable" target. However, the emergence of adaptive resistance has limited the long-term efficacy of these agents as monotherapy. A promising strategy to overcome this resistance is the combination with SHP2 inhibitors. This guide provides a comparative overview of preclinical and clinical studies investigating this combination therapy, focusing on the synergistic mechanisms, experimental data, and relevant methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Overcoming Adaptive Resistance
KRAS G12C inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This effectively blocks downstream signaling through pathways like the MAPK cascade (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.
However, cancer cells can adapt to this inhibition through a feedback mechanism involving receptor tyrosine kinases (RTKs).[2] Inhibition of the MAPK pathway can lead to the upregulation and activation of various RTKs, which in turn reactivate KRAS and other signaling pathways, thereby circumventing the effect of the KRAS G12C inhibitor.[2][3]
This is where SHP2 inhibitors play a critical role. SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a key signaling node downstream of multiple RTKs.[1][4] It is essential for the full activation of the RAS-MAPK pathway. By inhibiting SHP2, the reactivation of KRAS signaling driven by RTK feedback is blocked.[1][2] Thus, the combination of a KRAS G12C inhibitor and a SHP2 inhibitor provides a dual blockade of the KRAS signaling pathway, leading to a more potent and durable anti-tumor response.[1][2][5]
The combination therapy not only enhances direct tumor cell killing but can also remodel the tumor microenvironment.[1][4] Studies have shown that this combination can decrease the population of immunosuppressive myeloid cells and increase the infiltration of CD8+ T cells, potentially sensitizing tumors to immune checkpoint inhibitors like anti-PD-1.[1][6]
Comparative Efficacy Data
The following tables summarize in vitro and in vivo data from various preclinical studies, demonstrating the enhanced efficacy of combining KRAS G12C inhibitors with SHP2 inhibitors.
In Vitro Cell Viability
| Cell Line | Cancer Type | KRAS G12C Inhibitor (Conc.) | SHP2 Inhibitor (Conc.) | % Viability (Combination) | Reference |
| H358 | NSCLC | ARS-1620 (1 µM) | SHP099 (10 µM) | Synergistic Inhibition | [2] |
| MIA PaCa-2 | PDAC | ARS-1620 (1 µM) | SHP099 (10 µM) | Synergistic Inhibition | [2] |
| KPARG12C | Lung Cancer | RMC-4998 (serial dilutions) | RMC-4550 (1 µM) | Enhanced Inhibition | [3] |
Note: Specific percentage viability for the combination was not always provided in a directly comparable format, but studies consistently reported synergistic or enhanced anti-proliferative effects.
In Vivo Tumor Growth Inhibition
| Tumor Model | Cancer Type | KRAS G12C Inhibitor | SHP2 Inhibitor | Combination Effect | Reference |
| H358 Xenograft | NSCLC | Adagrasib | TNO155 | Greater tumor growth inhibition vs single agents | [7] |
| MIA PaCa-2 Xenograft | PDAC | ARS-1620 | SHP099 | Tumor regression | [2] |
| Syngeneic PDAC | PDAC | G12C-I | SHP2-I | Substantial survival benefit | [1] |
| Syngeneic NSCLC | NSCLC | G12C-I | SHP2-I | Substantial survival benefit | [1] |
| LLC Orthotopic | Lung Cancer | MRTX-849 | RMC-4550 | Improved efficacy vs single agents | [5] |
Clinical Trials Overview
The promising preclinical data has led to the initiation of multiple clinical trials.
| Trial Identifier | KRAS G12C Inhibitor | SHP2 Inhibitor | Phase | Status |
| KontRASt-01 (NCT04699188) | JDQ443 | TNO155 | Phase Ib | Ongoing |
| Phase III Registration Trial | Glecirasib | JAB-3312 | Phase III | Initiated in China |
In the KontRASt-01 trial, the combination of JDQ443 and TNO155 was investigated in patients with advanced solid tumors harboring the KRAS G12C mutation.[8] A study involving glecirasib and JAB-3312 for first-line treatment of non-small cell lung cancer reported a confirmed objective response rate (cORR) of 70.6% and a median progression-free survival (mPFS) of 12.2 months.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability Assays
-
Method: Cancer cell lines with a KRAS G12C mutation (e.g., H358, MIA PaCa-2) are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the KRAS G12C inhibitor, the SHP2 inhibitor, or the combination of both. A vehicle-treated group serves as a control.
-
Incubation: Cells are typically incubated for 72 hours.
-
Analysis: Cell viability is assessed using reagents like CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells. The results are often used to calculate IC50 values and to determine synergy using models such as the Bliss independence model.
In Vivo Xenograft Studies
-
Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells harboring the KRAS G12C mutation.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into different treatment groups: vehicle control, KRAS G12C inhibitor alone, SHP2 inhibitor alone, and the combination.
-
Administration: Drugs are administered orally or via intraperitoneal injection according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a fixed duration. The primary endpoint is typically tumor growth inhibition or regression.
Western Blotting for Pathway Analysis
-
Purpose: To assess the phosphorylation status and expression levels of key proteins in the signaling pathway (e.g., p-ERK, total ERK, p-AKT).
-
Procedure: Cells or tumor tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Analysis: The membrane is probed with primary antibodies specific to the proteins of interest, followed by secondary antibodies conjugated to a detectable marker. The signal is then visualized to determine the effect of the inhibitors on the signaling cascade.
Mechanisms of Resistance to Combination Therapy
Despite the enhanced efficacy, resistance to the combined inhibition of KRAS G12C and SHP2 can still emerge. Preclinical studies have identified several potential mechanisms:
-
KRAS G12C Amplification: Increased copy number of the mutant KRAS allele can overcome the inhibitory effects.[7]
-
Alterations in the PI3K Pathway: Loss of function of PTEN, a negative regulator of the PI3K pathway, can lead to resistance.[7][9] This suggests that a triple combination with a PI3K inhibitor might be effective in certain contexts.[7]
-
Other Genetic Alterations: Loss of FGFR1 has been identified as a potential sensitizer to the combination therapy, while other genetic alterations may confer resistance.[7][9]
Conclusion
The combination of KRAS G12C inhibitors and SHP2 inhibitors represents a rational and highly promising therapeutic strategy. By preventing the adaptive feedback reactivation of the RAS-MAPK pathway, this combination leads to more profound and durable anti-tumor responses than either agent alone. The supporting preclinical data is strong, and early clinical trial results are encouraging. Future research will focus on identifying biomarkers to select patients most likely to benefit, optimizing treatment schedules, and exploring further combination strategies to overcome acquired resistance. This guide provides a foundational comparison to aid researchers in navigating this rapidly evolving field.
References
- 1. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of KRAS G12C Inhibitor 48
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of the novel KRAS G12C inhibitor 48 against other established and emerging inhibitors targeting the same mutation. The information is supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows to aid in research and development decisions.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), leads to constitutive activation of the KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K pathways. The development of inhibitors that specifically target the KRAS G12C mutant protein has been a significant breakthrough in cancer therapy. This guide focuses on validating the anti-proliferative effects of a recently developed compound, this compound (also referred to as compound 6e), in comparison to other notable inhibitors in the field.
Comparative Anti-proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of this compound and other selected KRAS G12C inhibitors in various cancer cell lines harboring the KRAS G12C mutation. It is important to note that the data for this compound is from a single study, and direct head-to-head comparative data with all other listed inhibitors under identical experimental conditions is not currently available. Therefore, comparisons should be made with caution, considering potential variations in experimental protocols between different studies.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | H358 | 0.796 | Yang F, et al. Eur J Med Chem. 2022 |
| H23 | 6.33 | Yang F, et al. Eur J Med Chem. 2022 | |
| A549 | 16.14 | Yang F, et al. Eur J Med Chem. 2022 | |
| Sotorasib (AMG 510) | H358 | ~0.006 | Canon J, et al. Nature. 2019; Product Data Sheet, MedchemExpress |
| H23 | 0.6904 | Product Data Sheet, MedchemExpress | |
| A549 | >7.5 | Canon J, et al. Nature. 2019 | |
| Adagrasib (MRTX849) | H358 | ~0.009 | Hallin J, et al. Cancer Discov. 2020 |
| H23 | ~0.019 | Hallin J, et al. Cancer Discov. 2020 | |
| A549 | ~0.973 | Hallin J, et al. Cancer Discov. 2020 | |
| Divarasib (GDC-6036) | H358 | ~0.001 | Purkey HE, et al. Cancer Discov. 2022 |
| H23 | ~0.002 | Purkey HE, et al. Cancer Discov. 2022 | |
| A549 | Not Reported |
Note: The IC50 values for Sotorasib, Adagrasib, and Divarasib are approximated from graphical data or compiled from various sources and are intended for comparative purposes only. For precise values, please refer to the original publications.
Experimental Protocols
The following is a detailed methodology for a typical anti-proliferative assay used to evaluate the efficacy of KRAS G12C inhibitors. This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, which was utilized in the study of this compound.
Cell Viability Assay (CCK-8 Protocol)
1. Cell Culture and Seeding:
-
Culture KRAS G12C mutant cancer cell lines (e.g., H358, H23, A549) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the KRAS G12C inhibitors in the appropriate culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for an additional 72 hours.
3. Cell Viability Measurement:
-
After the 72-hour treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 48.
Experimental Workflow for Anti-proliferative Assay
The following diagram illustrates the key steps involved in determining the anti-proliferative effects of KRAS G12C inhibitors using a cell viability assay.
Caption: Workflow for determining the IC50 of KRAS G12C inhibitors.
Conclusion
This compound demonstrates notable anti-proliferative activity against KRAS G12C mutant cancer cell lines. While the available data indicates its potential as a therapeutic agent, direct comparative studies with clinically approved and other investigational inhibitors are necessary for a definitive assessment of its relative potency and efficacy. The provided protocols and diagrams serve as a resource for researchers to design and interpret experiments aimed at further validating and characterizing novel KRAS G12C inhibitors.
Navigating Resistance: A Comparative Guide to KRAS G12C Inhibitors
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Sotorasib (AMG 510) and adagrasib (MRTX849) have been at the forefront of this therapeutic advance, demonstrating notable clinical activity. However, as with many targeted therapies, the emergence of drug resistance poses a significant challenge to long-term efficacy. This guide provides a detailed comparison of the resistance profiles of different KRAS G12C inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types: on-target resistance, which involves alterations to the KRAS protein itself, and off-target resistance, which involves the activation of bypass signaling pathways or other cellular changes that circumvent the need for KRAS signaling.
On-Target Resistance: Mutations in the KRAS Gene
Acquired mutations in the KRAS gene are a primary mechanism of resistance. These mutations can interfere with inhibitor binding or reactivate the protein.
| KRAS Mutation | Sotorasib Resistance | Adagrasib Resistance | Mechanism of Resistance | References |
| G12D/R/V/W | High | High | Prevents covalent binding to C12.[1][2][[“]] | [1][2][[“]] |
| G13D | High | Sensitive | Alters nucleotide binding and hydrolysis, favoring the active GTP-bound state.[1][2][[“]][4] | [1][2][[“]][4] |
| R68S | High | High | Located in the switch-II pocket, sterically hinders inhibitor binding.[1][2][[“]][5] | [1][2][[“]][5] |
| H95D/Q/R | Sensitive | High | Part of the switch-II pocket; mutations disrupt key interactions with adagrasib.[1][2][[“]][4][5] | [1][2][[“]][4][5] |
| Y96C/D/S | High | High | Located in the switch-II pocket, impairs binding of inactive-state inhibitors.[1][5][6] A novel active-state inhibitor, RM-018, has shown the ability to overcome Y96D-mediated resistance.[5] | [1][5][6] |
| KRAS G12C Amplification | High | High | Increased levels of the target protein can overcome the inhibitory effect.[1][2][[“]] | [1][2][[“]] |
Off-Target Resistance: Bypass Signaling and Other Mechanisms
Tumors can develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C.
| Mechanism | Description | Inhibitors Affected | References |
| Receptor Tyrosine Kinase (RTK) Activation | Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can reactivate the MAPK and/or PI3K-AKT pathways.[6][7][8] | Sotorasib, Adagrasib | [6][7][8] |
| Downstream Mutations | Activating mutations in downstream signaling molecules like NRAS, BRAF, and MAP2K1 (MEK1) can reactivate the MAPK pathway independent of KRAS.[1][2][5] | Sotorasib, Adagrasib | [1][2][5] |
| Loss of Tumor Suppressors | Loss-of-function mutations in genes like NF1 and PTEN can lead to RAS pathway activation and resistance.[1][2] | Sotorasib, Adagrasib | [1][2] |
| Oncogenic Fusions | Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can drive signaling and confer resistance.[1][2] | Sotorasib, Adagrasib | [1][2] |
| Histologic Transformation | The transformation of adenocarcinoma to squamous cell carcinoma has been observed in patients who developed resistance to adagrasib.[1][[“]] | Adagrasib | [1][[“]] |
| Epithelial-to-Mesenchymal Transition (EMT) | Induction of EMT has been associated with both intrinsic and acquired resistance to KRAS G12C inhibition in preclinical models.[7] | Sotorasib | [7] |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the KRAS signaling pathway and the points at which resistance mechanisms can emerge.
Caption: Simplified KRAS G12C signaling pathway and the point of inhibition.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
Experimental Protocols for Assessing Resistance
Determining the resistance profile of KRAS G12C inhibitors involves a variety of in vitro and in vivo experimental approaches.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the inhibitor required to inhibit cancer cell growth by 50% (IC50).
-
Methodology:
-
Cell Culture: Cancer cell lines harboring KRAS G12C mutations (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the KRAS G12C inhibitor for 72-120 hours.
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels, or MTT/XTT assays, which measure metabolic activity.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis. An increase in the IC50 value in resistant cells compared to parental cells indicates resistance.
-
Immunoblotting (Western Blotting)
-
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.
-
Methodology:
-
Cell Lysis: Cells are treated with the inhibitor for various time points and then lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated and total proteins (e.g., p-ERK, ERK, p-AKT, AKT) followed by incubation with secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A sustained or reactivated phosphorylation of downstream effectors in the presence of the inhibitor suggests resistance.
-
Genomic and Transcriptomic Analysis
-
Objective: To identify genetic alterations (mutations, amplifications, fusions) or changes in gene expression that confer resistance.
-
Methodology:
-
Sample Collection: Pre-treatment and post-resistance tumor biopsies or circulating tumor DNA (ctDNA) are collected from patients. For in vitro studies, parental and resistant cell lines are used.
-
Nucleic Acid Extraction: DNA and RNA are extracted from the samples.
-
Sequencing:
-
Next-Generation Sequencing (NGS): Targeted panels or whole-exome sequencing is used to identify mutations, insertions, deletions, and copy number variations.
-
RNA-Sequencing (RNA-Seq): Used to identify gene fusions and analyze differential gene expression profiles between sensitive and resistant samples.
-
-
Data Analysis: Bioinformatic pipelines are used to analyze the sequencing data and identify potential resistance-driving alterations.
-
In Vivo Xenograft Models
-
Objective: To evaluate the efficacy of KRAS G12C inhibitors in a living organism and to study the development of resistance.
-
Methodology:
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Drug Administration: Once tumors are established, mice are treated with the KRAS G12C inhibitor or vehicle control.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: Tumors can be harvested at different time points to assess target engagement and pathway modulation by immunoblotting or immunohistochemistry.
-
Resistance Analysis: Tumors that regrow after an initial response can be harvested and analyzed using genomic and transcriptomic methods to identify resistance mechanisms.
-
Experimental Workflow for Identifying Resistance Mechanisms
Caption: Workflow for identifying and validating resistance mechanisms.
Conclusion
The landscape of resistance to KRAS G12C inhibitors is complex and multifaceted, involving both on-target alterations and a variety of off-target bypass mechanisms. Understanding these diverse resistance profiles is crucial for the development of next-generation inhibitors and rational combination strategies to overcome resistance and improve patient outcomes. The differential sensitivity to specific secondary mutations between sotorasib and adagrasib suggests that sequential therapy or the development of inhibitors with distinct binding modes could be viable clinical strategies. Continued research utilizing the experimental approaches outlined in this guide will be essential to stay ahead of tumor evolution and prolong the clinical benefit of targeting KRAS G12C.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Orthogonal Assays for Validating the Efficacy of KRAS G12C Inhibitor 48: A Comparative Guide
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Validating the activity and specificity of new chemical entities, such as KRAS G12C inhibitor 48, requires a multi-faceted approach employing a suite of orthogonal assays. This guide provides a comparative overview of key biochemical, cell-based, and in vivo assays used to characterize KRAS G12C inhibitors, presenting data for inhibitor 48 alongside well-established alternatives like Sotorasib (AMG-510) and Adagrasib (MRTX-849).
Mechanism of Action: Covalent Inhibition of KRAS G12C
KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth and proliferation. The G12C mutation introduces a cysteine residue that can be covalently targeted by specific inhibitors. These inhibitors bind to the mutant cysteine, locking KRAS in an inactive, GDP-bound state and thereby blocking downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade.
Figure 1. Simplified KRAS G12C signaling pathway and inhibitor action.
Biochemical Assays: Direct Target Engagement
Biochemical assays provide the initial, direct evidence of an inhibitor's interaction with the KRAS G12C protein. They are crucial for determining potency and selectivity in a cell-free environment.
Comparative Data: Biochemical Potency
| Assay Type | This compound | Sotorasib (AMG-510) | Adagrasib (MRTX-849) |
| Nucleotide Exchange (IC50) | 639.91 nM[1] | ~8.88 nM[2][3] | Not widely reported |
| p-ERK Inhibition (IC50) | Data not available | ~1-10 nM (in cells) | ~5-20 nM (in cells) |
| KRASG12C-cRAF RBD Binding (IC50) | Data not available | ~0.03 µM | Data not available |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
a) Nucleotide Exchange Assay (TR-FRET)
This assay measures the inhibitor's ability to prevent the exchange of GDP for GTP, a critical step in KRAS activation.
-
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to monitor the binding of GTP to KRAS.
-
Method:
-
Recombinant KRAS G12C protein is incubated with the test inhibitor (e.g., Inhibitor 48) at various concentrations.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a terbium-labeled anti-KRAS antibody are added.
-
The guanine nucleotide exchange factor SOS1 is introduced to catalyze the nucleotide exchange.
-
If the inhibitor is effective, KRAS remains GDP-bound, preventing the binding of the fluorescent GTP analog.
-
The TR-FRET signal, generated when the fluorescent GTP is in proximity to the antibody-bound KRAS, is measured. A decrease in signal indicates inhibition.[2][3]
-
b) ERK Phosphorylation Assay
This assay assesses the inhibitor's effect on a key downstream effector in the MAPK pathway.[4]
-
Principle: A sandwich immunoassay (e.g., ELISA or HTRF) quantifies the level of phosphorylated ERK (p-ERK).
-
Method:
-
Cell lysates from KRAS G12C mutant cell lines (e.g., NCI-H358) treated with the inhibitor are prepared.
-
The lysate is added to a microplate coated with a capture antibody specific for total ERK.
-
A detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK) is added. This antibody is typically labeled with an enzyme or fluorophore.
-
The signal is measured, and a reduction in p-ERK levels relative to untreated controls indicates inhibitor activity.[4]
-
Cell-Based Assays: Cellular Efficacy and Pathway Inhibition
Cell-based assays are essential for confirming that an inhibitor can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.
Figure 2. General workflow for cell-based orthogonal assays.
Comparative Data: Anti-Proliferative Activity
| Cell Line | Mutation | This compound (IC50) | Sotorasib (AMG-510) (IC50) | Adagrasib (MRTX-849) (IC50) |
| NCI-H358 | KRAS G12C | 0.796 µM[1] | ~0.007 µM | ~0.009 µM |
| NCI-H23 | KRAS G12C | 6.33 µM[1] | ~0.005 µM | ~0.01 µM |
| MIA PaCa-2 | KRAS G12C | Data not available | ~0.003 µM | ~0.008 µM |
| A549 | KRAS G12S | 16.14 µM[1] | >10 µM | >10 µM |
Note: The higher IC50 of Inhibitor 48 in A549 cells, which carry a different KRAS mutation, suggests selectivity for the G12C variant.
Experimental Protocols
a) Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolic activity.
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Method:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates.
-
After cell attachment, treat with a serial dilution of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting cell viability against inhibitor concentration.[4]
-
b) Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Principle: The binding of a drug to its target protein often stabilizes the protein, increasing its melting temperature.
-
Method:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Cool the samples and lyse the cells.
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble KRAS G12C remaining at each temperature using methods like Western Blot or mass spectrometry.
-
A shift to a higher melting temperature in inhibitor-treated cells confirms target engagement.[2][5]
-
In Vivo Models: Preclinical Efficacy
In vivo assays using animal models are the final preclinical step to evaluate an inhibitor's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Comparative Data: In Vivo Efficacy
| Model Type | Inhibitor | Efficacy Readout |
| Xenograft (e.g., MIA PaCa-2) | Sotorasib | Tumor growth inhibition and regression.[6] |
| Xenograft (e.g., NCI-H358) | Adagrasib | Tumor growth inhibition. |
| GEMM (KrasG12C-driven NSCLC) | Sotorasib, "Compound A" | Tumor growth inhibition, though resistance can develop.[6][7] |
| Orthotopic Lung Tumor Model | MRTX-849 | Modest shrinkage to progressive growth depending on the specific cell line used.[8] |
Note: In vivo data for this compound is not publicly available.
Experimental Protocols
a) Xenograft Tumor Model
This model involves implanting human cancer cells into immunodeficient mice.
-
Principle: To assess the anti-tumor activity of a compound on human tumors grown in a living organism.
-
Method:
-
Subcutaneously inject KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, inhibitor 48, comparator drugs).
-
Administer the compounds daily (or as per the determined PK profile) via a relevant route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., p-ERK levels).[6]
-
b) Pharmacodynamic (PD) Analysis
PD studies link drug exposure to the biological effect on the target.
-
Principle: To confirm that the inhibitor is reaching the tumor and modulating its target pathway in vivo.
-
Method:
-
Treat tumor-bearing mice with the inhibitor at various doses and for different durations.
-
Collect tumors at specific time points after the final dose.
-
Prepare tumor lysates.
-
Measure the level of target engagement (e.g., by mass spectrometry to quantify the covalently modified KRAS G12C protein) and downstream pathway modulation (e.g., p-ERK levels by Western Blot or immunoassay).[6][9]
-
Conclusion
A rigorous and multi-layered validation strategy is paramount in the development of targeted cancer therapies. For this compound, initial biochemical data demonstrates direct interaction with the target, while cellular assays confirm its anti-proliferative activity and selectivity.[1] To build a comprehensive profile comparable to clinical candidates like Sotorasib and Adagrasib, further investigation is required. This includes a broader characterization of its effects on downstream signaling pathways, confirmation of on-target engagement in cells using assays like CETSA, and ultimately, demonstration of efficacy in preclinical in vivo models. The collective data from these orthogonal assays will provide the necessary evidence to support its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]
In vivo efficacy comparison of KRAS G12C inhibitor 48 in different tumor models
This guide provides a detailed comparison of the in vivo efficacy of the novel KRAS G12C inhibitor, JDQ443, against other selective inhibitors in various tumor models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the pre-clinical performance of these targeted therapies.
Introduction to KRAS G12C Inhibition
The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS alterations in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer. KRAS was long considered "undruggable" until the development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant protein. These inhibitors lock KRAS G12C in an inactive state, thereby inhibiting downstream signaling pathways and tumor proliferation. This guide focuses on the in vivo performance of JDQ443, a structurally novel, potent, and selective oral covalent inhibitor of KRAS G12C.
KRAS G12C Signaling Pathway
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. This results in the continuous stimulation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K/AKT pathways. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound form and blocking downstream signaling.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of JDQ443.
Comparative In Vivo Efficacy of JDQ443
JDQ443 has demonstrated potent anti-tumor activity across a range of KRAS G12C-mutated cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The tables below summarize the in vivo efficacy of JDQ443 as a single agent and in combination with other targeted therapies.
Table 1: Single-Agent Activity of JDQ443 in KRAS G12C CDX Models
| Tumor Model | Cancer Type | Dose (mg/kg/day) | Best Tumor Growth Inhibition (%) |
| NCI-H358 | NSCLC | 10 | 75 |
| 30 | 95 | ||
| 100 | 108 (regression) | ||
| LU99 | NSCLC | 10 | 60 |
| 30 | 88 | ||
| 100 | 102 (regression) | ||
| MIA PaCa-2 | Pancreatic | 10 | 55 |
| 30 | 80 | ||
| 100 | 98 | ||
| KYSE410 | Esophageal | 10 | 40 |
| 30 | 65 | ||
| 100 | 85 |
Data aggregated from multiple independent in vivo studies. Tumor growth inhibition is expressed as a percentage, with values >100% indicating tumor regression.[1][2]
Table 2: Comparative Efficacy of JDQ443 and Other KRAS G12C Inhibitors
While a direct head-to-head in vivo comparison study with "compound 48" is not available in the public domain, the preclinical data for JDQ443 shows comparable or superior efficacy to other well-characterized KRAS G12C inhibitors like sotorasib and adagrasib in certain models. For instance, in preclinical models, JDQ443 has demonstrated dose-dependent anti-tumor activity comparable to sotorasib and adagrasib.[3] A matching-adjusted indirect comparison of clinical trial data for sotorasib and adagrasib in NSCLC patients showed comparable efficacy in terms of progression-free survival and objective response rate.[4][5][6]
| Inhibitor | Tumor Model | Efficacy Metric | Result |
| JDQ443 | LU99 (NSCLC) | Tumor Regression | Observed at 100 mg/kg/day |
| Sotorasib | LU99 (NSCLC) | Tumor Growth Inhibition | Significant TGI reported |
| Adagrasib | LU99 (NSCLC) | Tumor Growth Inhibition | Significant TGI reported |
This table provides a qualitative comparison based on available preclinical data. Direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vivo Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a KRAS G12C inhibitor in a xenograft mouse model.
Caption: General experimental workflow for in vivo efficacy studies in xenograft models.
Detailed Methodology for CDX Studies
-
Cell Lines and Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, LU99, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female athymic nude mice are typically used for xenograft studies. All animal procedures are conducted in accordance with institutional guidelines and regulations.[1]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers, and calculated using the formula: (length x width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The KRAS G12C inhibitor (e.g., JDQ443) is administered orally at various doses, while the control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between the treated and control groups. Tumor regression is noted when the tumor volume decreases below its initial size at the start of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK).
Conclusion
The preclinical data for JDQ443 demonstrates its potent and selective anti-tumor activity in a variety of KRAS G12C-mutant tumor models. Its efficacy as a single agent, particularly the induction of tumor regression at higher doses, is promising. Further investigations, including ongoing clinical trials, will be crucial to fully elucidate the therapeutic potential of JDQ443 and its place in the growing landscape of KRAS G12C targeted therapies.[7][8][9] This guide provides a foundational overview to aid in the comparative assessment of this novel inhibitor.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Facebook [cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Proteomic Landscape: A Comparative Guide to KRAS G12C Inhibitor Effects
A deep dive into the cellular responses to KRAS G12C inhibition reveals a complex and dynamic proteomic landscape. This guide provides a comparative analysis of the proteomic effects of KRAS G12C inhibitors on cancer cells, offering researchers, scientists, and drug development professionals a framework for understanding the mechanisms of action, adaptation, and potential combination therapies. While specific proteomic data for a compound designated "KRAS G12C inhibitor 48" is not publicly available, this guide leverages data from studies on other well-characterized KRAS G12C inhibitors to illustrate the key comparative proteomics workflows and analyses.
Mutations in the KRAS oncogene are prevalent in numerous human cancers, with the G12C mutation being a key therapeutic target.[1] The development of covalent inhibitors specifically targeting KRAS G12C has marked a significant advancement in precision oncology.[1] Understanding the global proteomic changes induced by these inhibitors is crucial for elucidating their mechanisms of action, identifying biomarkers of response, and uncovering pathways of resistance.
Quantitative Proteomic Analysis of KRAS G12C Inhibitor-Treated Cells
Comprehensive proteomic studies on cells treated with various KRAS G12C inhibitors, such as ARS-1620 and Sotorasib, have quantified thousands of proteins, providing a systems-level view of the cellular response.[2][3][4] These analyses typically reveal significant alterations in protein expression associated with key cellular processes.
Below is a representative table summarizing the types of quantitative proteomic changes observed in cancer cell lines treated with KRAS G12C inhibitors. The data is a composite representation based on published studies.
| Protein | Function | Fold Change (Inhibitor vs. Control) | Cell Line | KRAS G12C Inhibitor |
| Downregulated Proteins | ||||
| KRAS | Oncogenic signaling | -2.5 | H358 | ARS-1620 |
| p-ERK1/2 | MAPK pathway signaling | -4.0 | H358 | ARS-1620 |
| Cyclin D1 | Cell cycle progression | -3.2 | MiaPaCa-2 | Sotorasib |
| Upregulated Proteins | ||||
| p27 (CDKN1B) | Cell cycle inhibition | +2.8 | H358 | ARS-1620 |
| BIM | Apoptosis regulation | +2.1 | MiaPaCa-2 | Sotorasib |
| AXL | Receptor tyrosine kinase | +3.5 | H358 | ARS-1620 (long-term) |
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. The following outlines a typical workflow for quantitative proteomics of KRAS G12C inhibitor-treated cells.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation (e.g., H358, MiaPaCa-2) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with the KRAS G12C inhibitor at a predetermined concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 24h, 72h, 7 days) to assess both acute and long-term effects.[2][3][4]
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Peptide Labeling (for quantitative proteomics): Peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis or analyzed using label-free quantification methods.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Digested peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.
-
Database Searching: The raw MS data is searched against a human protein database to identify the proteins present in the sample.
-
Quantitative Analysis: The relative abundance of proteins between different treatment conditions is calculated.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched biological pathways and processes.[5]
Visualizing Cellular Responses to KRAS G12C Inhibition
Diagrams are powerful tools for illustrating the complex biological processes affected by KRAS G12C inhibitors.
Caption: Simplified KRAS signaling pathway and the inhibitory action of a KRAS G12C inhibitor.
References
- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KRAS G12C Inhibitor 48
The proper disposal of KRAS G12C inhibitor 48, a potent research compound, is critical to ensure laboratory safety and environmental protection. As these inhibitors are a form of targeted cancer therapy, they are typically handled as cytotoxic agents.[1] While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established guidelines for the disposal of cytotoxic and hazardous chemical waste in a laboratory setting.
Hazard and Personal Protective Equipment (PPE) Summary
Before handling or disposing of this compound, it is imperative to be aware of its potential hazards and to use the appropriate personal protective equipment. The following table summarizes key safety information based on guidelines for similar cytotoxic compounds.
| Category | Specification | Rationale |
| Hazard Classification | Cytotoxic, potentially carcinogenic, mutagenic, or teratogenic[2][3] | KRAS inhibitors are designed to inhibit cell function and can be harmful to healthy cells.[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion[4][5] | Avoid the formation of dust and aerosols.[5] |
| Required PPE | Chemical-resistant gloves, lab coat/gown, safety glasses/goggles[2] | To prevent skin and eye contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation[4][5] | To avoid inhalation of any dust or aerosols.[5] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound and associated waste.
1. Waste Segregation at the Point of Generation:
-
Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[6] This includes unused compounds, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE).[2][6]
2. Non-Sharps Solid Waste Disposal:
-
Contaminated PPE and Labware: Gloves, gowns, and other contaminated disposable labware should be placed in a designated, leak-proof plastic bag, clearly labeled as "Cytotoxic Waste".[2] This bag should then be placed inside a rigid, labeled container.[3]
-
Bulk and Trace Amounts: Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed and clearly labeled waste container. This container must be designated for cytotoxic chemical waste.
3. Sharps Waste Disposal:
-
Any sharps, such as needles, syringes, or glass vials that are contaminated with this compound must be placed in a puncture-proof sharps container that is specifically designated for cytotoxic waste.[1][2] These containers are often color-coded (e.g., purple-lidded) and must be clearly labeled.[3][6]
4. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled with "Cytotoxic Waste" and the chemical name.
-
Avoid mixing with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
5. Decontamination of Work Surfaces:
-
All surfaces and equipment that may have come into contact with the inhibitor should be thoroughly decontaminated. The specific cleaning agent and procedure should be in accordance with your laboratory's standard operating procedures for cytotoxic compounds.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as cytotoxic waste.[7]
6. Storage and Final Disposal:
-
All cytotoxic waste containers should be securely sealed and stored in a designated, secure area away from general lab traffic while awaiting pickup.
-
The final disposal of the waste must be handled by a certified hazardous waste management company, typically arranged through your institution's EHS department.[3] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KRAS G12C inhibitor 34|2749948-26-1|MSDS [dcchemicals.com]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling KRAS G12C inhibitor 48
Disclaimer: Specific safety and handling information for a compound designated solely as "KRAS G12C inhibitor 48" is not publicly available. The following guidance is based on best practices for handling potent, hazardous compounds and information available for other KRAS G12C inhibitors. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for "this compound" and perform a thorough risk assessment before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with potent KRAS G12C inhibitors. Adherence to these procedures is critical to ensure personal safety and minimize environmental exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling potent compounds like KRAS G12C inhibitors, based on general guidelines for hazardous drugs.[1]
| Task | Required Personal Protective Equipment |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves |
| Storage & Retrieval | Single pair of chemotherapy-tested gloves |
| Compounding/Preparation (in a containment device) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles), face shield |
| Administration | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles) |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles), face shield, and a respirator (e.g., N95) may be required depending on the spill size and aerosolization risk. |
| Waste Disposal | Double pair of chemotherapy-tested gloves, disposable gown |
Note: Always use gloves and gowns confirmed by the manufacturer to be resistant to permeation by the specific hazardous drug being handled.[1]
Operational and Disposal Plans: A Step-by-Step Guide
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical identity and appropriate hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and restricted-access area.[2] Recommended storage for similar compounds is often at -20°C, protected from light.[2] If stored in a solvent, -80°C may be required for long-term stability.[2]
2. Preparation and Handling:
-
Designated Area: All handling of the powdered form of the inhibitor should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust.[2]
-
Weighing: Weighing of the powdered compound should be done in a containment device (e.g., a ventilated balance enclosure) to minimize aerosol generation.
-
Dissolving: When preparing solutions, add the solvent to the powdered inhibitor slowly to avoid splashing.
-
Personal Hygiene: After handling, always wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
3. Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: Prevent the spill from spreading by using absorbent materials.[2]
-
Cleanup: Use a spill kit containing appropriate PPE and absorbent materials. Clean the area with a suitable decontaminating agent. All materials used for cleanup should be disposed of as hazardous waste.
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with the KRAS G12C inhibitor, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containerization: Place contaminated waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Arrange for the disposal of hazardous waste through the institution's EHS office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.[2]
Visualizing Safety Workflows
To further clarify the procedural guidance, the following diagrams illustrate key safety and logistical workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
